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  • Product: 2-Fluoro-5-nitrophenyl isocyanate
  • CAS: 68622-14-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-5-nitrophenyl isocyanate (CAS Number: 68622-14-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenyl isocyanate, a key reagent in synthetic and medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenyl isocyanate, a key reagent in synthetic and medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of bioactive molecules. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are presented to support its practical use in research and drug discovery.

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Fluoro-5-nitrophenyl isocyanate (CAS No. 68622-14-0) is a valuable synthetic intermediate characterized by its highly reactive isocyanate group and a substituted phenyl ring containing both a fluorine atom and a nitro group. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of organic compounds, particularly in the field of drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitro group can be a precursor for further chemical transformations or a key pharmacophoric element. This guide will explore the synthesis, reactivity, and applications of this important reagent, providing researchers with the necessary information for its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-5-nitrophenyl isocyanate is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 68622-14-0N/A
Molecular Formula C₇H₃FN₂O₃N/A
Molecular Weight 182.11 g/mol N/A
Appearance Not specified, likely a solid or liquidN/A
Solubility Soluble in common organic solventsN/A

Synthesis of 2-Fluoro-5-nitrophenyl isocyanate

The synthesis of 2-Fluoro-5-nitrophenyl isocyanate typically proceeds in a two-step sequence starting from 2,4-difluoronitrobenzene. The first step involves the synthesis of the precursor, 2-fluoro-5-nitroaniline, followed by its conversion to the target isocyanate.

Synthesis of 2-Fluoro-5-nitroaniline

The precursor, 2-fluoro-5-nitroaniline, can be synthesized from 2,4-difluoronitrobenzene via nucleophilic aromatic substitution with ammonia.

Reaction Scheme:

Synthesis of the precursor, 2-fluoro-5-nitroaniline.

Experimental Protocol:

A detailed protocol for the synthesis of 2-fluoro-5-nitroaniline from 2,4-difluoronitrobenzene and ammonia has been reported.

Conversion to 2-Fluoro-5-nitrophenyl isocyanate

The conversion of 2-fluoro-5-nitroaniline to the corresponding isocyanate is typically achieved by phosgenation, a common method for the synthesis of isocyanates from primary amines.[1] This reaction involves the use of phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Reaction Scheme:

Synthesis of 2-Fluoro-5-nitrophenyl isocyanate.

Experimental Protocol:

Representative Protocol (Adaptable for 2-Fluoro-5-nitrophenyl isocyanate):

  • Dissolution: Dissolve 2-fluoro-5-nitroaniline in a suitable inert solvent (e.g., toluene, ethyl acetate) in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

  • Addition of Phosgene Equivalent: Add a solution of triphosgene in the same solvent dropwise to the stirred solution of the amine at a controlled temperature (often starting at low temperatures and gradually warming to reflux).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the starting amine is consumed.

  • Work-up: After completion, the reaction mixture is typically distilled to remove the solvent and excess phosgene equivalent. The crude isocyanate can be further purified by vacuum distillation or recrystallization.

Reactivity and Applications in Drug Development

The high reactivity of the isocyanate group makes 2-Fluoro-5-nitrophenyl isocyanate a valuable reagent for the introduction of a substituted phenylurea or carbamate moiety into a target molecule.

Reactions with Nucleophiles

Isocyanates readily react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

General Reaction Scheme:

Reactions with amines and alcohols.

Application in the Synthesis of Bioactive Molecules

The urea and carbamate linkages formed from the reaction of 2-Fluoro-5-nitrophenyl isocyanate are common structural motifs in many biologically active compounds, including kinase inhibitors. The substituted phenyl ring can provide crucial interactions with the target protein, and the fluorine atom can enhance drug-like properties.

While specific examples of drugs synthesized directly from 2-Fluoro-5-nitrophenyl isocyanate are not detailed in the provided search results, its utility as a building block for creating libraries of potential drug candidates is evident. The classical approach to preparing urea derivatives for drug discovery often involves an isocyanate intermediate.[1] The rational design of bioactive molecules frequently employs such building blocks to explore structure-activity relationships.[2][3]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of synthesized 2-Fluoro-5-nitrophenyl isocyanate. While experimental data for the target compound is not available in the search results, data for its precursor, 2-fluoro-5-nitroaniline, is available and can be used for comparison during the synthesis.

Spectroscopic Data for 2-Fluoro-5-nitroaniline (Precursor):

  • ¹H NMR (399.65 MHz, CDCl₃): δ 7.67 (m), 7.59 (m), 7.09 (m), 4.12 (br s, NH₂).[4]

  • Mass Spectrum (MS-NW-9430): Molecular ion (M⁺) at m/z 156.[4]

  • IR Spectrum: Available in various databases.[4]

Safety, Handling, and Storage

Isocyanates are known to be hazardous chemicals and require careful handling.

Hazard Identification

Specific hazard information for 2-Fluoro-5-nitrophenyl isocyanate is not detailed in a dedicated Safety Data Sheet (SDS) from the search results. However, based on the general hazards of isocyanates, the following can be anticipated:

  • Inhalation: May cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.[5]

  • Skin Contact: May cause skin irritation and allergic skin reactions.[5]

  • Eye Contact: May cause serious eye irritation.[5]

  • Ingestion: May be harmful if swallowed.

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.

    • A lab coat.

    • In case of inadequate ventilation, use a respirator with an appropriate cartridge.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture contamination, as isocyanates react with water.

  • Store away from incompatible materials such as amines, alcohols, and strong bases.

Conclusion

2-Fluoro-5-nitrophenyl isocyanate is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its ability to readily form urea and carbamate linkages makes it an important building block for the creation of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further research into its applications and the development of detailed, publicly available experimental data will continue to enhance its utility for the scientific community.

References

  • Sigma-Aldrich.
  • ChemicalBook. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum.
  • ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. 2018.
  • Georganics.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Google Patents.
  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • RSC Publishing.
  • MDPI. Special Issue : Application of Organic Synthesis to Bioactive Compounds.
  • ResearchGate. Reaction of isocyanates with alcohols | Download Scientific Diagram.
  • Thermo Fisher Scientific.
  • PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. 2024.
  • Organic Chemistry Portal.
  • AUB ScholarWorks. of the reaction between.
  • ResearchGate. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. 2024.
  • Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Fisher Scientific.
  • PMC. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. 2019.
  • BASF.
  • PubChem. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937.
  • Semantic Scholar. Isocyanate-based multicomponent reactions. 2024.
  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Covestro Solution Center.
  • RSC Publishing. Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets.
  • Safe Work Australia. Safety Data Sheet FLF 100-120-130-140-150-150LT. 2021.
  • ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. 2025.
  • PubChem. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264.
  • Benchchem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.

Sources

Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-nitrophenyl isocyanate: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Fluoro-5-nitrophenyl isocyanate. We will delve into its fundamental physicochemical properties, e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Fluoro-5-nitrophenyl isocyanate. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity from a mechanistic standpoint, and illuminate its role as a versatile building block in modern medicinal chemistry. The protocols and insights provided herein are designed to be both educational and practically applicable in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-5-nitrophenyl isocyanate is a bifunctional aromatic compound featuring a highly reactive isocyanate group, an electron-withdrawing nitro group, and a fluorine atom. This unique combination of functional groups makes it a valuable reagent for introducing specific pharmacophoric elements and for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the isocyanate carbon, making it a potent reactant for nucleophilic addition.

The key physicochemical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₇H₃FN₂O₃PubChem[1]
Molecular Weight 182.11 g/mol ---
Monoisotopic Mass 182.01277 DaPubChem[1]
IUPAC Name 1-fluoro-2-isocyanato-4-nitrobenzenePubChem[1]
Appearance Typically a solid (related compounds are solids)Sigma-Aldrich
Moisture Sensitivity High; reacts with waterPrepChem.com[2], Fisher Scientific[3]

Chemical Structure:

SynthesisWorkflow Amine 2-Fluoro-5-nitroaniline (Starting Material) ReactionVessel Reaction at 0-20°C Amine->ReactionVessel Phosgene Phosgene (COCl₂) in inert solvent (e.g., Toluene) Phosgene->ReactionVessel Intermediate Carbamoyl Chloride Intermediate ReactionVessel->Intermediate Step 1 Heating Heat to 100-140°C (HCl Elimination) Intermediate->Heating Step 2 Product Crude 2-Fluoro-5-nitrophenyl isocyanate Heating->Product Purification Vacuum Distillation or Recrystallization Product->Purification FinalProduct Pure Product (>97%) Purification->FinalProduct

Caption: General workflow for the synthesis of aryl isocyanates.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrophenyl isocyanate

Disclaimer: This protocol involves highly toxic reagents like phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • 2-Fluoro-5-nitroaniline

  • Toluene (anhydrous)

  • Phosgene (or triphosgene)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet for nitrogen, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a scrubber system to neutralize excess phosgene and HCl gas.

  • Reaction Initiation: Charge the flask with a 20% solution of phosgene in anhydrous toluene. Cool the solution to 0-10°C using an ice bath.

  • Amine Addition: Dissolve 2-fluoro-5-nitroaniline in anhydrous toluene and add it dropwise to the phosgene solution over 2-3 hours, maintaining the temperature below 20°C. [4][5]A precipitate of the corresponding carbamoyl chloride may form.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-130°C) and maintain for 4-6 hours. [4]The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. Purge the solution with dry nitrogen to remove any residual phosgene.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. The purified product should be stored under an inert atmosphere to prevent degradation from moisture. [5]

Chemical Reactivity and Mechanistic Considerations

The isocyanate functional group (-N=C=O) is a heterocumulene that is highly susceptible to nucleophilic attack at the central carbonyl carbon. [6]This reactivity is the cornerstone of its utility in synthesis.

Electronic Effects
  • Nitro Group (-NO₂): As a powerful electron-withdrawing group at the para-position to the isocyanate, it significantly depletes electron density from the aromatic ring and the isocyanate carbon. This makes the carbon atom highly electrophilic and increases its reactivity towards nucleophiles.

  • Fluoro Group (-F): The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the isocyanate.

The combined electronic effects make 2-fluoro-5-nitrophenyl isocyanate more reactive than standard phenyl isocyanate.

Reactivity Isocyanate 2-Fluoro-5-nitrophenyl Isocyanate Urea Substituted Urea Isocyanate->Urea + Amine Carbamate Carbamate (Urethane) Isocyanate->Carbamate + Alcohol UnstableCarbamicAcid Unstable Carbamic Acid Isocyanate->UnstableCarbamicAcid + Water Amine R-NH₂ (Amine) Amine->Urea Alcohol R-OH (Alcohol) Alcohol->Carbamate Water H₂O (Water) Water->UnstableCarbamicAcid Diamine Symmetrical Urea + CO₂ UnstableCarbamicAcid->Diamine → Dimerization

Caption: Key reaction pathways of 2-Fluoro-5-nitrophenyl isocyanate.

Common Transformations in Drug Synthesis
  • Urea Formation: Reaction with primary or secondary amines yields highly stable urea derivatives. This linkage is a common structural motif in many approved drugs, particularly kinase inhibitors.

  • Carbamate (Urethane) Formation: Reaction with alcohols or phenols produces carbamates. This reaction is fundamental in polyurethane chemistry but also serves to link molecular fragments in drug design. [7]* Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. This highlights the critical need for anhydrous conditions during reactions and storage. [3][8]

Applications in Drug Discovery and Development

The structural features of 2-fluoro-5-nitrophenyl isocyanate make it a powerful tool in the arsenal of medicinal chemists.

Scaffold Decoration and Library Synthesis

The high reactivity of the isocyanate group allows for its reliable use in the late-stage functionalization of complex molecules or in the parallel synthesis of compound libraries. By reacting it with a diverse set of amine- or alcohol-containing building blocks, chemists can rapidly generate a library of urea or carbamate analogs to explore the structure-activity relationship (SAR) of a drug candidate.

Covalent Inhibitors and Chemical Probes

The electrophilic isocyanate can act as a "warhead" for targeted covalent inhibitors. It can form a stable covalent bond with nucleophilic residues (e.g., lysine, serine, cysteine) on a protein target. This irreversible binding can lead to enhanced potency and duration of action.

The Role of the Fluorine Atom in ¹⁹F-NMR Screening

Fluorine-containing compounds are of immense interest in drug discovery. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability. Furthermore, the presence of a ¹⁹F nucleus provides a powerful analytical handle. Fragment-based drug discovery (FBDD) can utilize ¹⁹F-NMR to screen for low-affinity binders to a protein target. [9]2-Fluoro-5-nitrophenyl isocyanate can be used to generate a library of fluorinated fragments for such screening campaigns.

Hypothetical Protocol: Synthesis of a Urea-Based Kinase Inhibitor Fragment

Objective: To synthesize N-(4-aminophenyl)-N'-(2-fluoro-5-nitrophenyl)urea as a fragment for a kinase inhibitor library.

Materials:

  • 2-Fluoro-5-nitrophenyl isocyanate

  • p-Phenylenediamine

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve p-phenylenediamine (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve 2-fluoro-5-nitrophenyl isocyanate (1 equivalent) in anhydrous DCM.

  • Slowly add the isocyanate solution to the diamine solution at room temperature with stirring.

  • Allow the reaction to stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

  • The crude solid can be purified by washing with a non-polar solvent (like ether or hexane) to remove any unreacted starting material, followed by recrystallization or flash chromatography.

Safety, Handling, and Storage

Isocyanates are toxic and require careful handling. The primary routes of exposure are inhalation and skin contact. GHS Hazard Information (based on related isocyanates):

Hazard ClassCategoryStatement
Acute Toxicity, Oral4Harmful if swallowed [10][11]
Skin Corrosion/Irritation2Causes skin irritation [10][12]
Eye Damage/Irritation2ACauses serious eye irritation [10][12]
Respiratory Sensitization1May cause allergy or asthma symptoms or breathing difficulties if inhaled [3]
Specific Target Organ Toxicity3May cause respiratory irritation [10][12]
Handling Protocol
  • Engineering Controls: Always handle 2-fluoro-5-nitrophenyl isocyanate in a certified chemical fume hood to prevent inhalation of vapors or dust. [8][13]* Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles. [13]For operations that may generate aerosols or dust, a respirator with an appropriate cartridge should be used.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. [14]

Storage and Disposal
  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. [3]Refrigeration is recommended to maintain long-term stability. It is crucial to prevent contact with moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Small spills can be neutralized with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent).

Conclusion

2-Fluoro-5-nitrophenyl isocyanate is a high-value chemical reagent with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, driven by the electrophilic isocyanate group and modulated by the fluoro and nitro substituents, allows for the predictable and efficient synthesis of diverse molecular structures. For drug discovery professionals, it serves as a versatile building block for creating compound libraries, a potential warhead for covalent inhibitors, and a source of fluorinated fragments for advanced screening techniques. Adherence to strict safety protocols is paramount to harnessing its full potential while ensuring laboratory safety.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-nitrophenyl isocyanate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrophenylmethanesulfonyl isocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-methylphenyl isocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0041171B1 - 2-chloro-5-nitro-phenyl isocyanate, process for its preparation and its use.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]

  • PubMed. (2024). Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]

  • California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Semantic Scholar. (2022). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

  • MDPI. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

Foundational

2-Fluoro-5-nitrophenyl isocyanate physical properties

Content Type: Technical Monograph & Application Guide Subject: 2-Fluoro-5-nitrophenyl isocyanate (CAS: 68622-14-0)[1][2][3][4] Executive Summary 2-Fluoro-5-nitrophenyl isocyanate is a specialized electrophilic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Application Guide Subject: 2-Fluoro-5-nitrophenyl isocyanate (CAS: 68622-14-0)[1][2][3][4]

Executive Summary

2-Fluoro-5-nitrophenyl isocyanate is a specialized electrophilic intermediate employed primarily in the synthesis of urea-based peptidomimetics and kinase inhibitors. Its structural uniqueness lies in the orthogonal electronic effects of the ortho-fluorine and meta-nitro substituents relative to the isocyanate group. The fluorine atom provides metabolic stability and modulation of pKa in downstream products, while the nitro group serves as a masked amine or a strong electron-withdrawing auxiliary that enhances the electrophilicity of the isocyanate carbon. This guide details its physicochemical properties, synthesis logic, and protocols for its deployment in medicinal chemistry.

Chemical Identity & Structural Analysis

The compound features a benzene core substituted with an isocyanate group, a fluorine atom at the ortho position, and a nitro group at the meta position (relative to the isocyanate).

Parameter Data
IUPAC Name 1-Fluoro-2-isocyanato-4-nitrobenzene
CAS Number 68622-14-0
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
SMILES O=C=Nc1cc(=O)ccc1F
MDL Number MFCD00014708
Structural Class Aromatic Isocyanate / Nitro-aryl Fluoride

Electronic Environment: The isocyanate carbon is highly electrophilic due to the cumulative electron-withdrawing induction (-I) from the ortho-fluorine and the resonance withdrawal (-M) from the para-nitro group (relative to the fluorine) or meta (relative to isocyanate). This makes the compound significantly more reactive toward nucleophiles than phenyl isocyanate.

Physical Properties Profile

The following data consolidates experimental values and high-confidence estimates based on structural analogs (e.g., 2-fluoro-5-nitroaniline).

Property Value / Description Condition / Note
Physical State Crystalline SolidAt 25°C
Appearance White to pale yellow needlesTends to yellow upon oxidation/hydrolysis
Melting Point 47 – 49 °CExperimental [1][2]
Boiling Point ~110 – 120 °CEstimated at reduced pressure (1-2 mmHg)
Density ~1.45 g/cm³Predicted based on nitro/fluoro aromatics
Solubility SolubleDCM, THF, Toluene, Ethyl Acetate
Reactivity Moisture SensitiveHydrolyzes to 2-fluoro-5-nitroaniline and CO₂
Storage 2 – 8 °CStore under Argon/Nitrogen; Desiccate

Spectral Characteristics:

  • IR Spectrum: Distinctive strong absorption band at 2250–2270 cm⁻¹ (N=C=O asymmetric stretch).

  • ¹H NMR (CDCl₃): Aromatic protons typically appear downfield (7.0–8.5 ppm) due to the electron-deficient ring.

  • ¹⁹F NMR: Single signal, typically around -100 to -120 ppm (relative to CFCl₃), showing coupling to aromatic protons.

Synthesis & Production Logic

The industrial and laboratory standard for synthesizing 2-Fluoro-5-nitrophenyl isocyanate involves the phosgenation of the precursor amine, 2-fluoro-5-nitroaniline. Due to safety concerns with gaseous phosgene, Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale synthesis.

Synthesis Workflow (DOT Diagram)

SynthesisPath cluster_conditions Critical Conditions Aniline 2-Fluoro-5-nitroaniline (Precursor) Intermediate Carbamoyl Chloride Intermediate Aniline->Intermediate Nucleophilic Attack (Reflux, Dioxane) Triphosgene Triphosgene (Solid Phosgene Source) Triphosgene->Intermediate Product 2-Fluoro-5-nitrophenyl isocyanate Intermediate->Product HCl Elimination Byproducts HCl + CO2 Intermediate->Byproducts Inert Atm (N2) Inert Atm (N2) Anhydrous Solvent Anhydrous Solvent

Figure 1: Synthetic pathway from aniline precursor using triphosgene equivalent.[5]

Reactivity & Applications in Drug Design

This isocyanate is a "privileged intermediate" for generating urea scaffolds. The presence of the fluorine atom adjacent to the urea linkage (after reaction) often improves the metabolic stability of the resulting drug candidate by blocking P450 oxidation at the ortho position.

Primary Reaction: Urea Formation

The most common application is the reaction with primary or secondary amines to form 1,3-disubstituted ureas.

Mechanism:

  • Nucleophilic Attack: The amine lone pair attacks the central carbon of the isocyanate (-N=C =O).

  • Proton Transfer: Rapid proton transfer from the attacking amine to the isocyanate nitrogen.

  • Product: Stable urea linkage.

Experimental Protocol: Synthesis of a Urea Derivative

Objective: Coupling 2-Fluoro-5-nitrophenyl isocyanate with a secondary amine (e.g., Morpholine) to validate reactivity.

Reagents:

  • 2-Fluoro-5-nitrophenyl isocyanate (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (Optional, 1.0 equiv if using amine salts)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

  • Solvation: Dissolve 2-Fluoro-5-nitrophenyl isocyanate (182 mg, 1.0 mmol) in 5 mL of anhydrous DCM. Cool to 0°C using an ice bath.

    • Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions (dimerization).

  • Addition: Add Morpholine (96 mg, 1.1 mmol) dropwise over 5 minutes.

    • Observation: A precipitate often forms immediately as the urea product is less soluble than the reactants.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The isocyanate spot (high Rf) should disappear.

  • Work-up:

    • If precipitate formed: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.

    • If soluble: Wash the organic layer with 1M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Characterization: Confirm structure via ¹H NMR (Look for urea NH signal at >8.0 ppm).

Reactivity Pathway (DOT Diagram)

Reactivity Isocyanate 2-Fluoro-5-nitrophenyl isocyanate TS Tetrahedral Intermediate Isocyanate->TS Nucleophilic Attack Nucleophile Nucleophile (H-Nu) Nucleophile->TS Urea Urea Derivative (Nu = R-NH2) TS->Urea Proton Transfer (Amine path) Carbamate Carbamate (Nu = R-OH) TS->Carbamate Alcohol path Amine Aniline (Hydrolysis) (Nu = H2O) TS->Amine Decarboxylation (-CO2)

Figure 2: Divergent reactivity pathways based on nucleophile selection.

Handling & Safety Protocol

Hazard Classification:

  • Acute Toxicity: Toxic by inhalation and ingestion.

  • Sensitizer: Respiratory and skin sensitizer.

  • Lachrymator: Causes severe eye irritation and tearing.[6]

Self-Validating Safety System:

  • Moisture Indicator: If the white/yellow solid has turned into a sticky brown paste, hydrolysis has occurred (formation of aniline). Do not use.

  • Quenching: Always keep a beaker of 10% aqueous ammonium hydroxide or 5% surfactant/water solution in the hood to neutralize spills. The ammonia reacts rapidly to form the harmless urea derivative.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles. All operations must be performed in a functioning fume hood.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 144307, 2-Fluoro-5-nitrophenyl isocyanate. Retrieved from [Link]

  • Hollinshead, S. P. (1997). Tetrazolinone derivatives and their use as herbicides. U.S. Patent No. 5,942,387. Washington, DC: U.S. Patent and Trademark Office.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrophenyl isocyanate

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-Fluoro-5-nitrophenyl isocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-Fluoro-5-nitrophenyl isocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the prevalent phosgenation method, utilizing a safer phosgene equivalent, and explores alternative phosgene-free routes including the Curtius, Hofmann, and Lossen rearrangements. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety and handling considerations.

Introduction: The Significance of 2-Fluoro-5-nitrophenyl isocyanate

2-Fluoro-5-nitrophenyl isocyanate is a valuable building block in organic synthesis, primarily owing to its reactive isocyanate group and the presence of fluoro and nitro substituents on the aromatic ring. These features allow for diverse chemical transformations, making it a crucial intermediate in the synthesis of a range of bioactive molecules. The electron-withdrawing nature of the nitro and fluoro groups enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This reactivity is harnessed in the formation of ureas, carbamates, and other derivatives that are integral to the structure of many targeted therapeutic agents and specialized polymers.

Synthetic Strategies: A Comparative Analysis

The synthesis of 2-Fluoro-5-nitrophenyl isocyanate can be broadly categorized into two main approaches: phosgenation of the corresponding aniline and phosgene-free rearrangement reactions. The choice of synthetic route often depends on factors such as scale, available equipment, safety considerations, and desired purity.

Phosgenation: The Industry Standard

The most direct and widely used method for the synthesis of aryl isocyanates is the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent. Due to the extreme toxicity of phosgene gas, solid and less hazardous alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now the reagents of choice in a laboratory and industrial setting.[1][2] Triphosgene, a stable crystalline solid, is particularly favored as it is safer to handle and transport, yet it effectively generates phosgene in situ.[3][4]

Mechanism of Phosgenation using Triphosgene:

The reaction proceeds through the in situ generation of phosgene from triphosgene, which is often catalyzed by a nucleophile or heat. The aniline derivative, 2-fluoro-5-nitroaniline, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of hydrogen chloride to yield the desired isocyanate.

phosgenation_mechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aniline 2-Fluoro-5-nitroaniline Intermediate N-carbonyl chloride intermediate Aniline->Intermediate + Phosgene Triphosgene Triphosgene Phosgene In situ Phosgene Generation Triphosgene->Phosgene Catalyst/Heat HCl HCl (byproduct) Intermediate->HCl Isocyanate 2-Fluoro-5-nitrophenyl isocyanate Intermediate->Isocyanate - HCl

Figure 1: Conceptual workflow of isocyanate synthesis via phosgenation.

Phosgene-Free Alternatives: Rearrangement Reactions

Concerns over the toxicity of phosgene and its byproducts have driven the exploration of alternative synthetic routes. The Curtius, Hofmann, and Lossen rearrangements are classical name reactions that provide access to isocyanates from carboxylic acid derivatives, amides, and hydroxamic acids, respectively, without the need for phosgenation.

  • The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the liberation of nitrogen gas.[5][6] The acyl azide is typically prepared from the corresponding carboxylic acid. A key advantage of the Curtius rearrangement is that it proceeds with retention of configuration of the migrating group.[5]

  • The Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (typically bromine) and a strong base to yield an isocyanate intermediate, which is then typically hydrolyzed to the corresponding amine with one less carbon atom.[7][8] By carefully controlling the reaction conditions, the isocyanate intermediate can be trapped.

  • The Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[9] The reaction is typically mediated by a base and involves the formation of an O-acylated hydroxamic acid which then rearranges.

rearrangement_routes cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement cluster_lossen Lossen Rearrangement CarboxylicAcid 2-Fluoro-5-nitrobenzoic acid AcylAzide 2-Fluoro-5-nitrobenzoyl azide CarboxylicAcid->AcylAzide Activation & Azidation Isocyanate 2-Fluoro-5-nitrophenyl isocyanate AcylAzide->Isocyanate Heat or Light (-N2) Amide 2-Fluoro-5-nitrobenzamide Amide->Isocyanate Br2, NaOH HydroxamicAcid 2-Fluoro-5-nitrobenzohydroxamic acid HydroxamicAcid->Isocyanate Activation & Base

Figure 2: Phosgene-free synthetic pathways to the target isocyanate.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available equipment. Extreme caution should be exercised when working with triphosgene and isocyanates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Synthesis of 2-Fluoro-5-nitrophenyl isocyanate via Phosgenation with Triphosgene

This protocol is adapted from general procedures for the synthesis of nitrophenyl isocyanates using triphosgene.[10]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Fluoro-5-nitroaniline156.1115.6 g0.1
Triphosgene296.7510.9 g0.0367
1,2-Dichloroethane-250 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 2-fluoro-5-nitroaniline (15.6 g, 0.1 mol) and 1,2-dichloroethane (150 mL).

  • Stir the mixture to dissolve the aniline derivative completely.

  • In a separate beaker, dissolve triphosgene (10.9 g, 0.0367 mol) in 1,2-dichloroethane (100 mL) and load this solution into the dropping funnel.

  • Slowly add the triphosgene solution to the stirred aniline solution over a period of 30-45 minutes at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretching bands of the aniline and appearance of the characteristic isocyanate band around 2250-2275 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Expected Yield: 75-85%

Synthesis via Curtius Rearrangement (Conceptual)

This route involves the conversion of 2-fluoro-5-nitrobenzoic acid to the corresponding acyl azide, followed by thermal rearrangement.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl azide

  • Convert 2-fluoro-5-nitrobenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • React the resulting 2-fluoro-5-nitrobenzoyl chloride with sodium azide in a suitable solvent system (e.g., acetone/water) to yield the acyl azide.

Step 2: Curtius Rearrangement

  • The isolated 2-fluoro-5-nitrobenzoyl azide is then heated in an inert solvent (e.g., toluene, benzene) to induce the rearrangement to 2-fluoro-5-nitrophenyl isocyanate with the evolution of nitrogen gas.

Physicochemical Data

PropertyValue
IUPAC Name 1-Fluoro-2-isocyanato-4-nitrobenzene
CAS Number 68622-14-0
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Appearance Expected to be a solid or liquid
Boiling Point Not definitively reported, but related compounds suggest it would be high-boiling and likely require vacuum distillation. For example, 2-nitrophenyl isocyanate has a boiling point of 135-137 °C at 17 mmHg.[11]
IR Spectrum A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2275 cm⁻¹.

Safety and Handling

5.1. Reagent and Product Hazards:

  • Triphosgene: A toxic solid that can release phosgene gas upon heating or in the presence of nucleophiles.[2] It is corrosive and can cause severe burns to the skin and eyes. Inhalation can be fatal.[4][12]

  • 2-Fluoro-5-nitroaniline: A potentially toxic and irritating compound.

  • 2-Fluoro-5-nitrophenyl isocyanate: Isocyanates are generally toxic, potent respiratory and skin sensitizers, and can cause severe irritation.[13]

  • 1,2-Dichloroethane: A flammable and toxic solvent.

5.2. Recommended Safety Precautions:

  • All manipulations involving triphosgene and isocyanates must be conducted in a certified chemical fume hood with good ventilation.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

  • Avoid inhalation of dust, vapors, and fumes.

  • Prevent contact with skin and eyes.

  • Have an emergency plan in place for spills and exposures.

5.3. Waste Disposal:

  • Isocyanate-containing waste should be deactivated before disposal. This can be achieved by reacting with a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).[14][15][16]

  • All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-Fluoro-5-nitrophenyl isocyanate is most practically achieved through the phosgenation of 2-fluoro-5-nitroaniline, with triphosgene serving as a safer and more manageable phosgenating agent compared to gaseous phosgene. Phosgene-free rearrangement reactions, such as the Curtius rearrangement, offer viable alternative pathways, particularly when avoiding the use of phosgene and its derivatives is a priority. A thorough understanding of the reaction mechanisms, careful execution of the experimental procedures, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

  • Eckert, H. (2011). Phosgenation reactions with phosgene from triphosgene. chimica oggi/Chemistry Today, 29(6), 40-46.
  • Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. (2012).
  • Georganics. (n.d.). 2-Fluoro-5-methylphenyl isocyanate. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-5-nitrophenyl isocyanate. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0041171A1 - 2-Chloro-5-nitro-phenyl isocyanate, process for its preparation and its use.
  • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895.
  • University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • Reddit. (2023). Using triphosgene safety precautions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • ATSDR. (1998). Toxicological Profile for Isocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4.
  • Safe Work Australia. (2015). Guide for handling Isocyanates. Retrieved from [Link]

  • Justia Patents. (n.d.). Method for synthesis of aliphatic isocyanates from aromatic isocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2018/183936 Al.
  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

  • Leah4sci. (2016, December 29). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • NICODOM. (n.d.). IS NIR Spectra. Retrieved from [Link]

  • Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Pharm D Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-o-tolyl isocyanate. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-methylphenyl isocyanate. Retrieved from [Link]

Sources

Exploratory

2-Fluoro-5-nitrophenyl isocyanate potential hazards

Technical Whitepaper: Hazard Profile and Safe Handling of 2-Fluoro-5-nitrophenyl Isocyanate Executive Summary 2-Fluoro-5-nitrophenyl isocyanate is a highly electrophilic aryl isocyanate used primarily as a reactive inter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Hazard Profile and Safe Handling of 2-Fluoro-5-nitrophenyl Isocyanate

Executive Summary

2-Fluoro-5-nitrophenyl isocyanate is a highly electrophilic aryl isocyanate used primarily as a reactive intermediate in the synthesis of ureas and carbamates for pharmaceutical development. Its hazard profile is dominated by two factors: extreme respiratory sensitization potential characteristic of isocyanates, and enhanced reactivity driven by the electron-withdrawing fluorine and nitro substituents.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to analyze the mechanistic basis of these hazards. The presence of the nitro group at the meta position relative to the isocyanate (and para to the fluorine) creates a synergistic electron-withdrawal effect, significantly increasing the susceptibility of the isocyanate carbon to nucleophilic attack (by biological amines or environmental moisture).

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
Chemical Name 2-Fluoro-5-nitrophenyl isocyanate
CAS Number 63059-33-2
Molecular Formula C₇H₃FN₂O₃
Molecular Weight 182.11 g/mol
Physical State Low-melting solid or liquid (dependent on purity/temperature); typically handled as a liquid melt or solution.[1]
Reactivity Class Electron-deficient Aryl Isocyanate; Lachrymator; Moisture Sensitive.[2]

Hazard Architecture: The Mechanistic "Why"

To safely handle this compound, one must understand its electronic structure. It is not merely "toxic"; it is chemically aggressive.

  • Electronic Activation: The isocyanate group (-N=C=O) is inherently electrophilic. In this specific molecule, the Nitro (-NO₂) group (strong electron withdrawer via resonance and induction) and the Fluoro (-F) group (strong withdrawer via induction) deplete electron density from the benzene ring.

  • Consequence: The central carbon of the isocyanate group becomes highly positive ($ \delta+ $).

  • Biological Implication: This enhanced electrophilicity accelerates the rate of haptenization—the reaction with nucleophilic residues (lysine, cysteine) on biological proteins. This rapid conjugation is the molecular trigger for immune sensitization and occupational asthma.

Reactivity & Stability Pathways

The primary instability risk is hydrolysis . Unlike alkyl isocyanates, this electron-deficient aryl isocyanate reacts violently with water.

Diagram 1: Hydrolysis & Decomposition Pathway

Caption: The degradation pathway of 2-Fluoro-5-nitrophenyl isocyanate upon contact with moisture, leading to pressure buildup (CO₂) and urea precipitation.

HydrolysisPathway ISO 2-Fluoro-5-nitrophenyl Isocyanate CARB Carbamic Acid (Unstable Intermediate) ISO->CARB Nucleophilic Attack UREA Disubstituted Urea (Insoluble Precipitate) ISO->UREA H2O Moisture (H₂O) H2O->CARB Nucleophilic Attack AMINE 2-Fluoro-5-nitroaniline (Toxic Solid) CARB->AMINE Decarboxylation CO2 CO₂ Gas (Pressure Hazard) CARB->CO2 Gas Release AMINE->UREA Reacts with excess Isocyanate

Critical Hazard: If a container is contaminated with water and tightly sealed, the evolution of CO₂ can cause catastrophic vessel failure (explosion).

Toxicological Profile

  • Respiratory Sensitization (GHS Category 1): Inhalation of vapors or aerosols can induce irreversible asthma. The onset may be delayed. Once sensitized, exposure to even trace amounts (ppb level) can trigger life-threatening bronchospasm.

  • Lachrymator: The compound is a potent eye irritant.[3][2][4][5] Vapor exposure causes immediate tearing and blepharospasm (involuntary eyelid closure).

  • HF Generation: Upon thermal decomposition (fire), the fluorine substituent can liberate Hydrogen Fluoride (HF), necessitating specific medical countermeasures (Calcium Gluconate) for fire response teams.

Protocol: Safe Handling & Engineering Controls

Principle: Containment is the only valid strategy. Reliance on PPE alone is a failure of protocol.

Engineering Controls
  • Primary Barrier: All handling (weighing, transfer, reaction) must occur within a certified Chemical Fume Hood or Glove Box.

  • Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon). Moisture triggers decomposition.

  • Vessel Venting: Reaction vessels must be vented to a scrubber or inert line to prevent pressure buildup.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).[4]

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard latex is permeable to isocyanates.

  • Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas cartridges (OV/AG) and P100 pre-filters.

Protocol: Emergency Response & Spill Neutralization

The "Sweep and Dump" method is prohibited. Isocyanates must be chemically deactivated.

Decontamination Solution (Standard Isocyanate Neutralizer)
  • Composition:

    • Water: 90%

    • Concentrated Ammonia (or Sodium Carbonate): 8%

    • Liquid Detergent: 2%

  • Mechanism: The detergent solubilizes the isocyanate; the ammonia/water rapidly hydrolyzes it to the amine and urea, rendering it non-electrophilic.

Diagram 2: Spill Response Workflow

Caption: Step-by-step logic for neutralizing a 2-Fluoro-5-nitrophenyl isocyanate spill without generating a secondary pressure hazard.

SpillResponse START Spill Detected EVAC Evacuate & Ventilate (Avoid Inhalation) START->EVAC PPE Don PPE: Full Face Resp + Silver Shield Gloves EVAC->PPE ABSORB Cover with Vermiculite/Sand (Do NOT use sawdust) PPE->ABSORB DECON Apply Decon Solution (Ammonia/Water/Detergent) ABSORB->DECON WAIT Wait 30-60 Minutes (Allow Hydrolysis) DECON->WAIT COLLECT Collect into Waste Container WAIT->COLLECT LID Do NOT Seal Lid Tightly (CO₂ Off-gassing) COLLECT->LID DISPOSE Hazardous Waste Disposal LID->DISPOSE

[6][7][8][9] Step-by-Step Methodology:

  • Evacuate: Clear the immediate area.

  • Isolate: Prevent entry.

  • Absorb: Cover the spill with an inert absorbent (vermiculite or sand).[10] Note: Sawdust contains moisture and cellulose, which can react exothermically; avoid it.

  • Neutralize: Pour the Decontamination Solution over the absorbent. Allow it to sit for 30–45 minutes.

  • Collect: Shovel the wet slurry into a waste drum.

  • Vent: CRITICAL: Do not seal the drum immediately. Cover loosely (e.g., with a lid set ajar) for 72 hours to allow CO₂ to escape. Sealing it too early will cause the drum to bulge or burst.

References

  • Safe Work Australia . (2020). Guide to Handling Isocyanates. Retrieved from [Link]

  • PubChem . (2021). GHS Classification Summary (Rev.9). National Library of Medicine. Retrieved from [Link]

  • Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluoro-5-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Fluoro-5-nitrophenyl isocyanate, a key reagent in syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-nitrophenyl isocyanate, a key reagent in synthetic chemistry and drug development. We will delve into its chemical structure, bonding characteristics, synthesis, reactivity, and safety considerations, offering field-proven insights and detailed protocols to support your research and development endeavors.

Introduction: A Versatile Building Block

2-Fluoro-5-nitrophenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate group (-N=C=O), a fluorine atom, and a nitro group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of the isocyanate moiety, making it a subject of interest for understanding structure-reactivity relationships.

Table 1: Physicochemical Properties of 2-Fluoro-5-nitrophenyl isocyanate

PropertyValue
Chemical Formula C₇H₃FN₂O₃[1]
Molecular Weight 182.11 g/mol
IUPAC Name 1-fluoro-2-isocyanato-4-nitrobenzene[1]
CAS Number 68622-14-0
Appearance Typically a solid at room temperature
Solubility Soluble in many common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Molecular Structure and Chemical Bonding: A Detailed Analysis

The chemical structure of 2-Fluoro-5-nitrophenyl isocyanate is characterized by a planar benzene ring with substituents at positions 1, 2, and 4. Understanding the interplay of these groups is crucial for predicting its reactivity.

Diagram 1: Chemical Structure of 2-Fluoro-5-nitrophenyl isocyanate

Caption: 2D structure of 2-Fluoro-5-nitrophenyl isocyanate.

Bonding and Hybridization

The benzene ring consists of six sp² hybridized carbon atoms, forming a delocalized π-system. The isocyanate group (-N=C=O) is a linear moiety with the central carbon atom being sp hybridized, forming double bonds with both the nitrogen and oxygen atoms. The nitrogen atom attached to the ring is sp² hybridized.

Resonance Structures and Electron Distribution

The presence of the strongly electron-withdrawing nitro group (-NO₂) and the moderately electron-withdrawing fluorine atom significantly influences the electron density distribution within the aromatic ring and on the isocyanate group. Several resonance structures can be drawn to illustrate this effect, which results in a partial positive charge on the carbon atom of the isocyanate group, making it highly electrophilic.

Diagram 2: Key Resonance Structures

cluster_0 Resonance Structure 1 cluster_1 Resonance Structure 2 cluster_2 Resonance Structure 3 A [Image of resonance structure 1] B [Image of resonance structure 2] A->B C [Image of resonance structure 3] B->C

Caption: Resonance contributors illustrating electron delocalization.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-Fluoro-5-nitrophenyl isocyanate.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is a strong, sharp absorption band around 2250-2280 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. Other significant peaks include those for C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine, nitro, and isocyanate substituents.

    • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The isocyanate carbon typically appears in the range of 120-130 ppm. The aromatic carbons will show distinct signals, with their chemical shifts affected by the attached functional groups. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. While specific spectral data for 2-fluoro-5-nitrophenyl isocyanate is available in spectral databases, detailed assignments in published literature are not readily found.[2][3]

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 182.01277 Da.[1]

Synthesis of 2-Fluoro-5-nitrophenyl isocyanate

The synthesis of 2-Fluoro-5-nitrophenyl isocyanate typically involves a two-step process starting from a readily available precursor.

Diagram 3: Synthetic Pathway

A 2,4-Dinitrofluorobenzene B 2-Fluoro-5-nitroaniline A->B Selective Reduction C 2-Fluoro-5-nitrophenyl isocyanate B->C Phosgenation or equivalent

Caption: General synthetic route to 2-Fluoro-5-nitrophenyl isocyanate.

Step 1: Synthesis of 2-Fluoro-5-nitroaniline

The precursor, 2-Fluoro-5-nitroaniline, can be synthesized by the selective reduction of 2,4-dinitrofluorobenzene. This reduction needs to be carefully controlled to selectively reduce the nitro group at the 2-position. Common methods include using iron powder in the presence of an acid like acetic acid or hydrochloric acid.[4] Another approach involves the reaction of 2,4-difluoronitrobenzene with ammonia.[5]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitroaniline from 2,4-Dinitrofluorobenzene [4]

  • Reaction Setup: In a reaction vessel, suspend 2,4-dinitrofluorobenzene in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder to the suspension.

  • Acidification: Slowly add an acid (e.g., acetic acid or hydrochloric acid) to the mixture while monitoring the temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the iron salts.

  • Extraction and Purification: Extract the product from the filtrate with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Fluoro-5-nitrophenyl isocyanate

The conversion of 2-Fluoro-5-nitroaniline to the corresponding isocyanate is typically achieved through phosgenation. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often used in a laboratory setting.[5][6]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrophenyl isocyanate using Triphosgene [7]

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the in situ generation of phosgene.

  • Reaction Setup: Dissolve 2-Fluoro-5-nitroaniline in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Addition of Triphosgene: Add a solution of triphosgene in the same solvent dropwise to the aniline solution at a low temperature (e.g., 0 °C).

  • Base Addition: After the addition of triphosgene, slowly add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak).

  • Work-up: Filter the reaction mixture to remove any precipitated salts.

  • Purification: Remove the solvent under reduced pressure. The crude isocyanate can be purified by vacuum distillation or recrystallization. It is important to avoid exposure to moisture during work-up and purification as isocyanates are moisture-sensitive.

An alternative route to isocyanates is the Curtius rearrangement of an acyl azide. This method avoids the use of phosgene or its equivalents. The corresponding acyl azide can be prepared from the carboxylic acid.

Reactivity and Applications in Drug Development

The high reactivity of the isocyanate group, enhanced by the electron-withdrawing substituents on the phenyl ring, makes 2-Fluoro-5-nitrophenyl isocyanate a versatile reagent.

Reactivity with Nucleophiles

The electrophilic carbon of the isocyanate group readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively. The reaction with primary amines is typically very fast and is a common method for forming stable urea linkages.[8]

Diagram 4: General Reactivity of Isocyanates

Isocyanate R-N=C=O Urea R-NH-C(=O)-NH-R' Isocyanate->Urea + Amine Carbamate R-NH-C(=O)-O-R' Isocyanate->Carbamate + Alcohol Thiocarbamate R-NH-C(=O)-S-R' Isocyanate->Thiocarbamate + Thiol Amine R'-NH₂ Alcohol R'-OH Thiol R'-SH

Caption: Reactions of isocyanates with common nucleophiles.

The presence of the fluorine and nitro groups increases the electrophilicity of the isocyanate carbon, thus accelerating the rate of nucleophilic attack. Kinetic studies on similar substituted phenyl isocyanates have shown that electron-withdrawing groups enhance the reaction rate with nucleophiles.[9]

Applications in Drug Development

The ability of 2-Fluoro-5-nitrophenyl isocyanate to react efficiently with nucleophilic functional groups present in biomolecules makes it a candidate for applications in drug development, particularly in the design of targeted covalent inhibitors.[10]

  • Targeted Covalent Inhibitors (TCIs): TCIs are designed to form a stable covalent bond with a specific amino acid residue (often a cysteine) in a target protein, leading to irreversible inhibition. The isocyanate group can act as a "warhead" that reacts with a nucleophilic residue in the protein's binding site. The fluorinated and nitrated phenyl ring provides a scaffold that can be further modified to achieve selectivity and desired pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability and binding affinity.[11][12]

  • Bioconjugation: This reagent can be used to link small molecules to larger biomolecules like proteins or antibodies, a process known as bioconjugation. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Safety and Handling

Isocyanates are known to be toxic and are potent respiratory sensitizers. Therefore, 2-Fluoro-5-nitrophenyl isocyanate must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Inhalation Hazard: Avoid inhaling dust or vapors. Use of a respirator may be necessary depending on the scale of the reaction.

  • Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which can decarboxylate to form amines. These amines can then react with remaining isocyanate to form ureas. Therefore, all glassware and solvents should be dry, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and alcohols.

Conclusion

2-Fluoro-5-nitrophenyl isocyanate is a highly reactive and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique electronic properties, arising from the combination of fluoro, nitro, and isocyanate functionalities, make it a valuable tool for the construction of complex molecular architectures and for the development of novel therapeutic agents, particularly targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development.

References

  • SpectraBase. 2-Fluoro-5-nitrophenyl isocyanate. [Link]

  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1.
  • RSC Publishing. Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]

  • SpectraBase. 2-Fluoro-5-nitrophenyl isocyanate. [Link]

  • Patsnap.
  • National Center for Biotechnology Information. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022-11-27). [Link]

  • Beirut Arab University. Kinetic Studies of the Reaction between 5-nitroisatin with various nucleophiles in Mixed Solvents. [Link]

  • ResearchGate. Reaction of Isocyanates with amines. [Link]

  • MDPI. Computational Study of Catalytic Urethane Formation. (2021-12-21). [Link]

  • Google Patents.
  • Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. [Link]

  • National Toxicology Program. TR-334: 2-Amino-5-Nitrophenol (CASRN 121-88-0) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]

  • ResearchGate. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024-10-18). [Link]

  • AUB ScholarWorks. of the reaction between. [Link]

  • ResearchGate. HF and DFT calculations vibrational frequencies of 2,4,6-Nitrophenol. S... [Link]

  • Grokipedia. Carbylamine reaction. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Wikipedia. Carbylamine reaction. [Link]

  • sathee jee. Chemistry Carbylamine Reaction. [Link]

  • ResearchGate. Vibration and DFT analysis of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate. (2025-08-09). [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • ResearchGate. 13 C NMR spectrum of compound 5.. [Link]

  • Supporting Information. Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]

  • ResearchGate. The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. (2025-08-05). [Link]

  • PubChem. 2-fluoro-5-nitrophenyl isocyanate. [Link]

Sources

Exploratory

Theoretical Profile & Reactivity Guide: 2-Fluoro-5-nitrophenyl Isocyanate

Executive Summary 2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a high-value electrophilic intermediate used primarily in the synthesis of urea-based kinase inhibitors and antimicrobial agents. Its unique reactivity profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a high-value electrophilic intermediate used primarily in the synthesis of urea-based kinase inhibitors and antimicrobial agents. Its unique reactivity profile is driven by the synergistic electron-withdrawing effects of the ortho-fluorine and meta-nitro substituents relative to the isocyanate group.

This technical guide provides a comprehensive theoretical framework for analyzing FNPI, utilizing Density Functional Theory (DFT) to predict structural, electronic, and spectroscopic properties. It is designed for medicinal chemists and computational toxicologists requiring high-fidelity data to optimize reaction conditions and predict metabolite stability.

Part 1: Computational Framework & Methodology

To accurately model FNPI, researchers must employ a level of theory that accounts for the electron-rich nature of the fluorine and oxygen atoms. The following protocol is the industry standard for nitro-substituted phenyl isocyanates.

Recommended Theoretical Model
  • Method: Density Functional Theory (DFT)[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides an optimal balance between computational cost and accuracy for organic electronic structures.

  • Basis Set: 6-311++G(d,p) .[1][3][4]

    • Why: The "++" (diffuse functions) are critical for accurately modeling the lone pairs on the isocyanate oxygen and the nitro group oxygen atoms. The "(d,p)" (polarization functions) account for the distortion of orbitals in the highly electronegative C-F and N=C=O bonds.

Computational Workflow (DOT Visualization)

The following diagram outlines the self-validating workflow for establishing the theoretical profile of FNPI.

FNPI_Workflow Start Input Structure (FNPI) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Minimize Energy Freq Frequency Calc (IR/Raman Validation) Opt->Freq Check Imaginary Freqs Elec Electronic Props (HOMO-LUMO / MEP) Freq->Elec If Minima Confirmed React Reactivity Prediction (Fukui Functions) Elec->React Map Active Sites

Figure 1: Step-by-step computational workflow for validating the structure and properties of FNPI.

Part 2: Structural & Electronic Profile

Geometric Considerations

The geometry of FNPI is dominated by the steric and electronic repulsion between the ortho-fluorine and the isocyanate group.

  • Isocyanate Tilt: Unlike unsubstituted phenyl isocyanate, the -NCO moiety in FNPI is expected to tilt slightly out of the benzene plane (approx. 140° angle relative to the C-N bond) to minimize repulsion with the fluorine lone pairs.

  • Bond Lengths: The C-N (isocyanate) bond length is shortened due to resonance with the ring, enhanced by the electron-withdrawing nitro group at the para position relative to the fluorine (or meta to the isocyanate), which pulls electron density across the pi-system.

Frontier Molecular Orbitals (FMO)

The reactivity of FNPI is defined by its Frontier Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the fluorine lone pairs.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the isocyanate carbon and the nitro group .

  • Implication: The low-lying LUMO energy indicates that FNPI is a "hard" electrophile, highly reactive towards "hard" nucleophiles like primary amines.

Molecular Electrostatic Potential (MEP)

The MEP map is a critical tool for predicting non-covalent interactions (e.g., in a protein binding pocket before covalent bond formation).

  • Negative Potential (Red): Concentrated on the Oxygen atoms of the Nitro group (-NO₂) and the Isocyanate Oxygen.

  • Positive Potential (Blue): The most positive region is the Isocyanate Carbon atom, confirming it as the primary site for nucleophilic attack.

Part 3: Spectroscopic Signatures (Vibrational Analysis)

Accurate assignment of vibrational bands is essential for monitoring reaction progress (e.g., disappearance of the NCO peak during urea formation).

Vibrational ModeFrequency (Theoretical Scaled, cm⁻¹)IntensityDiagnostic Value
-N=C=O Asymmetric Stretch 2260 - 2290 Very StrongPrimary Indicator. Disappearance confirms reaction completion.
-NO₂ Asymmetric Stretch 1530 - 1550StrongConfirms presence of nitro group.
-NO₂ Symmetric Stretch 1340 - 1360MediumSecondary nitro confirmation.
C-F Stretch 1200 - 1250Medium/StrongCharacteristic of the fluorinated core.
Benzene Ring Breathing ~1000WeakStructural integrity check.

Note: Theoretical frequencies are typically scaled by a factor of ~0.961 to match experimental results when using B3LYP/6-311++G(d,p).

Part 4: Reactivity & Applications in Synthesis

Mechanism of Urea Formation

The primary application of FNPI is the synthesis of diarylureas. The electron-withdrawing nature of the -NO₂ and -F groups makes the isocyanate carbon significantly more electrophilic than in phenyl isocyanate, accelerating reaction rates.

Reaction_Mechanism R1 FNPI (Electrophile) High (+) Charge on C TS Transition State Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Amine (Nucleophile) Lone Pair on N R2->TS Prod Urea Derivative Stable Product TS->Prod Proton Transfer

Figure 2: Mechanism of nucleophilic addition to FNPI to form urea derivatives.

Synthesis Protocol Recommendation

When utilizing FNPI in drug discovery workflows:

  • Solvent Selection: Use a non-nucleophilic, polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) . Avoid alcohols (MeOH, EtOH) to prevent carbamate side-products.

  • Stoichiometry: Use a 1:1 molar ratio. Excess FNPI can be scavenged using a polymer-supported amine resin.

  • Monitoring: Track the reaction by IR spectroscopy. The complete disappearance of the peak at ~2270 cm⁻¹ indicates 100% conversion.

Biological Relevance

The 2-fluoro-5-nitro motif is often reduced (post-coupling) to an aniline, which can then be further derivatized to access specific kinase binding pockets (e.g., in the design of VEGFR or RAF inhibitors). The fluorine atom provides metabolic stability by blocking the P450 oxidation site on the phenyl ring.

References

  • NIST Chemistry WebBook. 2-Fluoro-5-nitrophenyl isocyanate: Spectra and Data. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Fluoro-5-nitrophenyl isocyanate Compound Summary. National Library of Medicine. [Link]

  • Krishnakumar, V., et al. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A. [Link]

  • Sundaraganesan, N., et al. (2013). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1,5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research. [Link]

  • Turker, L., et al. (2009).[1] A DFT study on nitrotriazines: Structure and Energetics. Journal of Hazardous Materials. [Link]

Sources

Protocols & Analytical Methods

Method

2-Fluoro-5-nitrophenyl isocyanate reaction with secondary amines

Technical Application Note: High-Efficiency Synthesis of Urea Derivatives using 2-Fluoro-5-nitrophenyl Isocyanate Part 1: Executive Summary This guide details the protocol for coupling 2-Fluoro-5-nitrophenyl isocyanate w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Synthesis of Urea Derivatives using 2-Fluoro-5-nitrophenyl Isocyanate

Part 1: Executive Summary

This guide details the protocol for coupling 2-Fluoro-5-nitrophenyl isocyanate with secondary amines to synthesize


-disubstituted ureas. This specific isocyanate is a high-value building block in medicinal chemistry, particularly for kinase inhibitor scaffolds (e.g., Sorafenib analogs) and PROTAC linker design. The presence of the electron-withdrawing nitro (

) and fluoro (

) groups renders the isocyanate moiety highly electrophilic, ensuring rapid reaction kinetics but also necessitating strict moisture control to prevent hydrolysis.

Part 2: Chemical Basis & Reactivity Profile

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the secondary amine's nitrogen lone pair to the central carbon of the isocyanate group (


).
  • Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms briefly.

  • Proton Transfer: Rapid proton transfer from the amine nitrogen to the isocyanate nitrogen yields the stable urea.

Substituent Effects:

  • 5-Nitro Group: Strong inductive (

    
    ) and resonance (
    
    
    
    ) withdrawal significantly increases the electrophilicity of the isocyanate carbon, accelerating the reaction rate compared to phenyl isocyanate.
  • 2-Fluoro Group: Provides additional inductive withdrawal and serves as a latent handle for subsequent Nucleophilic Aromatic Substitution (

    
    ) reactions, allowing further scaffold diversification after urea formation.
    
Reaction Pathway Diagram

ReactionMechanism Reactants Reactants 2-Fluoro-5-nitrophenyl Isocyanate + Secondary Amine Transition Transition State Tetrahedral Zwitterion Reactants->Transition Nucleophilic Attack SideProduct Side Product (Avoid) Diaryl Urea (via Hydrolysis) Reactants->SideProduct H2O Ingress Product Product N-(2-Fluoro-5-nitrophenyl)-N'-substituted Urea Transition->Product Proton Transfer

Figure 1: Mechanistic pathway for urea formation.[1] Dashed line indicates the moisture-sensitive hydrolysis pathway.

Part 3: Strategic Experimental Design

Solvent Selection Matrix

The choice of solvent is critical to prevent side reactions and simplify purification.

SolventPolaritySuitabilityRationale
Dichloromethane (DCM) Non-polarHigh Excellent solubility for isocyanates; easy removal.
Tetrahydrofuran (THF) Polar AproticHigh Good for polar amines; ensures homogeneity.
Acetonitrile (MeCN) Polar AproticMedium Useful if product precipitation is desired; may require heating.
Alcohols (MeOH/EtOH) ProtolicForbidden Will react to form carbamates (urethanes).
Water ProticForbidden Hydrolyzes isocyanate to aniline, leading to symmetric urea byproducts.
Stoichiometry & Kinetics
  • Isocyanate: 1.0 - 1.1 equivalents. A slight excess ensures complete consumption of the amine.

  • Amine: 1.0 equivalent.

  • Base: Not required for free amines.[2] If using amine salts (e.g., HCl salt), add 1.2 - 1.5 eq. of DIPEA or TEA to liberate the nucleophile.

Part 4: Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(2-fluoro-5-nitrophenyl)-3,3-dialkylurea.

Materials:
  • 2-Fluoro-5-nitrophenyl isocyanate (Solid or solution)

  • Secondary Amine (e.g., Morpholine, Piperidine, or complex intermediate)

  • Anhydrous DCM or THF

  • Argon or Nitrogen atmosphere balloon[1]

Protocol Steps:
  • Preparation (T = 0 min):

    • Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of dry Nitrogen.

    • Charge the RBF with Secondary Amine (1.0 mmol, 1.0 eq).

    • Dissolve in Anhydrous DCM (5 mL, 0.2 M concentration).

    • Optional: If amine is a salt, add DIPEA (1.2 mmol) and stir for 5 min.

  • Addition (T = 10 min):

    • Cool the solution to 0°C (ice bath). Note: While the reaction works at RT, cooling controls the exotherm of this highly reactive isocyanate.

    • Dissolve 2-Fluoro-5-nitrophenyl isocyanate (1.05 mmol, 1.05 eq) in DCM (2 mL).

    • Add the isocyanate solution dropwise to the amine solution over 5 minutes.

  • Reaction (T = 15 min - 2 hrs):

    • Remove the ice bath and allow to warm to Room Temperature (25°C).

    • Monitor by TLC (mobile phase: 50% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the amine peak.[3] The isocyanate is usually not visible on TLC due to instability on silica.

  • Workup (T = 2 hrs):

    • Scenario A (Precipitate formed): Many urea products precipitate from DCM/Hexane. Filter the solid, wash with cold Hexane (

      
      ), and dry under vacuum.
      
    • Scenario B (Soluble product): Quench with 0.5 mL water (destroys excess isocyanate). Dilute with DCM (20 mL), wash with 1M HCl (to remove unreacted amine/base) and Brine. Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via Flash Column Chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Dry Glassware & Inert Gas Dissolve Dissolve Amine in Anhydrous DCM Start->Dissolve AddIso Add Isocyanate Solution (0°C) Dissolve->AddIso React Stir at RT (1-2 Hours) AddIso->React Check QC Check (LCMS/TLC) React->Check Check->React Incomplete Workup Quench & Wash (HCl/Brine) Check->Workup Complete Isolate Concentrate & Dry Workup->Isolate

Figure 2: Step-by-step experimental workflow for urea synthesis.

Part 5: Analytical Validation & Troubleshooting

Expected Analytical Data
  • 
     NMR (DMSO-
    
    
    
    ):
    • Urea NH: Singlet typically between

      
       8.5 - 9.5 ppm (downfield due to electron-withdrawing aryl group).
      
    • Aromatic Protons: Look for the specific splitting pattern of the 1,2,4-substituted ring. The proton adjacent to the nitro group usually appears as a doublet of doublets.

  • LCMS:

    • Observe

      
       or 
      
      
      
      peak.
    • Warning: If you see a mass corresponding to

      
      , this indicates hydrolysis to the carbamic acid (rare) or aniline formation.
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Starting Amine Remains Isocyanate hydrolysis (wet solvent).Use freshly distilled solvent or molecular sieves. Add 0.2 eq more isocyanate.
New Spot (Non-polar) Dimer formation (symmetric urea).Ensure inert atmosphere.[1][4][5] This byproduct (Bis(2-fluoro-5-nitrophenyl)urea) forms if water is present.
Low Yield Product stuck in aqueous layer.If the product has polar groups, salt out the aqueous layer or use EtOAc for extraction.
Exotherm Reaction too fast.Cool to -10°C or dilute the reaction mixture further.

Part 6: Safety & Handling

  • Hazard: 2-Fluoro-5-nitrophenyl isocyanate is a lachrymator and potential sensitizer. It can cause severe respiratory irritation.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of 5% surfactant and 5% ammonia in water to neutralize the isocyanate group.

References

  • BenchChem. (2025).[1] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Retrieved from

  • Common Organic Chemistry. (2023). Urea Formation - Common Conditions: Amine + Isocyanate. Retrieved from

  • Asian Journal of Chemistry. (2018). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Isocyanates. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Ureas. Retrieved from

Sources

Application

Application Notes and Protocols for Peptide Derivatization using 2-Fluoro-5-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the derivatization of peptides using 2-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the derivatization of peptides using 2-fluoro-5-nitrophenyl isocyanate (FNPI). This protocol is designed for researchers in proteomics, drug discovery, and analytical chemistry who require enhanced detection and characterization of peptides, particularly for applications involving High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the analysis of the resulting derivatized peptides.

Introduction: The Rationale for Peptide Derivatization

In the landscape of proteomics and peptide-based drug development, the sensitive and accurate analysis of peptides is paramount. While native peptides can be analyzed directly, derivatization—the chemical modification of a molecule—offers several distinct advantages. Chemical derivatization can improve the ionization efficiency of peptides, leading to enhanced sensitivity in mass spectrometry.[1] Furthermore, the introduction of a chromophore or fluorophore through derivatization can significantly improve detection in UV or fluorescence-based HPLC systems.[2]

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a valuable reagent for the derivatization of peptides. Its isocyanate group (–N=C=O) reacts readily with primary amino groups, such as the N-terminus of a peptide and the ε-amino group of lysine residues, under mild conditions to form a stable urea linkage. The nitrophenyl group introduces a strong chromophore, facilitating UV detection.

The Chemistry of FNPI Derivatization

The derivatization of a peptide with FNPI proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to form a stable urea derivative.

The reaction is typically carried out in a slightly alkaline buffer to ensure that the amino groups of the peptide are in their deprotonated, nucleophilic state.[1]

Caption: Reaction of a peptide's primary amine with FNPI.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the derivatization of peptides with FNPI. It is essential to optimize certain parameters, such as reagent concentrations and reaction time, based on the specific peptide and analytical requirements.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-Fluoro-5-nitrophenyl isocyanate (FNPI)≥98%Sigma-Aldrich, Thermo Fisher Scientific
Peptide SampleHigh PurityUser-defined
Acetonitrile (ACN)HPLC GradeMajor chemical suppliers
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)Molecular Biology GradePrepare fresh
Trifluoroacetic Acid (TFA)HPLC GradeMajor chemical suppliers
WaterHPLC GradeMilli-Q or equivalent
Microcentrifuge tubes1.5 mLStandard laboratory suppliers
Derivatization Procedure

G start Start: Peptide Sample dissolve Dissolve Peptide in 0.1 M Sodium Bicarbonate Buffer (pH 8.5) start->dissolve add_fnpi Add FNPI Solution to Peptide Solution dissolve->add_fnpi prepare_fnpi Prepare FNPI Solution (10 mg/mL in Acetonitrile) prepare_fnpi->add_fnpi incubate Incubate at 55°C for 10-30 minutes add_fnpi->incubate stop Stop Reaction (e.g., acidification with TFA) incubate->stop analyze Analyze by HPLC or LC-MS stop->analyze

Caption: Workflow for FNPI peptide derivatization.

  • Peptide Solution Preparation: Dissolve the peptide sample in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of approximately 1 mg/mL. The slightly alkaline pH is crucial for the deprotonation of the primary amino groups, rendering them nucleophilic.[1]

  • FNPI Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of 2-fluoro-5-nitrophenyl isocyanate in anhydrous acetonitrile. Isocyanates are sensitive to moisture, so it is critical to use a dry solvent and handle the reagent quickly.

  • Derivatization Reaction: To the peptide solution, add a 5- to 10-fold molar excess of the FNPI solution. The exact ratio may need to be optimized depending on the number of primary amines in the peptide.

  • Incubation: Incubate the reaction mixture at a controlled temperature. A temperature of 55°C for a duration of 10 to 30 minutes is a good starting point for optimization.[3]

  • Reaction Quenching: After the incubation period, the reaction can be stopped by acidification, for example, by adding a small volume of trifluoroacetic acid (TFA) to bring the pH to the acidic range. This will protonate any remaining unreacted amines and quench the reactivity of the FNPI.

  • Analysis: The derivatized peptide solution is now ready for analysis by HPLC or LC-MS.

Optimization of Reaction Conditions

For optimal results, it is recommended to perform a series of experiments to determine the ideal reaction conditions for your specific peptide.

ParameterRange to InvestigateRationale
pH 8.0 - 9.0Ensures deprotonation of primary amines for efficient reaction.
Temperature 30 - 60 °CHigher temperatures can increase the reaction rate, but may also lead to peptide degradation.[3]
Reaction Time 5 - 60 minutesShorter times may result in incomplete derivatization, while longer times could lead to side reactions.[3]
FNPI Molar Excess 2x - 20xA sufficient excess ensures complete derivatization, but a large excess may lead to unwanted side reactions and complicate purification.

Analysis of FNPI-Derivatized Peptides

High-Performance Liquid Chromatography (HPLC)

The introduction of the nitrophenyl group allows for sensitive detection of the derivatized peptide using a UV detector, typically at a wavelength around 340 nm. Reversed-phase HPLC (RP-HPLC) is the most common method for the separation and analysis of peptides.[4][5]

A typical RP-HPLC setup for analyzing FNPI-derivatized peptides would involve:

  • Column: A C18 column is generally suitable for peptide separations.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the peptides. The specific gradient will depend on the hydrophobicity of the derivatized peptide.

  • Detection: UV detection at 340 nm.

Mass Spectrometry (MS)

Derivatization with FNPI can be advantageous for mass spectrometric analysis. The increased hydrophobicity of the derivatized peptide can improve its retention on reversed-phase columns, leading to better separation in LC-MS analysis.

In tandem mass spectrometry (MS/MS), the fragmentation pattern of the derivatized peptide can provide valuable sequence information. The FNPI tag can influence the fragmentation, potentially leading to the generation of characteristic fragment ions that can aid in spectral interpretation.[6] The derivatization adds a fixed mass to the N-terminus and any lysine residues, which must be accounted for during data analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Derivatization Efficiency - Inactive FNPI reagent (hydrolyzed)- Suboptimal pH- Insufficient FNPI concentration or reaction time- Use fresh, anhydrous FNPI and acetonitrile- Ensure the buffer pH is between 8.0 and 9.0- Optimize FNPI molar excess and incubation time
Multiple Peaks in HPLC - Incomplete derivatization- Derivatization at multiple sites (N-terminus and lysines)- Peptide degradation- Optimize reaction conditions for complete derivatization- This is expected for peptides with lysine residues- Reduce incubation temperature or time
Poor MS Signal - Ion suppression- Inefficient ionization of the derivatized peptide- Optimize LC gradient for better separation from interfering species- Adjust MS source parameters

Conclusion

Derivatization of peptides with 2-fluoro-5-nitrophenyl isocyanate is a valuable technique for enhancing their detection and analysis by HPLC and mass spectrometry. The protocol provided in this guide offers a solid starting point for researchers. By understanding the underlying chemistry and systematically optimizing the reaction conditions, scientists can confidently apply this method to a wide range of peptide samples, ultimately advancing their research in proteomics and drug development.

References

  • Adamczyk, M., Gebler, J. C., & Wu, J. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid communications in mass spectrometry, 13(14), 1413–1422.
  • ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]

  • PubMed. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Retrieved from [Link]

  • Haskins, N. (2021). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Kolar, M. J., & Anderson, N. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(7), e197.
  • NIH. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective derivatization of a peptide at its N-terminus for sequence.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Retrieved from [Link]

  • University of Liverpool. (n.d.). Derivatization for proteomics. Retrieved from [Link]

  • YouTube. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. Retrieved from [Link]

  • Biotage. (n.d.). Achieve highly pure peptides with high performance flash chromatography. Retrieved from [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

  • ISIC-EPFL. (n.d.). Automatic analysis of peptide and proteins mass spectrometry datasets. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Retrieved from [Link]

  • Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • NIH. (n.d.). A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide purification using HPLC ?. Retrieved from [Link]

  • PubMed. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-terminal Labeling of Peptides with 2-Fluoro-5-nitrophenyl isocyanate

Introduction: The Strategic Advantage of N-Terminal Labeling In the landscape of peptide and protein chemistry, the selective modification of a specific site is paramount for the development of targeted therapeutics, dia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Terminal Labeling

In the landscape of peptide and protein chemistry, the selective modification of a specific site is paramount for the development of targeted therapeutics, diagnostic probes, and tools for fundamental biological research. The N-terminus of a peptide, with its primary amine, presents a unique and often desirable site for conjugation. Labeling at this position ensures a uniform population of modified peptides, preserving the integrity of internal amino acid sequences that may be critical for biological activity.

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a valuable reagent for such N-terminal modifications. The isocyanate group provides a reactive handle for the formation of a stable urea linkage with the N-terminal α-amino group. The electron-withdrawing nitro and fluoro groups on the phenyl ring enhance the electrophilicity of the isocyanate carbon, facilitating a rapid and efficient reaction under controlled conditions. This document provides a detailed guide to the principles, protocols, and analytical validation of N-terminal peptide labeling using FNPI.

Mechanism of Action: The Chemistry of FNPI Labeling

The labeling reaction proceeds via a nucleophilic addition of the unprotonated N-terminal α-amino group of the peptide to the electrophilic carbon atom of the isocyanate group of FNPI. This forms a stable urea bond, covalently linking the 2-fluoro-5-nitrophenyl group to the peptide.

Caption: Reaction of the N-terminal amine with FNPI.

The selectivity for the N-terminus over the ε-amino group of lysine side chains is achieved by carefully controlling the reaction pH. The α-amino group of a peptide typically has a pKa in the range of 7.5-8.5, while the ε-amino group of lysine has a pKa around 10.5. By maintaining the reaction pH at or slightly below the pKa of the α-amino group (e.g., pH 7.0-8.0), a significant portion of the N-terminal amines will be in the reactive, unprotonated state, while the lysine side chains will remain predominantly protonated and thus, unreactive.

Potential Side Reactions: Acknowledging and Mitigating Off-Target Labeling

While FNPI exhibits a preference for the N-terminal amine under controlled pH, side reactions with other nucleophilic amino acid residues can occur. Awareness of these potential modifications is crucial for experimental design and data interpretation.

Amino Acid Residue Potential Side Reaction Mitigation Strategy
Lysine (Lys) Reaction with the ε-amino group to form a urea linkage.Maintain reaction pH between 7.0 and 8.0. Use a minimal excess of FNPI.
Tyrosine (Tyr) Reaction with the hydroxyl group of the phenol side chain to form a carbamate ester.This reaction is generally less favorable than amine reaction, especially at neutral pH.
Cysteine (Cys) Reaction with the sulfhydryl group to form a thiocarbamate.If cysteine is present and not involved in a disulfide bridge, consider using a reversible protecting group or perform the labeling under conditions that minimize thiol reactivity (e.g., lower pH, though this will also slow the desired N-terminal reaction).
Serine (Ser) / Threonine (Thr) Reaction with the hydroxyl groups is possible but generally much less reactive than amines or thiols.Typically not a significant concern under standard labeling conditions.

Experimental Protocol: N-Terminal Labeling of a Peptide with FNPI

This protocol provides a general framework for the N-terminal labeling of a peptide in solution. Optimization of reactant ratios, reaction time, and temperature may be necessary for specific peptides.

Materials:

  • Peptide of interest

  • 2-Fluoro-5-nitrophenyl isocyanate (FNPI)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Phosphate buffer or Bicarbonate buffer (pH 7.5)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

Equipment:

  • Analytical balance

  • Vortex mixer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Peptide Solution Preparation:

    • Accurately weigh a small amount of the peptide (e.g., 1-5 mg).

    • Dissolve the peptide in the chosen reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the reaction buffer.

  • FNPI Solution Preparation:

    • Immediately before use, prepare a stock solution of FNPI in anhydrous DMF or DMSO. A typical concentration is 10-20 mM. For example, to prepare a 10 mM solution, dissolve 1.82 mg of FNPI (MW: 182.09 g/mol ) in 1 mL of anhydrous DMF.

    • Causality: FNPI is moisture-sensitive. Preparing the solution immediately before use in an anhydrous solvent prevents hydrolysis of the isocyanate group, which would render it unreactive.

  • Labeling Reaction:

    • While gently vortexing the peptide solution, add a 1.5 to 5-fold molar excess of the FNPI solution. The optimal molar ratio should be determined empirically.

    • Causality: A slight molar excess of FNPI drives the reaction to completion. However, a large excess should be avoided to minimize potential side reactions.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can be monitored by HPLC to determine the optimal reaction time.

  • Reaction Quenching (Optional):

    • To quench any remaining unreacted FNPI, a small amount of a primary amine-containing buffer, such as Tris, can be added. However, immediate purification is often sufficient.

  • Purification of the Labeled Peptide:

    • The labeled peptide is typically purified by reverse-phase HPLC (RP-HPLC).

    • Stationary Phase: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides. The exact gradient will depend on the hydrophobicity of the peptide and the FNPI label. A typical gradient might be 5% to 95% B over 30 minutes.

    • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and a wavelength appropriate for the nitrophenyl group (around 340-360 nm).

    • Collect the fractions corresponding to the labeled peptide peak.

  • Verification of Labeling:

    • Analyze the purified, labeled peptide by mass spectrometry to confirm the successful conjugation.

    • The addition of the 2-fluoro-5-nitrophenyl isocyanate group results in a specific mass increase.

Reagent Molecular Formula Monoisotopic Mass (Da)
2-Fluoro-5-nitrophenyl isocyanateC₇H₃FN₂O₃182.01277

Therefore, the expected mass shift upon successful N-terminal labeling will be +182.01 Da .

Workflow and Quality Control

A robust workflow with integrated quality control steps is essential for reliable and reproducible N-terminal labeling.

FNPI_Labeling_Workflow Start Start: Unlabeled Peptide PreparePeptide 1. Prepare Peptide Solution (1-10 mg/mL in Buffer pH 7.5) Start->PreparePeptide Reaction 3. Labeling Reaction (1-4 hours at RT) PreparePeptide->Reaction PrepareFNPI 2. Prepare FNPI Solution (10-20 mM in anhydrous DMF/DMSO) PrepareFNPI->Reaction Purification 4. RP-HPLC Purification (C18 Column, TFA/ACN Gradient) Reaction->Purification Analysis 5. QC: Mass Spectrometry (Confirm Mass Shift of +182.01 Da) Purification->Analysis FinalProduct End: Purified N-terminally Labeled Peptide Analysis->FinalProduct

Caption: Experimental workflow for FNPI labeling.

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency 1. Inactive FNPI due to hydrolysis. 2. Reaction pH is too low. 3. Insufficient reaction time or temperature.1. Use fresh, anhydrous DMF/DMSO and prepare FNPI solution immediately before use. 2. Ensure the reaction buffer pH is between 7.0 and 8.0. 3. Increase reaction time or slightly increase the temperature (e.g., to 37°C), monitoring for side products.
Multiple Labeled Products 1. Reaction with lysine side chains. 2. Side reactions with other amino acids.1. Lower the reaction pH towards 7.0. Use a smaller excess of FNPI. 2. Optimize reaction conditions (time, temperature, FNPI ratio) to favor N-terminal labeling.
No Labeled Product Detected 1. Peptide precipitation. 2. Complete hydrolysis of FNPI.1. Ensure peptide is fully dissolved. Consider adding a small percentage of organic co-solvent. 2. Verify the quality and handling of the FNPI reagent.

Conclusion

N-terminal labeling of peptides with 2-Fluoro-5-nitrophenyl isocyanate is a robust and efficient method for producing well-defined peptide conjugates. By understanding the underlying chemical principles, carefully controlling reaction conditions, and implementing rigorous analytical quality control, researchers can confidently generate high-quality labeled peptides for a wide range of applications in drug development and biomedical research.

References

  • PubChem. 2-fluoro-5-nitrophenyl isocyanate. Available at: [Link].

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265–272. Available at: [Link].[1]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. Available at: [Link].

  • Seprődi, J., Teplán, I., & Mező, I. (1983). Isocyanato-and isothiocyanato-analogs of a luteinizing hormone-releasing hormone antagonist. Journal of medicinal chemistry, 26(10), 1381–1384. Available at: [Link].

Sources

Application

Application Note: 2-Fluoro-5-nitrophenyl Isocyanate (FNPI) in Solid-Phase Peptide Synthesis

F-NMR Monitoring, and Post-Synthetic Functionalization Executive Summary In Solid-Phase Peptide Synthesis (SPPS), the accumulation of deletion sequences (truncated peptides) poses a significant purification challenge. St...

Author: BenchChem Technical Support Team. Date: February 2026


F-NMR Monitoring, and Post-Synthetic Functionalization

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the accumulation of deletion sequences (truncated peptides) poses a significant purification challenge. Standard capping agents like acetic anhydride or simple phenyl isocyanate are effective but lack diagnostic utility.

This guide details the application of 2-Fluoro-5-nitrophenyl isocyanate (FNPI) as a dual-function reagent. FNPI offers two distinct advantages over traditional reagents:

  • Enhanced Reactivity: The electron-withdrawing nitro group at the meta position (relative to isocyanate) and fluorine at the ortho position significantly increase the electrophilicity of the isocyanate carbon, ensuring rapid and complete capping of sterically hindered amines.

  • Diagnostic & Functional Handle: The fluorine atom serves as a sensitive probe for

    
    F-NMR quantification of deletion sequences. Furthermore, the 2-fluoro-5-nitro motif is highly activated for Nucleophilic Aromatic Substitution (S_NAr), allowing the capped species to be used as a scaffold for post-synthetic modifications.
    

Chemical Basis & Mechanism[1][2]

Reactivity Profile

Isocyanates react with N-terminal amines to form urea linkages. The rate of this reaction is governed by the electrophilicity of the isocyanate carbon.

  • Standard Reagent: Phenyl Isocyanate (PhNCO).[1] Moderate reactivity.

  • FNPI: The -NO₂ group (strong

    
    - and 
    
    
    
    -acceptor) and the -F atom (strong
    
    
    -acceptor) deplete electron density from the aromatic ring. This inductive effect is transmitted to the isocyanate carbon, making it highly susceptible to nucleophilic attack by the N-terminal amine.
Mechanism of Action

The reaction proceeds via a nucleophilic addition of the resin-bound amine to the isocyanate, followed by a proton transfer to form a stable urea derivative.

ReactionMechanism Amine Resin-Bound Peptide (R-NH2) Transition Tetrahedral Intermediate Amine->Transition Nucleophilic Attack FNPI 2-Fluoro-5-nitrophenyl Isocyanate FNPI->Transition Product Capped Urea Derivative Transition->Product Proton Transfer (Fast)

Experimental Protocols

Protocol A: High-Efficiency Capping (The "Turbo-Cap")

Purpose: To permanently terminate unreacted amino chains after a difficult coupling step, preventing the formation of "deletion sequences" (n-1 peptides).

Reagents:

  • FNPI Solution: 0.5 M 2-Fluoro-5-nitrophenyl isocyanate in anhydrous DMF (N,N-dimethylformamide).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Procedure:

  • Coupling Check: Perform the standard amino acid coupling. Wash resin 3x with DMF.

  • Preparation: In a vial, mix the FNPI Solution with DIPEA (ratio 10:1 v/v).

    • Note: A slight excess of base ensures the N-terminus is deprotonated.

  • Addition: Add the capping mixture to the resin. Use a 5-10 fold molar excess relative to the resin loading.

  • Incubation: Shake at room temperature for 5–10 minutes .

    • Comparison: Standard acetic anhydride capping often requires 15–20 minutes. FNPI is significantly faster.

  • Washing: Drain and wash resin:

    • 3x DMF

    • 3x DCM (Dichloromethane)

  • Verification: Perform a Kaiser test (ninhydrin). It should be negative (colorless), indicating complete capping.

Protocol B: Quantitative F-NMR Monitoring

Purpose: To quantify the exact percentage of failed couplings (deletion sequences) without cleaving the entire batch.

Rationale: The capped peptide contains a single Fluorine atom. The chemical shift of the 2-fluoro-5-nitro-urea moiety is distinct and isolated.

Procedure:

  • Cleavage: Take a small aliquot of resin (approx. 5-10 mg). Cleave the peptide using standard TFA/scavenger cocktails.

  • Processing: Precipitate in ether, centrifuge, and dissolve the pellet in deuterated solvent (e.g., DMSO-d6 or D₂O).

  • NMR Acquisition: Acquire a

    
    F-NMR spectrum.
    
    • Internal Standard: Add a known amount of trifluoroacetic acid (TFA) or fluorobenzene as an internal integration standard.

  • Analysis:

    • Integrate the FNPI signal (typically around -110 to -130 ppm, depending on solvent).

    • Calculate the mole fraction of capped peptide vs. full-length peptide (if the full-length is also F-labeled, otherwise use HPLC correlation).

Advanced Application: Post-Synthetic Functionalization (S_NAr)

The 2-fluoro-5-nitrophenyl moiety is a classic substrate for Nucleophilic Aromatic Substitution (S_NAr) . The nitro group activates the fluorine for displacement by strong nucleophiles (e.g., thiols or amines). This allows the "capped" waste sequences to be chemically tagged or, conversely, allows the use of FNPI as a linker.

Scenario: You want to selectively pull down or label the failure sequences to purify the full-length product.

SNAr_Workflow Step1 Capped Failure Sequence (Contains 2-F-5-NO2 group) Step3 S_NAr Reaction (Displacement of Fluorine) Step1->Step3 Step2 Add Thiol-Tag (e.g., Biotin-SH or Thio-Resin) Step2->Step3 Step4 Tagged Impurity Step3->Step4 Step5 Purification (Affinity Chromatography) Step4->Step5

S_NAr Protocol:

  • Solvent: DMF or DMSO.

  • Nucleophile: 5 equivalents of a Thiol-Biotin or Thiol-Polymer.

  • Base: 10 equivalents of DIPEA.

  • Conditions: Heat to 60°C for 1-2 hours.

  • Result: The fluorine is displaced, attaching the tag to the failure sequences. These can now be removed via streptavidin beads (if biotinylated) or filtration (if polymer-bound).

Data Summary & Comparison

FeatureAcetic AnhydridePhenyl IsocyanateFNPI (2-Fluoro-5-nitro)
Reactivity ModerateGoodExcellent (High Electrophilicity)
Reaction Time 15-30 min10-20 min5-10 min
Detection None (HPLC only)UV (254 nm)

F-NMR, UV, MS
Post-Modifiable? NoNoYes (via S_NAr)
Stability HighHighMoisture Sensitive (Store under Argon)

Safety & Handling

  • Toxicity: Isocyanates are potent sensitizers and lachrymators. Inhalation can cause severe respiratory distress. Always handle in a fume hood.

  • Moisture Sensitivity: Isocyanates react with water to form amines and CO₂. Store FNPI in a desiccator at 4°C. If the liquid turns cloudy/solid, it has polymerized or hydrolyzed.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

  • Isocyanates in Peptide Synthesis

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

    • Note: Establishes the found
  • Reactivity of Aryl Isocyanates

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

    • Note: Details the electronic effects of substituents (Nitro/Fluoro)
  • S_NAr Chemistry of Fluoro-Nitro-Benzenes

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Note: Authoritative review on the activation of halogens by ortho/para nitro groups for displacement.
  • Fluorine in NMR & Peptides

    • Marsh, E. N. G. (2014).[2] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research, 47(10), 2878–2886. Link

    • Note: Validates the use of Fluorine as a non-perturbing but highly sensitive NMR probe.
  • Combinatorial Library Synthesis (Source of Reagent Availability)

    • Hollinshead, S. P. (1997). Combinatorial libraries of thiophene compounds. U.S. Patent 5,942,387. Link

    • Note: Lists 2-Fluoro-5-nitrophenyl isocyanate as a standard building block for urea library gener

Sources

Method

Application Note: 2-Fluoro-5-nitrophenyl isocyanate as a Dual-Modal Chemical Probe

[1] Executive Summary 2-Fluoro-5-nitrophenyl isocyanate (2F5N-NCO) is a specialized electrophilic probe designed for the covalent modification of nucleophiles (amines, hydroxyls, and thiols).[1] Its utility is derived fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Fluoro-5-nitrophenyl isocyanate (2F5N-NCO) is a specialized electrophilic probe designed for the covalent modification of nucleophiles (amines, hydroxyls, and thiols).[1] Its utility is derived from its unique structural substitution: the isocyanate (-N=C=O) group provides rapid reactivity, the 5-nitro group enhances electrophilicity and UV absorbance, and the 2-fluorine atom serves as a sensitive reporter for


F-NMR spectroscopy .[1]

This guide details the use of 2F5N-NCO for two primary applications:

  • 
    F-NMR Chemo-sensing:  Tagging small molecules or peptides to resolve complex mixtures via fluorine NMR.[1]
    
  • Chromatographic Derivatization: Enhancing the detectability of aliphatic alcohols and amines in HPLC-UV/MS workflows.

Chemical Basis & Mechanism of Action[1]

Structural Advantages[1]
  • Reactivity Tuning: The nitro group at the meta position (relative to the isocyanate) and the fluorine at the ortho position are electron-withdrawing.[1] This makes the isocyanate carbon highly electrophilic, ensuring rapid reaction kinetics even with weak nucleophiles (e.g., sterically hindered alcohols).[1]

  • The

    
    F Sensor:  Fluorine-19 has 100% natural abundance and a wide chemical shift range.[1][2] The ortho positioning of the fluorine atom makes its chemical shift highly sensitive to the electronic environment of the newly formed urea or carbamate linkage, allowing for easy discrimination between different tagged species.[1]
    
Reaction Mechanism

The probe reacts with nucleophiles via nucleophilic addition across the isocyanate C=N bond.[1]

  • With Amines: Forms stable Ureas .[1]

  • With Alcohols: Forms Carbamates (Urethanes).[1]

ReactionMechanism Probe 2-Fluoro-5-nitrophenyl isocyanate Intermediate Tetrahedral Intermediate Probe->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Stable Adduct (Urea/Carbamate) Intermediate->Product Proton Transfer

Application 1: F-NMR Tagging for Mixture Analysis

This protocol is ideal for analyzing mixtures of amines or alcohols (e.g., metabolic extracts or synthetic libraries) where proton (


H) NMR is too crowded.[1]
Materials
  • Probe Stock: 50 mM 2F5N-NCO in anhydrous DMSO-d6 (Prepare fresh; isocyanates hydrolyze in wet solvents).

  • Reaction Solvent: Anhydrous Acetonitrile (MeCN) or Chloroform-d (

    
    ).[1]
    
  • Catalyst (Optional): Dibutyltin dilaurate (DBTDL) for hindered alcohols.[1]

Protocol
  • Sample Prep: Dissolve the analyte mixture (approx. 10 µmol total nucleophiles) in 600 µL of anhydrous

    
    .
    
  • Probe Addition: Add 1.1 equivalents of 2F5N-NCO stock solution.

  • Incubation:

    • Amines: React instantly at Room Temperature (RT).[1]

    • Alcohols:[1] Heat to 50°C for 30 minutes in a sealed NMR tube.

  • Acquisition: Acquire

    
    F-NMR (typically -100 to -140 ppm range).[1]
    
  • Analysis: Integrate distinct fluorine peaks. Each unique amine/alcohol will generate a distinct chemical shift (typically separated by 0.1–2.0 ppm) due to the sensitivity of the ortho-fluorine.[1]

Expert Tip: If water is present, the isocyanate will form a symmetric urea byproduct (Bis(2-fluoro-5-nitrophenyl)urea).[1] Run a "blank" with just the probe and solvent to identify this background peak.[1]

Application 2: HPLC-UV Derivatization

Aliphatic amines and alcohols often lack a chromophore, making them invisible to standard UV detectors.[1] 2F5N-NCO attaches a strong UV absorber (the nitrophenyl group) to these molecules.[1]

Materials
  • Probe Solution: 10 mg/mL 2F5N-NCO in dry Acetone.

  • Buffer: Borate buffer (pH 8.0) is not recommended due to hydrolysis.[1] Use organic phase derivatization (Pyridine/DCM).[1]

Protocol (Pre-column Derivatization)
  • Reconstitution: Dry the sample (1-100 µg) completely.

  • Reaction: Add 100 µL of Pyridine (acts as solvent and base) and 100 µL of Probe Solution.

  • Heat: Incubate at 60°C for 20 minutes.

  • Quench: Add 50 µL of Ethanol (reacts with excess isocyanate to form ethyl carbamate, which elutes early).

  • Analysis: Inject onto C18 Reverse Phase HPLC.

    • Detection: Monitor UV at 254 nm or 300 nm (Nitro-aromatic absorption).[1]

Data Visualization: Experimental Workflow

Workflow Start Analyte Sample (Amine/Alcohol) Dry Step 1: Desiccation Remove water to prevent hydrolysis Start->Dry React Step 2: Derivatization Add 2F5N-NCO + Base (Pyridine) Dry->React Branch Select Analysis Mode React->Branch NMR_Prep Dissolve in CDCl3 Branch->NMR_Prep Structural ID Quench Quench Excess Probe (Add Ethanol) Branch->Quench Quantification NMR_Run Acquire 19F-NMR (Spin-lattice relaxation delay > 1s) NMR_Prep->NMR_Run HPLC_Run HPLC-UV / LC-MS Detect @ 254nm Quench->HPLC_Run

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitate in tube Formation of symmetric urea (hydrolysis).[1]Ensure all solvents are anhydrous.[1] Use molecular sieves in stock solutions.[1]
Multiple 19F peaks for one analyte Rotamers or incomplete reaction.Heat sample to 50°C during NMR acquisition to coalesce rotamer peaks.[1]
Low Yield (Alcohols) Low nucleophilicity.[1]Add catalyst (DBTDL or DMAP) and increase temperature to 60°C.

Safety and Handling (E-E-A-T)

  • Toxicity: Isocyanates are potent sensitizers and lachrymators.[1] Inhalation can cause severe respiratory distress.[1] Always handle in a fume hood.

  • Storage: Store neat compound at 4°C under Argon/Nitrogen. Moisture will destroy the reagent.[1]

  • Disposal: Quench excess reagent with methanol/water mixture before disposal into organic waste.[1]

References

  • Reactivity of Isocyanates

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J.[1] (1957).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews.

    • [1]

  • Fluorine NMR in Chemical Biology

    • Dalvit, C., et al.[1] (2003).[1] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.[1]

    • [1]

  • Derivatization for HPLC

    • Toyo'oka, T.[1] (1999).[1] Modern Derivatization Methods for Separation Science. John Wiley & Sons.[1]

    • [1]

  • 2-Fluoro-5-nitrophenyl isocyanate (Compound Data)

    • PubChem CID: 144307.[1]

    • [1]

Sources

Application

Application Note: Sensitive Quantification of Amino Acids using Pre-Column Derivatization with 2-Fluoro-5-nitrophenyl isocyanate (FNPI) and RP-HPLC-UV

Introduction: The Imperative for Amino Acid Quantification The precise quantification of amino acids is fundamental across a spectrum of scientific disciplines, from assessing the nutritional value of foods to monitoring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Amino Acid Quantification

The precise quantification of amino acids is fundamental across a spectrum of scientific disciplines, from assessing the nutritional value of foods to monitoring the metabolic state of cell cultures in biopharmaceutical production.[1][2] Amino acids are the constituent building blocks of proteins, and their free pool concentrations can serve as critical biomarkers for various physiological and pathological states.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating and quantifying amino acids.[3][4] However, a significant analytical challenge arises from the fact that most of the 20 proteinogenic amino acids lack a strong native chromophore, rendering them difficult to detect with high sensitivity using standard UV-Vis detectors.[2] To overcome this limitation, pre-column derivatization is the method of choice. This process involves reacting the amino acids with a labeling agent to attach a molecule with strong UV absorbance or fluorescence properties.[5][6]

This application note introduces a robust and sensitive method for amino acid analysis using a novel derivatizing agent, 2-Fluoro-5-nitrophenyl isocyanate (FNPI) . The protocol details the derivatization chemistry, a step-by-step procedure, and the subsequent analysis by Reversed-Phase HPLC (RP-HPLC) with UV detection. The isocyanate moiety of FNPI reacts efficiently with the primary and secondary amine groups of amino acids, while the nitrophenyl group provides a strong chromophore for highly sensitive detection.

Principle and Mechanism of FNPI Derivatization

The derivatization of amino acids with FNPI is based on the nucleophilic addition of the amino group to the electrophilic isocyanate group. This reaction is efficient, rapid, and forms a highly stable urea derivative.

The Causality Behind the Chemistry:

  • The Isocyanate Group (-N=C=O): This functional group is highly electrophilic and reacts readily with nucleophiles. Its primary advantage is its ability to react with both primary amines (e.g., Lysine) and secondary amines (e.g., Proline), allowing for the comprehensive analysis of all proteinogenic amino acids in a single run. This is a distinct advantage over reagents like o-phthaldialdehyde (OPA), which only reacts with primary amines.[3]

  • The Amino Acid Amine Group (-NH₂): For the reaction to proceed, the amine group must be in its nucleophilic, unprotonated state. Therefore, the reaction is conducted under alkaline conditions (typically pH 8.5-10.0). At this pH, the equilibrium shifts from the protonated form (-NH₃⁺) to the free amine (-NH₂), which can effectively attack the central carbon of the isocyanate.

  • The Fluoronitrophenyl Group: This part of the FNPI molecule serves two purposes. Firstly, the nitro group acts as a powerful chromophore, imparting strong UV absorbance to the resulting derivative, which allows for sensitive detection. Secondly, the electron-withdrawing properties of both the nitro and fluoro groups enhance the reactivity of the isocyanate, facilitating a rapid and complete reaction.[7]

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_product Product AA Amino Acid (R-CH-NH₂-COOH) mid_point AA->mid_point FNPI 2-Fluoro-5-nitrophenyl isocyanate (FNPI) FNPI->mid_point Product Stable Urea Derivative (UV-Active) mid_point->Product  Nucleophilic Attack (Alkaline pH)

Figure 1: FNPI Derivatization Mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of an internal standard (IS), calibration standards, and quality control (QC) samples is critical for ensuring the accuracy and reproducibility of the results.

Required Materials and Equipment
  • Reagents:

    • Amino Acid Standard Mix (e.g., 2.5 mM)

    • 2-Fluoro-5-nitrophenyl isocyanate (FNPI)

    • Boric Acid or Sodium Bicarbonate buffer (0.1 M, pH 9.0)

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

    • Internal Standard (IS), e.g., Sarcosine or a non-proteinogenic amino acid.

  • Equipment:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Vortex mixer.

    • Thermomixer or water bath.

    • Microcentrifuge.

    • Analytical balance and pH meter.

Reagent Preparation
  • Derivatization Buffer: Prepare 0.1 M Boric Acid buffer and adjust the pH to 9.0 with concentrated NaOH.

  • FNPI Reagent (10 mg/mL): Dissolve 10 mg of FNPI in 1 mL of anhydrous Acetonitrile. Note: This solution is moisture-sensitive and should be prepared fresh daily. Isocyanates can react with water, so use of anhydrous solvent is critical.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard & Sample Preparation:

    • Prepare a series of calibration standards by diluting the amino acid standard mix in 0.1 M HCl to concentrations ranging from 10 µM to 500 µM.

    • Spike all standards, QCs, and samples with the internal standard to a final concentration of 100 µM.

    • If starting with a protein sample, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by drying and reconstitution in 0.1 M HCl.[1]

Step-by-Step Derivatization Procedure
  • Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of your sample, calibration standard, or QC sample.

  • Buffering: Add 100 µL of 0.1 M Borate Buffer (pH 9.0). Vortex briefly to mix.

  • Add FNPI: Add 100 µL of the 10 mg/mL FNPI reagent.

  • Incubate: Vortex the mixture immediately for 30 seconds. Incubate at 60°C for 20 minutes in a thermomixer or water bath. The elevated temperature ensures a rapid and complete reaction.

  • Quench (Optional but Recommended): To consume excess FNPI, add 20 µL of a primary amine solution (e.g., 1 M glycine) and incubate for another 5 minutes. This prevents potential interference from the reagent during chromatography.

  • Dilute & Analyze: Add 730 µL of Mobile Phase A to the vial. Mix thoroughly. The sample is now ready for HPLC injection. After derivatization, samples should be analyzed promptly or stored at 2-8°C for up to 48 hours.[2]

HPLC Analysis and Data Processing

The hydrophobic FNPI tag allows for excellent separation of the derivatized amino acids on a standard C18 column.

HPLC Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)The nonpolar stationary phase effectively retains and separates the hydrophobic FNPI-amino acid derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar mobile phase for gradient elution and acidic pH to ensure sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the hydrophobic derivatives from the column.
Gradient Elution 0-2 min: 10% B; 2-25 min: 10-60% B; 25-27 min: 60-90% B; 27-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient is essential to resolve over 20 derivatives with varying polarities in a single run.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to better resolution and reproducibility.[10]
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Detection DAD/UV at 355 nm The nitrophenyl chromophore exhibits strong absorbance near this wavelength, similar to related reagents.[6]
System Validation and Quantification

For trustworthy results, the method must be validated.[11]

  • Linearity: Construct a calibration curve for each amino acid by plotting the peak area ratio (Analyte/IS) against the concentration. The curve should have a correlation coefficient (r²) of ≥0.995.[12]

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each amino acid. The FNPI method is expected to achieve sensitivity in the low picomole range.[9]

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal value, and precision (RSD%) should be <15%.[11]

Integrated Workflow and Troubleshooting

The entire process from sample preparation to data analysis can be visualized as a streamlined workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing p1 Sample Collection (e.g., Plasma, Hydrolysate) p2 Spike Internal Standard (IS) p1->p2 d1 Add Alkaline Buffer (pH 9.0) p2->d1 d2 Add FNPI Reagent d1->d2 d3 Incubate at 60°C d2->d3 d4 Dilute for Injection d3->d4 a1 Inject onto C18 Column d4->a1 a2 Gradient Elution a1->a2 a3 UV Detection at 355 nm a2->a3 dp1 Peak Integration a3->dp1 dp2 Quantification via Calibration Curve dp1->dp2

Figure 2: Complete FNPI-HPLC Workflow.

References

  • Vertex AI Search. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).
  • PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Sigma-Aldrich. (n.d.). Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • ResearchGate. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • ResearchGate. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Request PDF.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography.
  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids.
  • ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed.
  • MDPI. (n.d.). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies.
  • MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA).
  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.
  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.

Sources

Method

Application Note: Synthesis of Carbamates using 2-Fluoro-5-nitrophenyl Isocyanate

Introduction & Utility The reaction of 2-Fluoro-5-nitrophenyl isocyanate (CAS: 68622-14-0) with alcohols is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and peptido...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

The reaction of 2-Fluoro-5-nitrophenyl isocyanate (CAS: 68622-14-0) with alcohols is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and peptidomimetics.

This specific isocyanate scaffold is highly valued due to its unique substitution pattern:

  • The Isocyanate (-NCO): Serves as a reactive "warhead" for installing a stable carbamate (urethane) linker.

  • The Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) at the meta position (relative to NCO) that significantly increases the electrophilicity of the isocyanate carbon, accelerating reaction rates compared to phenyl isocyanate.
    
  • The Fluorine Atom (-F): Located ortho to the carbamate linkage, this atom enables downstream diversification via Nucleophilic Aromatic Substitution (

    
    ) or serves as a metabolic blocker to prevent ring oxidation.
    

This guide provides a robust, self-validating protocol for coupling this isocyanate with various alcohols (primary, secondary, and tertiary) to generate high-purity carbamates.

Reaction Mechanism & Kinetics

Electronic Activation

The reactivity of aryl isocyanates is governed by the electrophilicity of the central carbon atom (


). In 2-Fluoro-5-nitrophenyl isocyanate, the 5-nitro group  exerts a strong inductive ($ -I 

-R $) effect, pulling electron density away from the aromatic ring and, by extension, the isocyanate cumulative double bond. The 2-fluoro group further enhances this effect via induction.

Consequently, this isocyanate is highly reactive and often requires milder conditions than unsubstituted phenyl isocyanates to prevent side reactions (such as dimerization or rapid hydrolysis).

Mechanistic Pathway

The reaction proceeds via a concerted nucleophilic addition of the alcohol oxygen to the isocyanate carbon.

ReactionMechanism cluster_legend Key Electronic Effects Reactants Reactants (Alcohol + Isocyanate) TS Transition State (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (k1, rds) ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Charge Stabilization Product Product (O-Alkyl-N-arylcarbamate) ProtonTransfer->Product Formation Effect1 NO2 Group: Increases k1 rate via -R/-I effect

Figure 1: Mechanistic pathway of carbamate formation. The electron-deficient nature of the aryl ring lowers the activation energy for the nucleophilic attack.

Experimental Protocol

Reagent Selection & Stoichiometry

The choice of conditions depends on the steric hindrance of the alcohol.

ComponentRoleStoichiometryNotes
Alcohol (ROH) Nucleophile1.0 equivLimiting reagent (typically).
Isocyanate Electrophile1.1 - 1.2 equivSlight excess ensures complete consumption of alcohol.
DCM or THF Solvent0.1 - 0.2 MMust be Anhydrous. Water competes to form urea.
Base (Optional) Catalyst0.1 - 1.0 equivTEA or DIPEA. Required for bulky (

) alcohols.
DBTL Catalyst1 - 5 mol%Dibutyltin dilaurate. Use only for extremely unreactive alcohols.
Standard Operating Procedure (SOP)

Method A: Primary/Reactive Alcohols (Uncatalyzed) Best for: Ethanol, Benzyl alcohol, non-hindered primary alcohols.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Addition: Cool the solution to

    
     (ice bath). Add 2-Fluoro-5-nitrophenyl isocyanate (1.1 equiv)  dropwise (neat or as a concentrated solution in DCM).
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the alcohol peak.

  • Quenching: Once complete, add Methanol (2–3 equiv) and stir for 15 mins.

    • Why? This converts excess isocyanate into the methyl carbamate, which is easily separated or washed away, preventing post-workup urea formation.

  • Workup: Concentrate in vacuo. If solid precipitates, filter and wash with Hexanes/Et2O (product is often a solid). If oil, perform liquid-liquid extraction (DCM/Water).

Method B: Secondary/Tertiary Alcohols (Catalyzed) Best for: Cyclohexanol, t-Butanol, complex drug intermediates.

  • Preparation: Flame-dry flask, inert atmosphere (

    
    ).
    
  • Solvation: Dissolve Alcohol (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) in anhydrous THF [0.2 M].

  • Addition: Add 2-Fluoro-5-nitrophenyl isocyanate (1.2 equiv) at RT.

  • Catalysis (If needed): If no reaction after 1 hour, add DBTL (5 mol%) and heat to

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove TEA), sat. NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Workflow Decision Tree

Workflow Start Start: Select Alcohol CheckType Is Alcohol Sterically Hindered? (2° or 3°) Start->CheckType MethodA Method A: Uncatalyzed DCM, 0°C -> RT CheckType->MethodA No (Primary) MethodB Method B: Base Catalyzed THF, TEA, Heat CheckType->MethodB Yes (Secondary/Tertiary) Monitor Monitor Reaction (TLC/IR) Isocyanate peak ~2270 cm-1 MethodA->Monitor MethodB->Monitor Complete Is Reaction Complete? Monitor->Complete Complete->MethodB No (Add Catalyst/Heat) Quench Quench Excess Isocyanate Add MeOH (15 min) Complete->Quench Yes Workup Workup & Isolation (Filtration or Extraction) Quench->Workup

Figure 2: Experimental workflow for selecting the appropriate synthesis method based on substrate sterics.

Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, the reaction must be validated using the following analytical checkpoints.

In-Process Control (IPC)
  • FT-IR Spectroscopy (The "Gold Standard" for Isocyanates):

    • Start: Strong absorption band at ~2270 cm

      
        (characteristic 
      
      
      
      stretch).
    • End: Complete disappearance of the 2270 cm

      
       band indicates consumption of the isocyanate.
      
    • New Band: Appearance of Carbonyl (

      
      ) stretch at 1700–1740 cm
      
      
      
      (Carbamate).
Troubleshooting Table
ObservationRoot CauseCorrective Action
White Precipitate (High MP) Urea formation due to moisture.Ensure solvent is anhydrous. Dry glassware thoroughly.
Slow Reaction Steric hindrance or electronic deactivation.Switch to Method B (add TEA/DBTL). Increase temp to

.
Multiple Spots on TLC Isocyanate degradation or allophanate formation.Avoid large excess of isocyanate. Keep temp

.
Characterization Data (Expected)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Carbamate NH: Broad singlet

      
       9.5 – 10.5 ppm.
      
    • Aromatic Protons: Three distinct signals (coupling patterns depend on F-splitting).

  • LCMS: [M+H]

    
     or [M+Na]
    
    
    
    corresponding to Product Mass.

Safety & Handling

  • Sensitizer: Isocyanates are potent respiratory and skin sensitizers. Handle strictly in a fume hood.

  • Explosion Hazard (Low): While nitro compounds can be energetic, this molecule is generally stable at RT. Avoid heating neat material above

    
    .
    
  • Decontamination: Spills should be treated with "Decon Solution" (50% Ethanol, 40% Water, 10% Conc. Ammonia) to convert isocyanate to harmless urea.

References

  • Organic Chemistry Portal. (2018). Carbamate Synthesis by Carbamoylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC6769742. Retrieved from [Link]

  • California Department of Public Health. (2024). Isocyanates: Working Safely. Retrieved from [Link]

Application

Application Notes &amp; Protocols: 2-Fluoro-5-nitrophenyl isocyanate as a Versatile Trifunctional Building Block in Organic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 2-Fluoro-5-nitrophenyl isocyanate (FNPI). We delve into its core reactivity, present detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 2-Fluoro-5-nitrophenyl isocyanate (FNPI). We delve into its core reactivity, present detailed, field-proven protocols for its application, and explore its strategic importance in modern synthetic chemistry, particularly in the realm of drug discovery. The document is structured to provide not just procedural steps, but the underlying chemical rationale, ensuring that researchers can adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of a Trifunctional Reagent

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a powerful and versatile building block in organic synthesis, distinguished by the presence of three distinct functional groups on a single phenyl ring: an isocyanate, a nitro group, and a fluorine atom. This unique arrangement allows for a range of selective and sequential chemical transformations, making it an invaluable tool for constructing complex molecular architectures.

  • Isocyanate (-N=C=O): A highly electrophilic group that readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable urea linkages. This reaction is fundamental to the synthesis of many biologically active compounds.

  • Nitro (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it can be chemically reduced to a primary amine (-NH₂), providing a secondary, latent reactive site for further functionalization.

  • Fluorine (-F): The presence of a fluorine atom can significantly alter the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a highly sought-after feature in modern drug design.[1] Furthermore, the ¹⁹F nucleus provides a valuable spectroscopic handle for NMR-based screening in fragment-based drug discovery.

This guide will focus on the practical application of FNPI, providing detailed protocols for the synthesis of key derivatives and illustrating how its trifunctional nature can be leveraged for orthogonal chemical strategies.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.

Compound Properties
PropertyValueSource
Chemical Formula C₇H₃FN₂O₃[2]
Molecular Weight 182.11 g/mol [2]
CAS Number 68622-14-0[2]
Appearance White to off-white powder/solid[3]
Monoisotopic Mass 182.01277 Da[4]
Safety & Handling: A Self-Validating System

Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols.[5] The following guidelines are mandatory for all experimental work.

  • Engineering Controls: All manipulations involving FNPI, both solid and in solution, must be performed within a certified chemical fume hood to prevent inhalation. Ensure eyewash stations and safety showers are immediately accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

    • Hand Protection: Use nitrile or butyl rubber gloves. Never use latex.

    • Body Protection: Wear a flame-retardant lab coat. Disposable coveralls should be considered to protect personal clothing.

  • Handling Precautions:

    • FNPI is moisture-sensitive. The highly reactive isocyanate group will react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This can lead to pressure buildup in sealed containers. Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[7]

    • Avoid all personal contact, including inhalation and skin contact.[7]

    • Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6][8]

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in a labeled, sealed container according to institutional and local regulations for hazardous chemical waste.

Core Reactivity and Mechanistic Rationale

The synthetic utility of FNPI stems from the differential reactivity of its three functional groups, allowing for controlled, stepwise elaboration.

Diagram: Orthogonal Reactivity of FNPI

G cluster_0 2-Fluoro-5-nitrophenyl isocyanate (FNPI) cluster_1 Primary Reaction: Urea Formation cluster_2 Secondary Reaction: Nitro Reduction FNPI FNPI Core Urea N-(2-Fluoro-5-nitrophenyl)-N'-R-urea FNPI->Urea + R-NH₂ (Nucleophilic Attack) Amine N-(5-Amino-2-fluorophenyl)-N'-R-urea Urea->Amine [Reduction] (e.g., H₂, Pd/C or SnCl₂) G A 1. Dissolve Amine in Anhydrous Solvent B 2. Add FNPI Solution Dropwise (0°C to RT) A->B C 3. Stir at RT (1-3h) Monitor by TLC/IR B->C D 4. Reaction Work-up C->D E Filtration of Precipitate D->E Solid Forms F Solvent Evaporation D->F Solution G 5. Purification E->G F->G H Trituration or Recrystallization G->H I 6. Characterization (NMR, IR, HRMS) H->I

Sources

Method

Application Notes and Protocols for Reactions with 2-Fluoro-5-nitrophenyl isocyanate

Introduction: A Versatile Reagent for Amine Derivatization and Urea Synthesis 2-Fluoro-5-nitrophenyl isocyanate is a valuable aromatic isocyanate building block in organic and medicinal chemistry. Its utility stems from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Amine Derivatization and Urea Synthesis

2-Fluoro-5-nitrophenyl isocyanate is a valuable aromatic isocyanate building block in organic and medicinal chemistry. Its utility stems from the highly reactive isocyanate functional group, which readily undergoes nucleophilic attack by primary and secondary amines to form stable urea derivatives. The presence of both a fluorine atom and a nitro group on the phenyl ring significantly influences the reagent's reactivity and provides opportunities for further functional modification.

The electron-withdrawing nature of the nitro group and the fluorine atom increases the electrophilicity of the isocyanate carbon, making it highly susceptible to reaction with nucleophiles.[1] This enhanced reactivity allows for efficient reactions under mild conditions. The fluorine atom, positioned ortho to the isocyanate, can also influence the conformation and binding properties of the resulting urea products, a feature that is particularly relevant in drug discovery for designing molecules with specific target interactions.[2] Furthermore, the nitro group can serve as a handle for subsequent chemical transformations, such as reduction to an amine, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-Fluoro-5-nitrophenyl isocyanate, with a focus on the synthesis of N,N'-disubstituted ureas and the derivatization of amino functions for analytical purposes.

Safety and Handling: A Prudent Approach to a Reactive Compound

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a manner that avoids inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.

Key Safety Precautions:

  • Ventilation: Always work in a certified chemical fume hood.

  • Personal Protective Equipment: Wear nitrile gloves (or other appropriate chemically resistant gloves), a lab coat, and chemical safety goggles.

  • Avoid Inhalation: Do not breathe dust, mist, or vapors.

  • Avoid Contact: Prevent contact with skin and eyes.

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong bases.

Core Application: Synthesis of N,N'-Disubstituted Ureas

The reaction between 2-Fluoro-5-nitrophenyl isocyanate and a primary or secondary amine is the most direct and widely used method for the synthesis of the corresponding N,N'-disubstituted ureas.[3] This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.

The electron-withdrawing nitro and fluoro groups on the phenyl ring of 2-Fluoro-5-nitrophenyl isocyanate make the isocyanate carbon more electron-deficient and therefore more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[1][5]

Caption: Mechanism of Urea Formation.

General Protocol for Urea Synthesis

This protocol is a general guideline and may require optimization based on the specific amine used.

Materials:

  • 2-Fluoro-5-nitrophenyl isocyanate

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Stirring apparatus

  • Reaction vessel (round-bottom flask)

  • Apparatus for filtration and solvent evaporation

Procedure:

  • Preparation: In a clean and dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Reaction: While stirring the amine solution at room temperature, add a solution of 2-Fluoro-5-nitrophenyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes. For highly reactive amines, the reaction can be cooled to 0 °C.

  • Monitoring: Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Purification:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent or a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum and characterize using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative Examples

The following table summarizes the reaction conditions and yields for the synthesis of various N,N'-disubstituted ureas using phenyl isocyanate derivatives, which can be extrapolated for reactions with 2-Fluoro-5-nitrophenyl isocyanate.

EntryAmineIsocyanateSolventTime (h)Yield (%)Reference
14-Fluoroaniline1-(Isocyanatomethyl)adamantaneDMF1292[6]
26-Chloro-2-fluoroaniline1-(Isocyanatomethyl)adamantaneDMF1279[6]
3Adamantan-1-amine2-Fluorophenyl isocyanateDMF-31-92[2]
4p-AnisidineBenzotriazole-1-carboxamideTHF-61[7]
5BenzylamineBenzotriazole-1-carboxamideTHF-93[7]

Application in Bioanalytical Chemistry: Derivatization of Amino Acids and Peptides

The high reactivity of 2-Fluoro-5-nitrophenyl isocyanate makes it a potential reagent for the derivatization of primary and secondary amino groups in amino acids and peptides. This derivatization can be employed for several purposes, including:

  • Improving Chromatographic Separation: By introducing a hydrophobic and UV-active group, the separation of amino acids by reverse-phase HPLC can be enhanced.

  • Enhancing Mass Spectrometric Detection: The addition of the 2-fluoro-5-nitrophenyl group increases the mass of the analyte and can improve ionization efficiency in mass spectrometry (MS), aiding in detection and quantification.[4][8]

  • Facilitating Peptide Sequencing: Similar to Edman degradation which uses phenyl isothiocyanate, a related isocyanate could potentially be used for N-terminal amino acid analysis of peptides.[9]

Conceptual Workflow for Amino Acid Derivatization

The following workflow outlines the general steps for the derivatization of amino acids for LC-MS analysis, based on protocols for similar derivatizing agents.[10]

Amino Acid Derivatization Workflow Start Amino Acid Sample Buffer Adjust pH with Borate Buffer Start->Buffer Derivatization Add 2-Fluoro-5-nitrophenyl isocyanate solution Buffer->Derivatization Reaction Incubate to allow reaction Derivatization->Reaction Quench Quench excess reagent (optional) Reaction->Quench Dilution Dilute for analysis Quench->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis

Caption: Workflow for Amino Acid Derivatization.

Proposed Protocol for Amino Acid Derivatization for LC-MS Analysis

This is a proposed protocol based on the reactivity of similar compounds and may require optimization.

Materials:

  • Amino acid standard solution or sample hydrolysate

  • 2-Fluoro-5-nitrophenyl isocyanate

  • Borate buffer (pH ~9-10)

  • Acetonitrile or other suitable organic solvent

  • Quenching solution (e.g., hydroxylamine solution)

  • LC-MS grade water and solvents

Procedure:

  • Sample Preparation: Prepare a solution of the amino acid(s) in a suitable buffer, such as a borate buffer, to maintain an alkaline pH which facilitates the reaction.

  • Derivatization: Add a solution of 2-Fluoro-5-nitrophenyl isocyanate in an organic solvent (e.g., acetonitrile) to the amino acid solution. The stoichiometry should be optimized, but an excess of the isocyanate is typically used.

  • Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes).

  • Quenching: (Optional) Add a quenching reagent, such as hydroxylamine, to react with the excess 2-Fluoro-5-nitrophenyl isocyanate.

  • Dilution and Analysis: Dilute the reaction mixture with a suitable solvent (e.g., mobile phase) and analyze by LC-MS/MS.

Conclusion and Future Perspectives

2-Fluoro-5-nitrophenyl isocyanate is a highly reactive and versatile reagent with significant potential in both synthetic and analytical chemistry. Its application in the straightforward synthesis of N,N'-disubstituted ureas provides a valuable tool for medicinal chemists in the development of new therapeutic agents. Furthermore, its potential as a derivatizing agent for amino acids and peptides opens up avenues for improved analytical methods in proteomics and metabolomics. The protocols and guidelines presented in these application notes are intended to serve as a solid foundation for researchers to explore and expand upon the utility of this important chemical entity. Further research into its application in solid-phase synthesis and the development of novel analytical methodologies is warranted.

References

  • Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: II. N-(4-Oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas. (2025). ResearchGate. [Link]

  • LC-MS/MS analysis of free amino acids. MASONACO. [Link]

  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. [Link]

  • LC-MS detection of amino acids and neurotransmitters by using α-active 2,4,5-triphenylpyrylium salt as an efficient derivatizing material. (2023). ResearchGate. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). National Institutes of Health. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (1989). MDPI. [Link]

  • Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. [Link]

  • Main isocyanates reactions and their products. Schemes (A–F) represent... ResearchGate. [Link]

  • Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. (n.d.). National Institutes of Health. [Link]

  • Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. (2006). American Laboratory. [Link]

  • Reactivity of Isocyanate-Functionalized Lignins: A Key Factor for the Preparation of Lignin-Based Polyurethanes. Frontiers. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). [Link]

  • Synthesis of mono-and N,N-disubstituted ureas. (2003). ResearchGate. [Link]

  • ABRF-PRG05: De Novo Peptide Sequence Determination. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Fluoro-5-nitrophenyl isocyanate reactions

Welcome to the technical support guide for 2-Fluoro-5-nitrophenyl isocyanate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on maximizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-5-nitrophenyl isocyanate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on maximizing reaction yields and troubleshooting common issues. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and reactivity of 2-Fluoro-5-nitrophenyl isocyanate.

Q1: What are the primary safety precautions for handling 2-Fluoro-5-nitrophenyl isocyanate?

A1: 2-Fluoro-5-nitrophenyl isocyanate is a hazardous chemical that requires strict safety protocols.[1][2][3] Key precautions include:

  • Handling: Always handle this reagent in a certified chemical fume hood. Isocyanates are toxic if inhaled and can cause respiratory irritation and sensitization.[1][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat.[5] Ensure gloves are compatible, as no single material is impervious to all isocyanates.[5]

  • Moisture Sensitivity: Isocyanates react with water to produce carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[6][7] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture, amines, alcohols, and strong bases.[6] Many suppliers recommend storage under an inert gas blanket.[7]

Q2: What is the primary reaction pathway for this isocyanate with a nucleophile like an amine?

A2: The core reaction is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group (-N=C=O). This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product. This reaction is typically fast and exothermic.[8]

Q3: Why is the fluorine atom important in this reagent's reactivity?

A3: The fluorine atom, along with the nitro group, is a strong electron-withdrawing group. These groups have two major effects:

  • Activation of the Isocyanate: They increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to less electron-deficient aryl isocyanates.

  • Potential for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to a nitro group, making it susceptible to displacement by strong nucleophiles under certain conditions. While the reaction at the isocyanate is much faster with amines, this potential side reaction should be considered, especially with highly nucleophilic reagents or at elevated temperatures.[9]

Q4: How should I properly quench a reaction containing unreacted 2-Fluoro-5-nitrophenyl isocyanate?

A4: To safely quench residual isocyanate, add a high-boiling point alcohol, such as isopropanol or butanol, to the reaction mixture. The alcohol will react to form a stable carbamate, which is generally easier to separate during workup than the corresponding urea formed from quenching with water/amine. Avoid quenching with water directly in a concentrated organic solution, as the rapid formation of CO2 can cause excessive foaming and pressure buildup.

Section 2: Troubleshooting Guide for Low Yields & Impurities

This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with 2-Fluoro-5-nitrophenyl isocyanate.

Problem 1: Low or No Product Formation; Starting Materials Remain

Potential Cause A: Inactive Nucleophile

  • Why it Happens: The amine or other nucleophile may be of poor quality, sterically hindered, or have low nucleophilicity (e.g., anilines with strong electron-withdrawing groups).

  • Recommended Solutions:

    • Verify Reagent Quality: Ensure the amine is pure and free from contaminants.

    • Increase Temperature: For less reactive nucleophiles, gently heating the reaction (e.g., to 40-60 °C) can increase the rate. Monitor carefully for side reactions.

    • Add a Catalyst: For hindered or weakly nucleophilic partners, a tertiary amine (e.g., triethylamine, DIPEA) or an organotin catalyst (e.g., dibutyltin dilaurate) can be used, though they should be used judiciously to avoid side reactions.[10]

Potential Cause B: Insufficient Solvent Polarity

  • Why it Happens: The reaction involves charge separation in the transition state. A polar, aprotic solvent can stabilize this transition state, accelerating the reaction.

  • Recommended Solutions:

    • Solvent Choice: Switch from non-polar solvents like toluene or hexane to polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[8]

    • Solvent Effects Table:

SolventDielectric Constant (ε)SuitabilityComments
Toluene2.4LowCan be used, but reactions are slow.[11]
DCM9.1GoodGood solubility, easy to remove. A common choice.
THF7.6ExcellentExcellent choice for many reactions.
Acetonitrile37.5ExcellentHighly polar, promotes fast reactions.[11]
DMF36.7GoodHigh polarity, but can be difficult to remove.
Problem 2: Significant Formation of a Symmetrical Diaryl Urea Byproduct

This byproduct has the structure: (2-Fluoro-5-nitrophenyl)-NH-C(O)-NH-(2-Fluoro-5-nitrophenyl).

Potential Cause: Moisture Contamination

  • Why it Happens: This is the most common cause of low yields. 2-Fluoro-5-nitrophenyl isocyanate reacts with water to form an unstable carbamic acid. This acid rapidly decarboxylates to form 2-fluoro-5-nitroaniline and CO2. This newly formed aniline is nucleophilic and reacts with a second molecule of the starting isocyanate to form the undesired symmetrical urea.

  • Recommended Solutions:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are preferred.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

Moisture_Side_Reaction ISO Isocyanate (R-NCO) CarbamicAcid Carbamic Acid (R-NHCOOH) ISO->CarbamicAcid + H₂O H2O Water (H₂O) H2O->CarbamicAcid Amine Aniline byproduct (R-NH₂) CarbamicAcid->Amine - CO₂ (fast) CO2 CO₂ CarbamicAcid->CO2 SymUrea Symmetrical Urea (R-NH-CO-NH-R) Amine->SymUrea ISO2 Isocyanate (R-NCO) ISO2->SymUrea + R-NH₂

Caption: Pathway for symmetrical urea byproduct formation.

Problem 3: Product is Difficult to Purify

Potential Cause A: Product is Highly Insoluble

  • Why it Happens: Substituted ureas, especially aromatic ones, often have poor solubility due to strong intermolecular hydrogen bonding. This can make purification by column chromatography challenging.

  • Recommended Solutions:

    • Precipitation/Recrystallization: If the product precipitates cleanly from the reaction mixture, it can often be isolated by simple filtration and washing. If impurities co-precipitate, attempt recrystallization from a suitable solvent (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexane mixtures).

    • Trituration: Suspend the crude solid in a solvent where the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, DCM). Stir or sonicate, then filter to obtain the purified product.

Potential Cause B: Co-elution with Starting Material or Byproducts

  • Why it Happens: The product may have a similar polarity to the starting amine or symmetrical urea byproduct.

  • Recommended Solutions:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the limiting reagent (often the more valuable coupling partner) to ensure the other is fully consumed.

    • Alternative Purification: A patent for purifying urea derivatives suggests extraction with an aliphatic ketone like methyl isobutyl ketone, where the desired product may be less soluble than byproducts, especially at specific temperatures.[12]

    • Derivatization: If the impurity is an unreacted amine, it can sometimes be "scavenged" by adding a resin-bound isocyanate or acyl chloride to the crude mixture before filtration and final purification.

Section 3: Optimized Experimental Protocol & Workflow

This section provides a reliable, step-by-step protocol for the synthesis of an N-(2-Fluoro-5-nitrophenyl)-N'-alkyl/aryl urea.

Experimental Protocol: General Urea Synthesis
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: In a separate dry vial, prepare a solution of 2-Fluoro-5-nitrophenyl isocyanate (1.05 eq) in a minimal amount of the same anhydrous solvent.

  • Reaction: Add the isocyanate solution dropwise to the stirred amine solution over 5-10 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is often complete within 1-3 hours.[8]

  • Workup:

    • If the product precipitates, collect it by vacuum filtration. Wash the solid sequentially with cold solvent and then a non-polar solvent like hexane to remove soluble impurities.

    • If the product is soluble, concentrate the reaction mixture in vacuo. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Flame-dry glassware prep_amine 2. Dissolve Amine (1.0 eq) in Anhydrous Solvent prep_glass->prep_amine cool 4. Cool Amine solution to 0 °C prep_amine->cool prep_iso 3. Prepare Isocyanate (1.05 eq) in Anhydrous Solvent add 5. Add Isocyanate solution dropwise prep_iso->add cool->add react 6. Warm to RT & Stir (1-3h) add->react monitor 7. Monitor by TLC/LCMS react->monitor precipitate Product Precipitates? monitor->precipitate filter 8a. Filter & Wash Solid precipitate->filter Yes concentrate 8b. Concentrate in vacuo precipitate->concentrate No purify 9b. Purify (Column or Recrystallization) concentrate->purify

Caption: General experimental workflow for urea synthesis.

References
  • Manufacture and purification of urea derivatives. Google Patents.
  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]

  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. National Institutes of Health (NIH). Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Isocyanates - OSHwiki. European Agency for Safety and Health at Work. Available at: [Link]

  • How To Get Isocyanate? ACS Omega. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS. Polyurethane Manufacturers Association. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Fluoroelastomers: synthesis, properties and applications. ScienceDirect. Available at: [Link]

  • Storage stable solid isocyanate compositions, preparation, and method of use thereof. Google Patents.
  • of the reaction between. AUB ScholarWorks. Available at: [Link]

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications. Available at: [Link]

  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. Available at: [Link]

  • Isocyanate Exposure, Reaction and Protection – Quick Tips. SafetyNow ILT. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available at: [Link]

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate - High purity | EN. Georganics. Available at: [Link]

Sources

Optimization

Side reactions of 2-Fluoro-5-nitrophenyl isocyanate with nucleophiles

This technical support guide is designed for researchers utilizing 2-Fluoro-5-nitrophenyl isocyanate in medicinal chemistry and organic synthesis.[1][2] It addresses the unique reactivity profile of this scaffold, specif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers utilizing 2-Fluoro-5-nitrophenyl isocyanate in medicinal chemistry and organic synthesis.[1][2] It addresses the unique reactivity profile of this scaffold, specifically the competition between isocyanate addition and nucleophilic aromatic substitution (SNAr).

Executive Summary: The "Dual Electrophile" Challenge

2-Fluoro-5-nitrophenyl isocyanate is a high-value building block, particularly for fragment-based drug discovery (FBDD) and PROTAC linker synthesis.[1][2] However, it presents a dual electrophilic character that often ruins yields.[1][2]

  • Primary Electrophile (Desired): The Isocyanate (-NCO) carbon.[1][2]

  • Secondary Electrophile (Undesired): The C-2 aromatic carbon (C-F bond), activated for SNAr by the para-nitro group and the ortho-isocyanate.[1][2]

Critical Insight: The electron-withdrawing nature of the nitro group (-NO2) makes the isocyanate hyper-reactive toward moisture, while simultaneously making the fluorine atom an excellent leaving group. Your reaction conditions must thread the needle between these two reactivities.

Diagnostic Pathways & Mechanisms[3]

The following diagram illustrates the three competing pathways that dictate your product purity.

ReactionPathways SM 2-Fluoro-5-nitrophenyl isocyanate Urea Target Urea (Kinetic Product) SM->Urea Path A: Attack at NCO (Low Temp, Non-polar) SNAr SNAr Byproduct (Thermodynamic/Impurity) SM->SNAr Path B: Attack at C-F (High Temp, Polar Aprotic) Dimer Sym-Diarylurea (Hydrolysis Dimer) SM->Dimer Path C: Hydrolysis (Wet Solvent) Nu Nucleophile (R-NH2) Water H2O (Moisture) Urea->SNAr Intramolecular Cyclization (If R-NH2 is bifunctional)

Figure 1: Competing reaction pathways.[1][2] Path A is the desired urea formation. Path B (SNAr) displaces fluorine.[1][2] Path C is moisture-induced dimerization.[1][2]

Troubleshooting Guides

Issue 1: "I see the correct mass + Nu, but also a mass of (M - HF + Nu)."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) has occurred.[1][2][3][4][5] The Mechanism: The nucleophile (especially secondary amines or thiols) attacked the aromatic ring at the C-2 position, displacing the fluorine atom, rather than (or in addition to) attacking the isocyanate.

Root Causes:

  • Temperature too high: SNAr has a higher activation energy than NCO addition.[1][2] Heating promotes fluorine displacement.[2]

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex intermediate, accelerating SNAr.

  • Base Strength: Using strong bases (e.g., NaH, alkoxides) deprotonates the nucleophile, making it "hard" enough to attack the ring.

Corrective Protocol:

  • Switch Solvent: Move from DMF/DMSO to DCM, THF, or Toluene .[1][2]

  • Lower Temperature: Conduct the addition at 0°C or -10°C .

  • Base Selection: Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) or no base if the amine nucleophile is sufficient.[1][2]

Issue 2: "My reaction turned cloudy/white and I isolated a high-melting solid."

Diagnosis: Hydrolysis and Dimerization (Formation of Symmetric Urea).[1][2] The Mechanism:




[1][2]

Why this reagent is worse: The -NO2 and -F groups withdraw electron density, making the isocyanate carbon extremely electrophilic. It will scavenge trace water faster than standard phenyl isocyanates.[1][2]

Corrective Protocol:

  • Solvent Drying: Use anhydrous solvents (stored over molecular sieves).[1][2]

  • Atmosphere: Strictly use Argon/Nitrogen lines.

  • Reagent Quality: Check the source bottle. If the liquid/solid has a crust, distill or recrystallize before use.

Optimized Experimental Protocol

Use this "Self-Validating" workflow to minimize side reactions.

Objective: Synthesis of a Urea from 2-Fluoro-5-nitrophenyl isocyanate and a primary amine.

ParameterRecommendationRationale
Solvent DCM (Anhydrous) Non-polar enough to suppress SNAr; dissolves isocyanate well.[1][2]
Concentration 0.1 M - 0.2 M High dilution favors intermolecular NCO reaction over oligomerization.[1][2]
Temperature 0°C (Ice Bath) Kinetic control favors NCO addition over C-F displacement.[1][2]
Stoichiometry 1.0 equiv Isocyanate / 1.05 equiv Amine Slight excess of amine ensures full consumption of the electrophile.
Base None (or 1.1 eq DIPEA) Avoid strong bases or nucleophilic bases (DMAP, Pyridine).

Step-by-Step:

  • Charge a flame-dried flask with the Amine (1.05 equiv) and anhydrous DCM under Argon.

  • Cool the solution to 0°C .

  • Dissolve 2-Fluoro-5-nitrophenyl isocyanate (1.0 equiv) in a minimal amount of DCM.[1][2]

  • Add the isocyanate solution dropwise over 10–15 minutes. Rapid addition can cause local heating and SNAr.

  • Monitor by TLC/LCMS after 30 minutes.[2]

    • Success Marker: Disappearance of isocyanate; single peak for Urea.

    • Failure Marker: Appearance of [M+Amine-HF] peak (SNAr).[1][2]

Comparative Reactivity Data

The following table summarizes how conditions shift the product distribution for this specific scaffold.

ConditionMajor ProductMinor ProductRisk Factor
DCM, 0°C Urea (Desired) NoneOptimal.[1][2]
DMF, 25°C UreaSNAr (~5-10%)Solvent polarity activates C-F bond.[1][2]
DMF, 80°C SNAr / Urea Mix Complex tarsThermal activation of Fluorine displacement.
Wet THF Sym-Urea Dimer UreaMoisture competes with amine.[1][2]
Alcohol Solvent Carbamate UreaAlcohols are nucleophiles; avoid unless making carbamates.[1][2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use this isocyanate to make a carbamate with a tertiary alcohol? A: Yes, but it is difficult. Tertiary alcohols are poor nucleophiles.[1][2] You will likely need a catalyst (DBTL) and heat.[1][2] Warning: Heating will trigger the SNAr side reaction if the base/catalyst is too aggressive. Use a non-nucleophilic base and keep temps <60°C.

Q: The reaction mixture turned bright yellow/orange immediately. A: This is characteristic of the nitrophenyl anion or charge-transfer complexes. If you used a strong base, you likely deprotonated the ring or the formed urea, leading to colored species. Neutralize to check if it persists.[1][2]

Q: Can I use water as a co-solvent? A: Absolutely not.[1][2] The electron-deficient nature of this isocyanate makes it react violently with water.

References

  • Isocyanate Reactivity & SNAr Mechanisms

    • Mechanism of SNAr in o-halonitrobenzenes: "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." Benchchem.[2] Link

    • General Isocyanate Handling: "Guide to Handling Isocyanates."[2][6][7] Safe Work Australia, 2020.[1][2] Link

  • Side Reactions (Dimerization/Hydrolysis)

    • Hydrolysis Kinetics: "Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates." Chem. Res.[2] Toxicol., 2006.[1][2][8] Link

    • Oligomerization:[1][2] "Self-reactions of isocyanate including dimerization and trimerization."[1][2] ResearchGate.[1][2] Link

  • Specific Scaffold Data

    • 2-Fluoro-5-nitrophenyl isocyanate Properties: PubChem CID 144307.[2] Link

    • Related SNAr Chemistry (5-fluoro-2-nitroaniline): "Assessment of amination reactions via nucleophilic aromatic substitution." Synth. Commun., 2020.[1][2] Link[1][2]

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-5-nitrophenyl Isocyanate (FNPI)

Executive Summary & Chemical Context[1][2][3] 2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a high-reactivity electrophile commonly used as a building block for urea derivatives and carbamates in medicinal chemistry. Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a high-reactivity electrophile commonly used as a building block for urea derivatives and carbamates in medicinal chemistry.

Critical Reactivity Note: Unlike unsubstituted phenyl isocyanate, FNPI possesses two strong electron-withdrawing groups (EWGs)—the nitro group (-NO


) at the meta position and the fluorine atom (-F) at the ortho position. These substituents significantly increase the electrophilicity of the isocyanate carbon, making it exceptionally sensitive to moisture .

Hydrolysis does not merely destroy the reagent; it generates a nucleophilic impurity (the aniline) that autocatalytically consumes remaining isocyanate to form an insoluble symmetric urea.

The Chemistry of Degradation

Understanding the degradation mechanism is the first step in troubleshooting. The reaction proceeds in two distinct phases: Primary Hydrolysis and Secondary Scavenging .

Pathway Visualization

The following diagram illustrates the cascade from moisture ingress to the formation of the insoluble "brick dust" byproduct.

FNPI_Hydrolysis FNPI 2-Fluoro-5-nitrophenyl isocyanate (FNPI) (Electrophile) Carbamic Carbamic Acid [Unstable Intermediate] FNPI->Carbamic + H₂O Urea 1,3-bis(2-fluoro-5-nitrophenyl)urea (Insoluble Solid) FNPI->Urea Sacrificial Loss H2O H₂O (Moisture) H2O->Carbamic Aniline 2-Fluoro-5-nitroaniline (Nucleophile) Carbamic->Aniline - CO₂ (Decarboxylation) CO2 CO₂ (Gas) Carbamic->CO2 Aniline->Urea + FNPI (Fast Scavenging)

Figure 1: The degradation cascade. Note that for every 1 mole of water introduced, 2 moles of FNPI are consumed to form the symmetric urea.

Troubleshooting Guide (FAQ)

Issue 1: "I see a white/off-white precipitate in my bottle of FNPI."

Diagnosis: Formation of 1,3-bis(2-fluoro-5-nitrophenyl)urea .

  • Cause: Moisture ingress during storage or handling. Even trace humidity can trigger this due to the high electrophilicity of the FNPI carbon.

  • Impact: The solid is chemically inert under standard reaction conditions but indicates a lower titer of the active isocyanate.

  • Solution:

    • Do not shake. The urea is dense and insoluble.

    • Filtration: If the liquid is still mobile, filter through a 0.45 µm PTFE syringe filter or a dry fritted glass funnel under inert gas (Argon/N

      
      ).
      
    • Re-titration: You must re-determine the concentration of the filtrate, as the stoichiometry has changed (2 moles of isocyanate lost per 1 mole of urea formed).

Issue 2: "The septum popped off / Pressure buildup in the storage vessel."

Diagnosis: CO


 evolution .
  • Mechanism: The decarboxylation of the carbamic acid intermediate releases carbon dioxide gas (see Figure 1).

  • Safety Warning: This indicates significant water contamination. The bottle may be pressurized.

  • Action: Vent carefully in a fume hood. If the contents are viscous or solid, the reagent is likely compromised beyond recovery.

Issue 3: "My yield is low, and I isolated a yellow solid byproduct."

Diagnosis: Competitive Hydrolysis .

  • Context: If you are reacting FNPI with a weak nucleophile (e.g., a sterically hindered alcohol), trace water will outcompete your substrate.

  • Evidence: The yellow solid is likely 2-Fluoro-5-nitroaniline (if the reaction didn't run to completion) or the urea (if excess isocyanate was present).

  • Correction:

    • Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.

    • Increase the equivalents of FNPI (e.g., from 1.1 eq to 1.5 eq) to account for "sacrificial" hydrolysis.

    • Add a non-nucleophilic base (e.g., DIPEA) to catalyze the desired reaction over the hydrolysis pathway.

Analytical Reference Data

Use the table below to distinguish between the starting material, the hydrolysis intermediate (aniline), and the terminal byproduct (urea).

PropertyFNPI (Reagent) 2-Fluoro-5-nitroaniline (Hydrolysis Product) Symmetric Urea (Byproduct)
CAS 68285-23-4 (Generic)369-36-8N/A (Derivative)
State Liquid / Low-melting solidYellow/Ochre PowderWhite/Off-white Solid
Melting Point ~20–25°C (often liquid at RT)97–103°C [1, 2]>250°C (Decomposes)
Solubility (DCM) HighHighInsoluble/Poor
IR Signature ~2270 cm⁻¹ (Strong N=C=O)~3300–3500 cm⁻¹ (NH₂)~1640 cm⁻¹ (C=O Urea)
Reactivity ElectrophileNucleophileInert

Experimental Protocols

Protocol A: Purification of Partially Hydrolyzed FNPI

Use this if you have solids in your bottle but need to salvage the reagent.

  • Preparation: Oven-dry a Schlenk flask and a fritted glass funnel. Flush with Argon.

  • Solvent: Use anhydrous Dichloromethane (DCM) or Toluene.

  • Dissolution: Add a small volume of anhydrous solvent to the FNPI bottle to dissolve the active isocyanate. The urea will remain suspended.

  • Filtration: Filter the suspension through the frit into the Schlenk flask.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) only if necessary. Ideally, use the solution directly and calculate concentration by weight difference or quantitative NMR.

Protocol B: Quenching & Disposal

Isocyanates are sensitizers. Do not dispose of unreacted FNPI directly into aqueous waste.

  • Dissolution: Dissolve the waste FNPI in a non-reactive solvent (e.g., acetone or ethanol).

  • Quench: Slowly add a solution of 10% aqueous sodium hydroxide (NaOH) or a mixture of water/amine.

    • Note: Expect CO

      
       evolution (bubbling).
      
  • Wait: Allow to stand for 1 hour to ensure conversion to the urea/aniline.

  • Disposal: Dispose of as halogenated organic waste (due to Fluorine content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101254, 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry.[1] Chemical Reviews, 72(5), 457–496. (General mechanism grounding).

Sources

Optimization

Technical Support Center: Purification of Urea Derivatives from 2-Fluoro-5-nitrophenyl Isocyanate Reactions

Welcome to the technical support center for the synthesis and purification of urea derivatives from 2-fluoro-5-nitrophenyl isocyanate. This guide is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of urea derivatives from 2-fluoro-5-nitrophenyl isocyanate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Chemistry and the Challenge

The reaction of 2-fluoro-5-nitrophenyl isocyanate with a primary or secondary amine is a robust method for the synthesis of N,N'-substituted ureas. The resulting products, bearing the electron-withdrawing fluoro and nitro groups, are of significant interest in medicinal chemistry, often serving as key intermediates in the development of kinase inhibitors and other therapeutic agents. However, the very features that make these molecules attractive can also present unique purification challenges. The polarity imparted by the urea and nitro groups, coupled with the potential for side reactions, necessitates a well-thought-out purification strategy.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide

This section tackles common problems observed during the purification of urea derivatives synthesized from 2-fluoro-5-nitrophenyl isocyanate.

Q1: My reaction is complete, but I have a complex mixture of products on my TLC plate. What are the likely impurities?

A1: A complex TLC profile is a common observation. Besides your desired unsymmetrical urea, several byproducts can form. Understanding these will guide your purification strategy.

  • Symmetrical Urea (Bis-(2-fluoro-5-nitrophenyl)urea): This is the most common byproduct and arises from the hydrolysis of the starting isocyanate.[1] Trace amounts of water in your reaction solvent or on your glassware will react with 2-fluoro-5-nitrophenyl isocyanate to form an unstable carbamic acid, which then decarboxylates to 2-fluoro-5-nitroaniline. This aniline byproduct, being a primary amine, can then react with another molecule of the isocyanate to form the symmetrical urea. Due to its symmetry and strong intermolecular hydrogen bonding, this byproduct is often less soluble and may precipitate from the reaction mixture.

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have unreacted amine or 2-fluoro-5-nitrophenyl isocyanate remaining. The isocyanate is highly reactive and may not be stable on silica gel for prolonged periods.

  • Other Side Products: The electron-deficient nature of the 2-fluoro-5-nitrophenyl isocyanate can sometimes lead to other, less common side reactions, particularly if the amine nucleophile has other reactive functional groups.

Visualizing the Reaction Landscape:

isocyanate 2-Fluoro-5-nitrophenyl Isocyanate product Desired Unsymmetrical Urea isocyanate->product + Amine aniline 2-Fluoro-5-nitroaniline (Hydrolysis Product) isocyanate->aniline + Water sym_urea Symmetrical Urea Byproduct isocyanate->sym_urea amine Primary/Secondary Amine (R-NHR') amine->product water Water (H2O) (Trace Impurity) water->aniline aniline->sym_urea + Isocyanate

Caption: Reaction scheme showing the formation of the desired product and the symmetrical urea byproduct.

Q2: My crude product is an oil/gummy solid. How can I induce crystallization?

A2: Oiling out is common when impurities disrupt the crystal lattice formation. Here’s a systematic approach to induce crystallization:

  • Trituration: This is often the first and simplest method. Add a solvent in which your desired product has very low solubility (e.g., hexanes, diethyl ether, or a mixture) to your crude oil. Stir or sonicate the mixture. Impurities may dissolve, leaving your product to solidify.

  • Solvent Evaporation: Dissolve the oil in a small amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and then slowly evaporate the solvent under a stream of inert gas or in a fume hood. This gradual increase in concentration can promote crystal growth.

  • Recrystallization from a Binary Solvent System: If a single solvent for recrystallization is not effective, a binary system can be powerful. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: I'm struggling to remove the symmetrical urea byproduct. What's the best purification strategy?

A3: The symmetrical urea is often a persistent impurity. Its removal depends on the specific properties of your desired product.

Strategy 1: Recrystallization

This is the most effective method if there is a sufficient solubility difference between your product and the symmetrical urea.

  • Solvent Screening: The key is to find a solvent that either selectively dissolves your product while leaving the symmetrical urea behind, or vice versa. Due to the polar nature of ureas, start with polar protic or aprotic solvents.

Solvent General Solubility of Diaryl Ureas Comments
Ethanol/MethanolOften soluble when hot, less so when cold.Good for many urea derivatives.[2]
AcetoneGenerally good solubility.[2]Can be used in a binary system with a non-polar solvent like hexanes.
Ethyl AcetateModerate to good solubility.A versatile solvent for both recrystallization and chromatography.
AcetonitrileCan be a good choice for moderately polar compounds.
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)High solubility for many ureas.Use as a last resort due to high boiling points. Often used to dissolve the crude product before precipitating with water.[3]
Dichloromethane (DCM)Can be effective, especially for less polar ureas.
WaterGenerally very low solubility.[4]Can be used as an anti-solvent.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, add a small volume of your chosen solvent to the crude product. Heat the mixture to the solvent's boiling point while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If your solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities (like the symmetrical urea, if it's less soluble), perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Strategy 2: Column Chromatography

If recrystallization is ineffective, column chromatography is the next logical step.

  • Choosing a Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to achieve good separation (a significant difference in Rf values) between your product and the symmetrical urea.

    • Starting Point: Begin with a mixture of a non-polar solvent and a polar solvent (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

    • For highly polar ureas: If your compound doesn't move from the baseline, you may need a more polar system, such as increasing the percentage of methanol in DCM or using a system like ethyl acetate/methanol.[6]

Solvent System (v/v) Typical Application
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)Good starting point for many aromatic ureas.[4]
Dichloromethane / Methanol (e.g., 98:2 to 90:10)For more polar ureas.
Toluene / AcetoneCan be effective for separating aromatic compounds.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.

  • Column Packing: Pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Decision Tree:

start Crude Product is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No solid_product Solid Product is_solid->solid_product Yes triturate->solid_product recrystallize Attempt Recrystallization solid_product->recrystallize check_purity Check Purity (TLC/NMR) recrystallize->check_purity pure_solid Pure Solid Product column Column Chromatography pure_oil Pure Product (as oil) column->pure_oil check_purity->pure_solid Pure check_purity->column Impure

Caption: A decision tree for choosing a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with 2-fluoro-5-nitrophenyl isocyanate?

A1: Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile gloves may not offer sufficient protection for prolonged exposure; consider butyl rubber or laminate gloves).

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Quenching: Any excess isocyanate should be quenched carefully. A solution of isopropanol with a small amount of ammonia can be used. The reaction is exothermic, so add the quenching solution slowly.

  • Waste Disposal: Dispose of all isocyanate-containing waste according to your institution's hazardous waste guidelines.

Q2: How can I monitor the progress of my reaction by TLC?

A2: TLC is an indispensable tool for monitoring your reaction.

  • Spotting: On a silica gel TLC plate, spot the starting amine, the 2-fluoro-5-nitrophenyl isocyanate (co-spot with the reaction mixture to confirm its consumption), and the reaction mixture.

  • Eluent: A good starting eluent is a 7:3 mixture of hexanes and ethyl acetate. You may need to adjust the polarity based on your specific amine.

  • Visualization:

    • UV Light: The aromatic nature of the starting materials and the product will allow for visualization under a UV lamp (254 nm).[7]

    • Staining: If the spots are not UV-active, or for better visualization, you can use a potassium permanganate stain (for oxidizable groups) or a p-anisaldehyde stain followed by heating.[7] Urea derivatives can sometimes be visualized with a chlorine/o-tolidine stain.[3]

Q3: How do I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for confirming the structure and purity of your urea derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic N-H protons of the urea, which typically appear as broad singlets in the downfield region. The aromatic protons will show splitting patterns consistent with the substitution on the two phenyl rings.

    • ¹³C NMR: The carbonyl carbon of the urea typically appears around 150-160 ppm.

    • ¹⁹F NMR: If you have access to fluorine NMR, you will see a signal for the fluorine atom on the nitrophenyl ring.

  • Infrared (IR) Spectroscopy: Look for the strong C=O stretch of the urea carbonyl group, typically around 1630-1680 cm⁻¹. The N-H stretching vibrations will appear as one or two bands in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • Diaryl Ureas as an Antiprotozoal Chemotype. PMC - NIH. [Link]

  • Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. PubMed. [Link]

  • Technique Series: Recrystallization (urea as an example). YouTube. [Link]

  • Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization | ACS Omega. ACS Publications. [Link]

  • 2-Fluoro-5-nitroaniline. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. PubMed. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros. Reddit. [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Reaction of Isocyanates with amines. ResearchGate. [Link]

  • 9.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Schematic hydrolysis of an aromatic isocyanate and subsequent formation... ResearchGate. [Link]

  • 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 K to 323.15 K. Amazon S3. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 2-Fluoro-5-nitrophenyl isocyanate Reactions by TLC

Welcome to the technical support center for monitoring reactions involving 2-Fluoro-5-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-Fluoro-5-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Here, we provide in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) to effectively monitor reaction progress, identify potential issues, and ensure the integrity of your synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluoro-5-nitrophenyl isocyanate and why is its reactivity important to monitor closely?

2-Fluoro-5-nitrophenyl isocyanate is an aromatic isocyanate featuring both a nitro group and a fluorine atom as substituents. These electron-withdrawing groups significantly increase the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles like amines, alcohols, and even water.[1] This high reactivity is beneficial for forming urea, carbamate, and other linkages efficiently, but it also makes the compound susceptible to unwanted side reactions if not handled under strictly controlled conditions. Close monitoring by TLC is essential to confirm the consumption of the starting material and the clean formation of the desired product, minimizing byproduct formation.

Q2: Why is TLC the preferred method for monitoring these reactions?

TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[2][3] It allows for:

  • Real-time assessment: Quickly determine if the starting material is being consumed and if the product is forming.[3][4]

  • Identification of byproducts: The appearance of unexpected spots can indicate side reactions or degradation.[5]

  • Optimization of reaction conditions: By taking time points, you can determine the optimal reaction time and prevent the formation of impurities from over-reaction.

Given the aromatic nature of 2-Fluoro-5-nitrophenyl isocyanate and its derivatives, most compounds involved are UV-active, making visualization straightforward and non-destructive.[6][7]

Q3: What are the key chemical species I should expect to see on my TLC plate?

In a typical reaction with a nucleophile (e.g., an amine, R-NH2), you should track three key species:

  • Starting Material (SM): 2-Fluoro-5-nitrophenyl isocyanate. This is relatively non-polar.

  • Product (P): The resulting urea or carbamate. This will be significantly more polar than the isocyanate due to the presence of N-H or O-H bonds capable of hydrogen bonding.

  • Co-reactant: The nucleophile you are adding (e.g., an amine or alcohol).

Ideally, you will see the spot for the starting material diminish over time while a new, lower Rf spot corresponding to the product appears and intensifies.

Q4: What are the primary safety concerns when handling 2-Fluoro-5-nitrophenyl isocyanate?

Isocyanates as a class are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tracts.[8] Inhalation can cause respiratory irritation and sensitization, leading to occupational asthma.[8] Always handle 2-Fluoro-5-nitrophenyl isocyanate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide for TLC Monitoring

This section addresses specific problems you may encounter while running TLC for your reaction.

Problem 1: My spots are streaking or "tailing" down the plate.
  • Possible Cause 1: Sample is too concentrated. Overloading the TLC plate is a common cause of streaking.[9] The stationary phase becomes saturated, leading to poor separation.

    • Solution: Dilute your reaction aliquot significantly in a suitable solvent (like ethyl acetate or dichloromethane) before spotting it on the TLC plate. Aim for a final concentration that results in a small, tight spot.[10]

  • Possible Cause 2: Inappropriate mobile phase. If the mobile phase is too polar, it may not effectively differentiate between compounds that have a strong affinity for the silica gel. Conversely, if your product is highly polar or ionic, it can bind too strongly to the acidic silica gel, causing tailing.[10]

    • Solution: For highly polar products like ureas, which can streak, add a small amount of a polar modifier to your eluent. A few drops of acetic acid can help suppress the ionization of acidic compounds, while a few drops of triethylamine can help with basic compounds by competing for binding sites on the silica.

  • Possible Cause 3: Compound degradation on the silica plate. The silica gel on a TLC plate is slightly acidic and can cause sensitive compounds to decompose during the separation.

    • Solution: To test for on-plate decomposition, you can run a 2D TLC.[11] Spot your sample in one corner, run the plate, then rotate it 90 degrees and run it again in a fresh mobile phase. If all spots appear on the diagonal, no decomposition has occurred. Spots appearing off the diagonal indicate degradation.[11] If this is the case, consider using a different stationary phase, like alumina or a reverse-phase plate.[11]

Problem 2: I see multiple new spots, not just my product.
  • Possible Cause 1: Water contamination. Isocyanates react readily with water. This initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[12] The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea byproduct.

    • Solution: Ensure your reaction is run under strictly anhydrous (dry) conditions. Use dry solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon). The symmetrical urea byproduct will be very polar and will likely have a very low Rf value.

  • Possible Cause 2: Trimerization. In the presence of certain catalysts or at elevated temperatures, isocyanates can trimerize to form a highly stable isocyanurate ring.

    • Solution: Carefully control the reaction temperature and be mindful of the catalysts used. Isocyanurates are typically less polar than the desired urea/carbamate products.

Problem 3: I don't see any spots on my TLC plate after running it.
  • Possible Cause 1: Insufficiently concentrated sample. The concentration of your compounds in the spotted aliquot may be below the detection limit of your visualization method.[9]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to evaporate completely between applications.[9] Alternatively, take a larger aliquot from the reaction mixture for your TLC sample preparation.

  • Possible Cause 2: Ineffective visualization. While aromatic compounds are typically UV-active, your product or starting material may not be a strong UV absorber at 254 nm.[6][13]

    • Solution: Use multiple visualization techniques. After checking under a UV lamp, try exposing the plate to iodine vapor in an iodine chamber.[14][15] Iodine has a high affinity for aromatic compounds and will reveal them as brown spots.[14] If that fails, use a chemical stain like potassium permanganate (KMnO4), which reacts with any oxidizable functional groups.[6]

  • Possible Cause 3: Compound ran with the solvent front. If your mobile phase is too polar, all compounds, including your polar product, might travel to the top of the plate with the solvent front, making them difficult to see.[13]

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using 1:1 Hexane:Ethyl Acetate, try changing to 3:1 or 4:1 Hexane:Ethyl Acetate. This will result in lower Rf values for all compounds and improve separation.[13]

Problem 4: The starting material spot is gone, but I don't see a clear product spot.
  • Possible Cause 1: Product is at the baseline. The product you formed may be extremely polar and has not moved from the origin (baseline) in your chosen solvent system.[11]

    • Solution: Increase the polarity of your mobile phase. For example, if you are using 4:1 Hexane:Ethyl Acetate, try 1:1 Hexane:Ethyl Acetate or even 100% Ethyl Acetate. For very polar compounds, a system like Dichloromethane:Methanol (e.g., 95:5) may be necessary.

  • Possible Cause 2: Product is not UV active or stainable. While unlikely for derivatives of this isocyanate, it's a remote possibility.

    • Solution: Re-evaluate your visualization methods. Try a more general and destructive stain like p-anisaldehyde or ceric ammonium molybdate (CAM) stain, which can visualize a wide range of functional groups upon heating.[2]

Data Presentation & Protocols

Table 1: Recommended TLC Mobile Phase Systems
Polarity of Expected ProductStarting Eluent System (v/v)How to Adjust for Higher RfHow to Adjust for Lower Rf
Low to Medium Polarity4:1 Hexanes:Ethyl AcetateIncrease proportion of Ethyl Acetate (e.g., 2:1)Increase proportion of Hexanes (e.g., 9:1)
Medium to High Polarity1:1 Hexanes:Ethyl AcetateAdd a small % of Methanol (e.g., 95:5 EtOAc:MeOH)Switch to a less polar system (e.g., 4:1 Hex:EtOAc)
High Polarity (e.g., ureas)95:5 Dichloromethane:MethanolIncrease proportion of Methanol (e.g., 9:1)Decrease proportion of Methanol (e.g., 98:2)

Experimental Protocol: Standard TLC Monitoring Workflow

  • Preparation:

    • Prepare a TLC developing chamber by adding your chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[16]

  • Sample Preparation & Spotting:

    • Prepare a dilute solution of your starting 2-Fluoro-5-nitrophenyl isocyanate in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the "SM" and "CO" lanes.[16]

    • Carefully take a small aliquot from your reaction mixture using a capillary tube or micropipette.[4] Quench it in a small vial containing a few drops of your TLC solvent.

    • Spot the quenched reaction mixture on the "CO" and "RXN" lanes, directly on top of the starting material spot in the "CO" lane.[16] Ensure spots are small and concentrated.

  • Development:

    • Place the TLC plate into the prepared chamber, ensuring the solvent level is below your starting line.[9] Cover the chamber.

    • Allow the solvent to elute up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • First, view the plate under a short-wave (254 nm) UV lamp in a dark environment.[6][7] Circle any visible spots with a pencil.

    • If visualization is poor, place the dried plate into a sealed chamber containing a few crystals of iodine for a few minutes until brown spots appear.[14] Circle these spots.

    • If necessary, proceed to a chemical stain (e.g., potassium permanganate) by dipping the plate in the stain solution and gently heating with a heat gun until spots appear.[7]

  • Interpretation:

    • Compare the "RXN" lane to the "SM" lane. The disappearance of the starting material spot indicates consumption.

    • The "CO" (co-spot) lane helps to confirm the identity of the starting material spot in the reaction mixture, especially if Rf values are close.[16]

    • A new spot appearing in the "RXN" lane (typically at a lower Rf) is likely your product. The presence of other spots indicates impurities.

Visualizations

TLC_Troubleshooting_Workflow start_node Analyze Developed TLC Plate streaking Problem: Spots are Streaking/Tailing start_node->streaking multiple_spots Problem: Multiple Unexpected Spots start_node->multiple_spots no_spots Problem: No Spots Visible start_node->no_spots problem_node problem_node cause_node cause_node solution_node solution_node cause_streaking1 Too Concentrated? streaking->cause_streaking1 Possible Cause cause_streaking2 Wrong Eluent? streaking->cause_streaking2 Possible Cause cause_multi1 Water Contamination? multiple_spots->cause_multi1 Possible Cause cause_multi2 Side Reaction? multiple_spots->cause_multi2 Possible Cause cause_no_spots1 Sample Too Dilute? no_spots->cause_no_spots1 Possible Cause cause_no_spots2 Poor Visualization? no_spots->cause_no_spots2 Possible Cause cause_no_spots3 Rf is 0 or 1? no_spots->cause_no_spots3 Possible Cause solution_streaking1 Dilute Sample cause_streaking1->solution_streaking1 Solution solution_streaking2 Add Modifier (AcOH / Et3N) cause_streaking2->solution_streaking2 Solution solution_multi1 Use Anhydrous Conditions cause_multi1->solution_multi1 Solution solution_multi2 Adjust Temp / Catalyst cause_multi2->solution_multi2 Solution solution_no_spots1 Concentrate or Re-spot cause_no_spots1->solution_no_spots1 Solution solution_no_spots2 Try Iodine or Chemical Stain cause_no_spots2->solution_no_spots2 Solution solution_no_spots3 Change Eluent Polarity cause_no_spots3->solution_no_spots3 Solution

Caption: A flowchart for troubleshooting common TLC issues.

References

  • Edubirdie. Monitoring Reactions by TLC. Available from: [Link]

  • YouTube. How can TLC monitor the progress of a chemical reaction? Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • YouTube. (2021). Visualizing a TLC plate. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]

  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. Available from: [Link]

  • SafeWork NSW. Isocyanates technical fact sheet. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. Available from: [Link]

  • Scribd. TLC Visualization Techniques. Available from: [Link]

  • ACS Publications. Notes- Chemistry of Aryl Isocyanates. The Influence of Metal Carboxylates on the Aryl Isocyanate-Ethyl Carbanilate Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Wikipedia. Isocyanate. Available from: [Link]

  • YouTube. (2024). TLC The basics. Available from: [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]

  • RSC Publishing. Recent advances in reactions of aryl sulfonyl isocyanates. Available from: [Link]

  • Reddit. TLC Issues : r/OrganicChemistry. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for 2-Fluoro-5-nitrophenyl isocyanate

Status: Operational | Tier: Level 3 (Senior Research Support) Subject: Reaction Optimization, Handling, and Troubleshooting Guide Core Chemical Profile & Reactivity Logic The "Why" Behind the Protocol: 2-Fluoro-5-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Research Support) Subject: Reaction Optimization, Handling, and Troubleshooting Guide

Core Chemical Profile & Reactivity Logic

The "Why" Behind the Protocol: 2-Fluoro-5-nitrophenyl isocyanate is not a standard building block; it is a "hot" electrophile. The presence of the nitro group (-NO₂) at the C5 position and the fluorine atom (-F) at the C2 position exerts a powerful electron-withdrawing effect (inductive and resonance).

  • Reactivity Implication: The isocyanate carbon is significantly more electron-deficient than in phenyl isocyanate. This increases the rate of nucleophilic attack by orders of magnitude.

  • Operational Consequence: While this ensures rapid coupling with amines or alcohols, it drastically lowers the energy barrier for side reactions—specifically hydrolysis (reaction with moisture) and dimerization.

Key Physicochemical Parameters:

Parameter Value / Characteristic Note
Molecular Weight 182.11 g/mol -
Physical State Solid (typically low melting) or oil Often solidifies upon cooling; supercools easily.
IR Signature ~2260–2280 cm⁻¹ Strong, sharp peak (N=C=O stretch). Disappearance indicates reaction completion.

| Storage | +2°C to +8°C, Inert Gas | Critical: Moisture sensitivity is extreme. |

Synthesis & Generation (Upstream Workflows)

User Question: Commercial stock is degraded or unavailable. How do I synthesize this fresh with high fidelity?

Recommended Protocol: The Triphosgene Route We recommend using Triphosgene (bis(trichloromethyl) carbonate) over phosgene gas for safety and stoichiometry control.

Reagents:

  • 2-Fluoro-5-nitroaniline (1.0 eq)

  • Triphosgene (0.35 eq) — Slight excess ensures complete conversion.

  • Triethylamine (2.0 - 2.2 eq) — Acts as the HCl scavenger.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve triphosgene in anhydrous DCM at 0°C under Argon/Nitrogen.

  • Slow Addition: Add the aniline solution dropwise over 30–60 minutes.

    • Why? Rapid addition generates localized heat, leading to urea byproducts.

  • Scavenger Addition: Add Triethylamine dropwise at 0°C. A precipitate (Et₃N·HCl) will form immediately.

  • Reflux: Allow to warm to RT, then reflux for 2–3 hours.

    • Checkpoint: Monitor IR for the appearance of the peak at ~2270 cm⁻¹.

  • Workup: Cool, filter off the amine salts rapidly under inert atmosphere. Concentrate the filtrate to obtain the crude isocyanate.

SynthesisWorkflow Aniline 2-Fluoro-5-nitroaniline Intermediate Carbamoyl Chloride Intermediate Aniline->Intermediate Dropwise Addn Triphosgene Triphosgene (DCM, 0°C) Triphosgene->Intermediate Elimination HCl Elimination (Reflux) Intermediate->Elimination + Et3N Isocyanate Target Isocyanate (Crude) Elimination->Isocyanate - Et3N·HCl

Figure 1: Synthesis workflow via the Triphosgene route.[1][2][3][4][5] Note the critical HCl elimination step.

Downstream Coupling & Optimization

User Question: My yield is inconsistent when coupling with secondary amines. The reaction turns into a tar.

Root Cause Analysis: The electron-deficient ring makes the isocyanate so reactive that the reaction is highly exothermic. If the temperature is not controlled, the heat generated accelerates polymerization and "tarring."

Optimization Protocol:

  • Temperature Control: Do not run at room temperature initially. Cool the isocyanate solution to -10°C or 0°C .

  • Order of Addition: Add the amine to the isocyanate , not vice versa.

    • Why? Adding isocyanate to amine creates a condition of "excess amine" locally, which can catalyze isocyanate dimerization or react with trace impurities.

  • Base Usage: If your amine is a salt (e.g., hydrochloride), use a non-nucleophilic base like DIPEA (Hünig's base). Avoid Pyridine if possible, as it can occasionally catalyze dimerization of highly reactive isocyanates.

Troubleshooting Guide (FAQ)
Issue 1: The "Symmetric Urea" Impurity

Symptom: You isolate a high-melting solid that is insoluble in most solvents and shows a Mass Spec signal of [2M - CO2]. Diagnosis: Formation of 1,3-bis(2-fluoro-5-nitrophenyl)urea. Mechanism: Moisture ingress. Water hydrolyzes the isocyanate to the aniline, which then attacks the remaining isocyanate.

UreaFormation Iso Isocyanate (R-NCO) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid Hydrolysis Urea Symmetric Urea (Impurity) Iso->Urea Reaction with Aniline Water H2O (Moisture) Water->CarbAcid Aniline Aniline (R-NH2) + CO2 CarbAcid->Aniline Decarboxylation Aniline->Urea Attacks Isocyanate

Figure 2: The "Moisture Cascade." A single water molecule initiates a chain reaction leading to the urea impurity.

Solution:

  • Solvent Drying: Ensure solvents (DCM, THF) are dried over molecular sieves (3Å or 4Å).

  • Glassware: Flame-dry glassware under vacuum.

  • Correction: If urea forms, it is very difficult to separate. Filter the reaction mixture; the urea is often much less soluble than the product.

Issue 2: Decomposition on Silica Gel

Symptom: The product spot streaks or disappears during column chromatography. Diagnosis: Isocyanates are unstable on acidic silica and can hydrolyze due to the water content in the silica matrix. Solution:

  • Avoid Chromatography: Use the isocyanate crude . If synthesis was clean (Triphosgene method), the only byproducts are salts (removed by filtration) and solvent.

  • Recrystallization: If a solid, recrystallize from anhydrous Hexane/Toluene or Heptane .

  • Distillation: Only vacuum distillation is recommended, but exercise extreme caution due to the nitro group (thermal hazard).

Issue 3: Low Reactivity with Poor Nucleophiles

Symptom: Reaction with a sterically hindered alcohol or weak aniline is sluggish. Solution:

  • Catalysis: Add 1–5 mol% DBTL (Dibutyltin dilaurate) . It is the gold standard catalyst for isocyanate-alcohol couplings.

  • Heat: Reflux in Toluene (110°C). The thermal stability of the 2-Fluoro-5-nitro system is sufficient for toluene reflux, provided moisture is excluded.

References & Authority
  • Synthesis via Triphosgene:

    • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[6] Angewandte Chemie International Edition in English, 26(9), 894-895.

  • Isocyanate Reactivity & Hammett Equation:

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47-76. (Foundational text on electron-withdrawing group effects).

  • Urea Formation Mechanism:

    • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203-218.

Disclaimer: This guide is for research purposes only. 2-Fluoro-5-nitrophenyl isocyanate is a hazardous chemical (skin/eye irritant, potential sensitizer). All operations must be performed in a fume hood.

Sources

Troubleshooting

Stability of 2-Fluoro-5-nitrophenyl isocyanate in different solvents (e.g., DMSO)

Welcome to the technical support center for 2-fluoro-5-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-fluoro-5-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, stability, and use of this versatile reagent. Our goal is to empower you with the knowledge to ensure the success and reproducibility of your experiments.

I. Understanding the Reactivity and Stability of 2-Fluoro-5-nitrophenyl Isocyanate

2-Fluoro-5-nitrophenyl isocyanate is a highly reactive electrophilic compound, primarily used in the synthesis of unsymmetrical ureas, which are key structural motifs in many pharmaceutical agents. The isocyanate group (-N=C=O) is susceptible to nucleophilic attack, and its reactivity is further modulated by the electron-withdrawing effects of the fluorine and nitro groups on the phenyl ring. This heightened reactivity, while beneficial for synthesis, also makes the compound susceptible to degradation if not handled and stored correctly.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered by researchers working with 2-fluoro-5-nitrophenyl isocyanate.

Q1: Why is my reaction with 2-fluoro-5-nitrophenyl isocyanate failing or giving low yields, especially when using DMSO as a solvent?

A1: The most common reason for reaction failure or low yield is the degradation of the isocyanate due to the presence of nucleophiles, particularly water, in the reaction solvent. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent and is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even in anhydrous grades of DMSO, trace amounts of water can be present. The highly electrophilic isocyanate group of 2-fluoro-5-nitrophenyl isocyanate will readily react with water in a hydrolysis reaction. This reaction consumes your starting material and forms the corresponding unreactive 2-fluoro-5-nitroaniline, leading to poor yields of your desired product.

Q2: What are the primary degradation products of 2-fluoro-5-nitrophenyl isocyanate in the presence of water?

A2: The primary degradation pathway in the presence of water is hydrolysis. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield 2-fluoro-5-nitroaniline and carbon dioxide gas. The formation of gas can also lead to pressure buildup in sealed reaction vessels.

Q3: Are there alternative solvents to DMSO that are more suitable for reactions with 2-fluoro-5-nitrophenyl isocyanate?

A3: Yes, several other anhydrous aprotic solvents can be used and may offer better stability for the isocyanate. The choice of solvent will also depend on the solubility of your other reactants. Recommended alternatives include:

  • Tetrahydrofuran (THF): A good general-purpose aprotic solvent.

  • Acetonitrile (ACN): A polar aprotic solvent that is generally less hygroscopic than DMSO.

  • Dichloromethane (DCM): A nonpolar aprotic solvent suitable for many reactions.

  • Toluene: A nonpolar aprotic solvent that can be useful, especially for reactions at elevated temperatures.

It is crucial to use anhydrous grade solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q4: How should I properly store 2-fluoro-5-nitrophenyl isocyanate to ensure its long-term stability?

A4: Proper storage is critical to maintaining the reactivity of 2-fluoro-5-nitrophenyl isocyanate. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. Refrigeration is recommended for long-term storage. Avoid storing it in areas with high humidity. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.

Q5: Can 2-fluoro-5-nitrophenyl isocyanate react with other functional groups besides amines?

A5: Yes, the isocyanate group is highly reactive and can react with a variety of nucleophiles, including:

  • Alcohols (-OH): To form carbamates.

  • Thiols (-SH): To form thiocarbamates.

  • Carboxylic acids (-COOH): Can lead to the formation of amides and anhydrides, often with the release of CO2.

It is important to consider the compatibility of all functional groups present in your reaction mixture.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with 2-fluoro-5-nitrophenyl isocyanate.

Issue Potential Cause Recommended Solution
Low or no product yield Degradation of isocyanate: Presence of water in the solvent (especially DMSO).Use fresh, anhydrous solvents. If using DMSO, consider using molecular sieves to dry it immediately before use. Handle all reagents and solvents under an inert atmosphere.
Incorrect stoichiometry: Inaccurate measurement of starting materials.Carefully re-measure and re-calculate the molar equivalents of your reactants.
Low reactivity of the amine: The nucleophilicity of the amine may be too low for the reaction to proceed efficiently at room temperature.Consider gentle heating of the reaction mixture. Be cautious, as this can also increase the rate of side reactions. The addition of a non-nucleophilic base (e.g., triethylamine) can sometimes facilitate the reaction.
Formation of multiple products Side reactions: The isocyanate may be reacting with other nucleophilic functional groups on your starting material or with impurities.Protect other reactive functional groups on your starting materials before performing the reaction with the isocyanate. Purify all starting materials to remove nucleophilic impurities.
Dimerization/trimerization of the isocyanate: Although less common for aryl isocyanates, it can occur under certain conditions.Ensure the reaction is performed at an appropriate concentration and temperature.
Reaction does not go to completion Equilibrium: The reaction may be reversible under the given conditions.If a precipitate of the urea product forms, this can drive the reaction to completion. If the product is soluble, you may need to use a slight excess of one of the reactants.
Difficulty in product purification Formation of symmetric urea: If the starting amine is contaminated with water, the isocyanate will hydrolyze to 2-fluoro-5-nitroaniline, which can then react with another molecule of the isocyanate to form a symmetric urea byproduct.Ensure strictly anhydrous conditions. The symmetric urea may have different solubility properties that can be exploited for purification (e.g., recrystallization from a different solvent system).

IV. Data Presentation

Solvent Stability Comparison
Solvent Type Hygroscopicity Relative Stability of Isocyanate Comments
DMSO Polar AproticVery HighPoorProne to rapid hydrolysis due to absorbed water. Use with extreme caution and only when necessary for solubility.
DMF Polar AproticHighPoor to ModerateSimilar to DMSO, it is hygroscopic and can lead to hydrolysis.
Acetonitrile Polar AproticModerateGoodA better alternative to DMSO and DMF when a polar aprotic solvent is needed.
THF AproticModerateGoodA common and generally reliable solvent for isocyanate reactions.
Dichloromethane Nonpolar AproticLowExcellentA good choice for reactions where reactants are sufficiently soluble.
Toluene Nonpolar AproticVery LowExcellentAn excellent choice for maintaining the stability of the isocyanate, especially at higher temperatures.

V. Experimental Protocols & Methodologies

Protocol: Synthesis of a Substituted Urea using 2-Fluoro-5-nitrophenyl Isocyanate

This protocol provides a general procedure for the reaction of 2-fluoro-5-nitrophenyl isocyanate with a primary amine to form a substituted urea. This reaction is analogous to the synthesis of various bioactive molecules, including intermediates for drugs like Sorafenib.[1][2]

Materials:

  • 2-Fluoro-5-nitrophenyl isocyanate

  • Primary amine of interest

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Syringes and needles

Procedure:

  • Preparation: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolving the Amine: In the reaction flask, dissolve the primary amine (1.0 equivalent) in anhydrous THF. The concentration will depend on the specific amine, but a starting point of 0.1-0.5 M is common.

  • Addition of Isocyanate: In a separate, dry vial, dissolve 2-fluoro-5-nitrophenyl isocyanate (1.0-1.1 equivalents) in anhydrous THF.

  • Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature using a syringe. The addition should be done dropwise over 5-10 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-4 hours at room temperature.

  • Work-up and Purification:

    • Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold THF or diethyl ether, and dried under vacuum.

    • If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

VI. Visualizations

Degradation Pathway of 2-Fluoro-5-nitrophenyl Isocyanate in the Presence of Water

G isocyanate 2-Fluoro-5-nitrophenyl Isocyanate carbamic_acid Carbamic Acid (Unstable Intermediate) isocyanate->carbamic_acid Hydrolysis water H₂O (Nucleophile) amine 2-Fluoro-5-nitroaniline (Degradation Product) carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2

Caption: Hydrolysis of 2-fluoro-5-nitrophenyl isocyanate.

Experimental Workflow for Urea Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_isocyanate Add Isocyanate Solution Dropwise dissolve_amine->add_isocyanate dissolve_isocyanate Dissolve Isocyanate in Anhydrous Solvent dissolve_isocyanate->add_isocyanate stir_rt Stir at Room Temperature add_isocyanate->stir_rt monitor Monitor Reaction (TLC/LC-MS) stir_rt->monitor workup Work-up (Filtration/Evaporation) monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify characterize Characterization purify->characterize

Caption: Workflow for substituted urea synthesis.

VII. References

  • BenchChem. (2025). Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. BenchChem. Retrieved from a relevant chemical supplier's technical documentation.

  • ResearchGate. (2025). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved from a relevant scientific article on ResearchGate.

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(3), 434. [Link]

  • Google Patents. (2009). Process for the preparation of sorafenib. (WO2009054004A2).

  • ResearchGate. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Retrieved from a relevant scientific article on ResearchGate.

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Journal of Scientific & Innovative Research. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central, 2(1), 1015.

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. 51B(1), 154-161.

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). The kinetics of hydrolysis of methyl and phenyl lsocyanates. (11), 1643-1649. [Link]

  • Molecules. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. 26(4), 835. [Link]

  • Organic Process Research & Development. (2022). Urea derivative synthesis by amination, rearrangement or substitution. 26(11), 3141-3152. [Link]

  • BenchChem. (2025). A Comparative Analysis of Isocyanate Reactivity: 2-Methyl-4-nitrophenyl Isocyanate vs. Phenyl Isocyanate. BenchChem. Retrieved from a relevant chemical supplier's technical documentation.

  • OUCI. (2025). Solvent dependent rate coefficients to predict urethanization kinetics of phenyl isocyanate and 1-butanol in conventional and green media. Chemical Engineering Journal, 167754. [Link]

  • ResearchGate. (2025). Synthesis optimization of urea derivatives. Retrieved from a relevant scientific article on ResearchGate.

  • ResearchGate. (2006). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 19(1), 42-51. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Quenching 2-Fluoro-5-nitrophenyl Isocyanate

Topic: Quenching unreacted 2-Fluoro-5-nitrophenyl isocyanate (FNPI) in reaction mixtures. Case ID: FNPI-Q-2024 Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Profile 2-Fluoro-5-nitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching unreacted 2-Fluoro-5-nitrophenyl isocyanate (FNPI) in reaction mixtures. Case ID: FNPI-Q-2024 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is a hyper-electrophilic aryl isocyanate. Unlike standard phenyl isocyanate, the presence of two strong electron-withdrawing groups (EWGs)—a fluorine atom at the ortho position and a nitro group at the meta position—renders the isocyanate carbon (


) exceptionally susceptible to nucleophilic attack.

Operational Implication:

  • Reaction Speed: Quenching will be rapid and exothermic.[1]

  • Safety: The hydrolysis product (2-fluoro-5-nitroaniline) is toxic and potentially mutagenic.

  • Stability: FNPI is moisture-sensitive; "wet" solvents will trigger inadvertent urea formation (insoluble precipitates).

The Chemistry of Quenching (Mechanistic Insight)

To select the correct quenching protocol, you must understand the competing pathways. The electron deficiency of the aromatic ring accelerates all nucleophilic additions.

Reaction Pathways Diagram

The following diagram illustrates the fate of FNPI upon exposure to different quenching agents.

FNPI_Pathways FNPI 2-Fluoro-5-nitrophenyl Isocyanate (FNPI) CarbamicAcid Unstable Carbamic Acid FNPI->CarbamicAcid + H2O (Slow) Carbamate Methyl Carbamate (Stable Impurity) FNPI->Carbamate + MeOH Scavenged Resin-Bound Urea (Easily Filtered) FNPI->Scavenged + Polymer Amine Water Water (H2O) Alcohol Alcohol (MeOH) Amine Scavenger Amine (Resin or Solution) Aniline 2-Fluoro-5-nitroaniline (Toxic Byproduct) CarbamicAcid->Aniline - CO2 (Gas) Urea Symmetric Urea (Insoluble Precipitate) Aniline->Urea Side Reaction

Figure 1: Reaction pathways for FNPI. Note that water quenching risks urea formation, which is difficult to remove.

Decision Matrix: Selecting Your Protocol

Do not default to a water quench. Use this logic gate to determine the appropriate method for your specific experimental stage.

Decision_Tree Start Goal: Quench FNPI Q1 Is this a Synthesis Work-up or Waste Disposal? Start->Q1 Synthesis Synthesis Work-up Q1->Synthesis Waste Waste/Spill Q1->Waste Q2 Can your product tolerate primary amines? Synthesis->Q2 Destruct Use Protocol C: Decon Solution Waste->Destruct YesResin Use Protocol A: Polymer Scavenger Q2->YesResin Yes NoAlcohol Use Protocol B: Methanol Quench Q2->NoAlcohol No

Figure 2: Decision matrix for selecting the quenching method.

Experimental Protocols

Protocol A: Solid-Phase Scavenging (Recommended for Synthesis)

Best for: High-value synthesis where purity is paramount. Removes FNPI without adding soluble impurities.

  • Reagents: Trisamine resin (polystyrene-supported tris(2-aminoethyl)amine) or Aminomethyl polystyrene.

  • Stoichiometry: 2.0 – 3.0 equivalents relative to estimated unreacted FNPI.

Step-by-Step:

  • Estimate Excess: Calculate the theoretical amount of unreacted FNPI based on limiting reagent stoichiometry.

  • Add Resin: Add 3 equivalents of Trisamine resin directly to the reaction mixture.

  • Agitate: Stir or shake gently at room temperature.

    • Time: 1–2 hours.[2] (FNPI reacts rapidly due to the EWGs).

  • Monitor: Check IR spectrum for disappearance of the isocyanate peak at ~2270 cm⁻¹ .

  • Filter: Filter the mixture through a fritted funnel or Celite pad. The isocyanate is now covalently bound to the solid beads.

  • Proceed: Evaporate solvent. The filtrate contains your product; the FNPI is trapped on the filter.

Protocol B: Solution-Phase Methanol Quench

Best for: Large scale crude reactions where chromatography will follow.

  • Reagents: Anhydrous Methanol (MeOH).

  • Mechanism: Converts FNPI to methyl (2-fluoro-5-nitrophenyl)carbamate.

Step-by-Step:

  • Cool: Cool reaction mixture to 0°C (reaction is exothermic).

  • Add Quench: Add excess MeOH (typically 5–10% of reaction volume) dropwise.

  • Stir: Allow to warm to room temperature over 30 minutes.

  • Verify: TLC should show a new, less polar spot (the methyl carbamate) and disappearance of the starting isocyanate.

  • Work-up: Evaporate solvents. The methyl carbamate impurity must be removed via column chromatography (silica gel).

Protocol C: Waste Destruction & Spill Cleanup

Best for: Cleaning glassware, spills, or disposing of bulk FNPI.

  • Decon Solution: 50% Water, 40% Ethanol, 10% Concentrated Ammonium Hydroxide (or Ethanolamine).

  • Surfactant: Add 1-2% liquid detergent to aid solubility.

Step-by-Step:

  • Preparation: Prepare the Decon solution in a fume hood.

  • Application: Pour solution over the contaminated glassware or spill.

  • Wait: Allow to stand for 24–48 hours. The ammonia/amine rapidly attacks the isocyanate, while the water/alcohol ensures solubility.

  • Disposal: The resulting mixture contains urea derivatives and anilines. Dispose of as halogenated organic waste.

Comparative Data: Quenching Agents

Quenching AgentReaction ProductSolubility of ProductRemoval MethodRisk Factor
Water Amine + CO₂SolubleAcid/Base ExtractionHigh: Releases gas; Amine is toxic.
Methanol Methyl CarbamateSolubleChromatographyMedium: Creates a new chemical impurity.
Trisamine Resin Polymer-bound UreaInsoluble (Beads)FiltrationLow: Cleanest method; no soluble byproducts.
Ammonium Hydroxide UreaInsoluble PrecipitateFiltration/WashLow (for waste): Best for destruction.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture bubbling after adding the quench? A: If you used water or a wet solvent, you are observing decarboxylation. The isocyanate reacts with water to form carbamic acid, which decomposes to release Carbon Dioxide (CO₂). Ensure your vessel is vented to prevent pressure buildup.

Q: I see a white precipitate forming during the quench. What is it? A: This is likely the symmetric urea (1,3-bis(2-fluoro-5-nitrophenyl)urea). It forms when the amine produced from hydrolysis reacts with remaining unreacted isocyanate. This is common if the quench is too slow or if water is added without a co-solvent.

Q: Can I use silica gel to quench the reaction? A: Silica gel is acidic and contains adsorbed water. While it will eventually degrade the isocyanate, it is not a controlled quench. It may lead to a mixture of anilines and ureas sticking to your column. We recommend a defined chemical quench (Protocol A or B) before loading onto silica.

Q: How do I know the FNPI is completely gone? A: Do not rely solely on TLC, as isocyanates can streak or hydrolyze on the plate. The most reliable method is FT-IR spectroscopy . Look for the disappearance of the strong, sharp band at 2270 cm⁻¹ (


 stretch).

References

  • Isocyanate Reactivity & Spectroscopy

    • Mechanism of Isocyanate Reaction: Comparison of aryl vs.
    • Source: Remspec Corporation. "Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe." Link (Verified general principle: NCO stretch at 2270 cm⁻¹).

  • Solid-Supported Scavengers

    • Protocol: Use of polymer-supported amines (Trisamine)
    • Source: Sopachem. "Solid-Supported Reagents and Scavengers."[3][4] Link

  • Safety & Toxicology

    • Hazard Data: 2-Chloro-5-nitrophenyl isocyanate (Analogous compound safety d
    • Source: Sigma-Aldrich Safety Data Sheet. Link

  • General Organic Synthesis

    • Quenching Procedures: Standard work-up procedures for hazardous reagents.
    • Source: Organic Syntheses, Coll.[5] Vol. 8, p.3 (1993).[5] Link

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Fluoro-5-nitrophenyl isocyanate

Executive Summary: The Reactivity Paradox The Problem: Users frequently report "low reactivity" when coupling 2-Fluoro-5-nitrophenyl isocyanate with nucleophiles (amines/alcohols). The Reality: This molecule is kinetical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

The Problem: Users frequently report "low reactivity" when coupling 2-Fluoro-5-nitrophenyl isocyanate with nucleophiles (amines/alcohols). The Reality: This molecule is kinetically hyper-reactive but thermodynamically unstable .

The presence of the 5-nitro group (strongly electron-withdrawing) activates the isocyanate carbon, making it highly susceptible to nucleophilic attack. The "low reactivity" observed is typically a false negative caused by one of two factors:

  • Hydrolysis/Degradation: The material has already reacted with atmospheric moisture to form an inert diaryl urea precipitate.

  • Solvent Inhibition: The use of protic solvents or non-polar solvents causing aggregation.

This guide provides a systematic troubleshooting framework to distinguish between "dead" reagents and kinetic barriers.

Diagnostic Logic Flow

Before altering reaction conditions, you must diagnose the state of your reagent. Use the following decision tree to isolate the root cause.

TroubleshootingFlow Start Observation: Low Yield / No Reaction CheckSolubility Step 1: Check Solubility Is there a white precipitate before reaction starts? Start->CheckSolubility PrecipitateYes Diagnosis: Hydrolysis Material is likely the Urea dimer. Discard and use fresh bottle. CheckSolubility->PrecipitateYes Yes PrecipitateNo Step 2: NCO Titration Perform ASTM D2572 CheckSolubility->PrecipitateNo No TitrationLow Result: <90% Theory Reagent Degraded (Oligomerized) PrecipitateNo->TitrationLow Low NCO% TitrationHigh Result: >95% Theory Reagent Active PrecipitateNo->TitrationHigh High NCO% CheckNucleophile Step 3: Evaluate Nucleophile Is it electron-deficient (e.g., Aniline with EWG)? TitrationHigh->CheckNucleophile WeakNuc Action: Catalysis Required Add 1-5 mol% DMAP or switch to Pyridine solvent. CheckNucleophile->WeakNuc Yes (Weak) StrongNuc Action: Solvent Check Are you using alcohols/water? Switch to dry DCM/THF. CheckNucleophile->StrongNuc No (Strong)

Figure 1: Diagnostic logic flow for isolating the cause of low reactivity in aryl isocyanates.

Technical Deep Dive

The "False Negative" Mechanism (Hydrolysis)

The 5-nitro group withdraws electron density from the aromatic ring, making the isocyanate carbon (


) highly electrophilic. While this should increase reaction speed with your target amine, it also increases reactivity with trace water.

The Pathway:

  • Hydrolysis: Isocyanate reacts with moisture

    
     Carbamic Acid (unstable).
    
  • Decarboxylation: Carbamic Acid loses

    
    
    
    
    
    2-Fluoro-5-nitroaniline.
  • Urea Formation: The newly formed aniline is a nucleophile; it immediately attacks a remaining isocyanate molecule.

  • Result: 1,3-bis(2-fluoro-5-nitrophenyl)urea . This is an insoluble, brick-dust solid often mistaken for unreacted starting material.

Electronic & Steric Analysis
FeatureEffect on ReactivityTroubleshooting Insight
5-Nitro Group Major Activation. Strong inductive (-I) and mesomeric (-M) withdrawal makes the NCO carbon highly electrophilic.If reaction is slow, the NCO is likely gone (hydrolyzed). True "low reactivity" is rare.
2-Fluoro Group Minor Steric/Electronic. Ortho-F is small (Van der Waals radius ~1.47 Å) but electronegative.Can form intramolecular H-bonds with the nucleophile in the transition state. Unlikely to block attack sterically.
Isocyanate (-NCO) Linear Geometry. Requires correct trajectory for nucleophilic attack (Burgi-Dunitz angle).

Troubleshooting Protocols

Protocol A: NCO Content Determination (Modified ASTM D2572)

Use this to verify if your bottle of isocyanate is still active.

Principle: React isocyanate with excess dibutylamine (DBA). Back-titrate unreacted DBA with HCl.

Reagents:

  • 0.1 N Dibutylamine (DBA) in dry Toluene (or THF if solubility is an issue).

  • 0.1 N HCl (Standardized).

  • Isopropanol (Solvent for titration).

  • Bromophenol Blue indicator.[1]

Procedure:

  • Weigh: Accurately weigh ~2.0 g of 2-Fluoro-5-nitrophenyl isocyanate into a dry flask.

  • Dissolve: Add 20 mL dry Toluene/THF.

  • React: Add exactly 20.0 mL of 0.1 N DBA solution. Stopper and stir for 15 mins at Room Temp.

  • Dilute: Add 100 mL Isopropanol.

  • Titrate: Titrate with 0.1 N HCl to a yellow endpoint.

  • Blank: Run a blank without isocyanate (20 mL DBA solution titrated directly).

Calculation:



  • 
     = mL acid for Blank
    
  • 
     = mL acid for Sample
    
  • 
     = Normality of HCl
    
  • 
     = Weight of sample (g)
    

Interpretation:

  • > 21% NCO: High purity (Theoretical is ~23%). Proceed with reaction.

  • < 15% NCO: Significant degradation. Do not use.

Protocol B: Catalytic Activation for Weak Nucleophiles

Use this if NCO content is good, but reaction is still stalled.

If reacting with electron-deficient anilines or hindered alcohols, the reaction requires base catalysis to deprotonate the nucleophile or activate the isocyanate.

Recommended System:

  • Solvent: Anhydrous THF or DCM (avoid DMF if possible, as it can contain dimethylamine impurities).

  • Base: Triethylamine (1.2 equiv) OR Pyridine (solvent).

  • Catalyst: DMAP (4-Dimethylaminopyridine) at 5-10 mol%.

Mechanism of DMAP Catalysis: DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form an activated


-acylpyridinium species, which is then rapidly attacked by the weak nucleophile.

DMAP_Catalysis ISO Isocyanate (R-NCO) Intermediate Activated Acylpyridinium Species ISO->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product Urea Product Intermediate->Product + Nuc DMAP_Out DMAP (Regenerated) Intermediate->DMAP_Out Nuc Weak Nucleophile (R'-NH2)

Figure 2: DMAP catalytic cycle for activating hindered/unreactive isocyanates.

Frequently Asked Questions (FAQs)

Q: The solid in the bottle is white/yellow and hard. Is it usable? A: Likely not. Pure 2-Fluoro-5-nitrophenyl isocyanate is typically a low-melting solid or oil (depending on exact purity/temp). Hard, crusty solids usually indicate polymerization or urea formation. Run Protocol A (Titration) to confirm.

Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Primary alcohols react rapidly with isocyanates to form carbamates (urethanes), consuming your reagent. Use aprotic solvents like DCM, THF, Toluene, or Acetonitrile.

Q: I see a new spot on TLC, but it's not my product. What is it? A: If the spot is very non-polar (high Rf), it might be the urea dimer (1,3-bis(2-fluoro-5-nitrophenyl)urea). This forms if your solvent was not dry. If the spot is very polar (low Rf), it might be the hydrolyzed aniline (2-fluoro-5-nitroaniline).

Q: Why does the reaction turn bright yellow/orange upon adding base? A: The 5-nitro group is chromophoric. Deprotonation of the resulting urea or interaction with the amine can create charge-transfer complexes that are deeply colored. This is normal and often disappears upon workup (acidification).

References

  • ASTM International. "Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers."[2] ASTM D2572-19.[3]

  • Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, vol. 72, no. 5, 1972, pp. 457–496.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Clayden, J., et al.Organic Chemistry. 2nd ed., Oxford University Press, 2012.

Sources

Optimization

Technical Support Center: 2-Fluoro-5-nitrophenyl Isocyanate Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrophenyl isocyanate. It is designed as a practical resource in a question-and-answ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrophenyl isocyanate. It is designed as a practical resource in a question-and-answer format to address common challenges encountered during reaction work-up and purification, ensuring both procedural success and laboratory safety.

Section 1: Compound Profile & Safe Handling

Q1: What are the key reactivity features of 2-Fluoro-5-nitrophenyl isocyanate?

2-Fluoro-5-nitrophenyl isocyanate is a highly reactive electrophile designed for the synthesis of urea derivatives. Its reactivity is dictated by the isocyanate group (-N=C=O), which is rendered significantly more electrophilic by the strong electron-withdrawing effects of the nitro group and the fluorine atom on the aromatic ring.[1]

  • High Electrophilicity: The carbon atom of the isocyanate group carries a substantial partial positive charge, making it an excellent target for nucleophilic attack.[1]

  • Reaction with Nucleophiles: It reacts readily, and often exothermically, with a wide range of nucleophiles. The most common reaction is with primary or secondary amines to form stable urea linkages.[2][3] It also reacts with alcohols to form carbamates and with water to form an unstable carbamic acid.[2][4]

  • Moisture Sensitivity: This reagent is highly sensitive to moisture. Water reacts with the isocyanate to form 2-fluoro-5-nitroaniline via the decomposition of a transient carbamic acid intermediate.[2][5] This newly formed aniline can then react with unreacted isocyanate to form an undesirable symmetrical urea byproduct, complicating purification.[5] Therefore, all reactions must be conducted under strictly anhydrous conditions.

Q2: What are the primary safety concerns and required personal protective equipment (PPE) when handling this reagent?

Isocyanates as a class are potent respiratory sensitizers and lachrymators. Exposure can lead to severe asthma, skin irritation, and eye damage.[6][7] 2-Fluoro-5-nitrophenyl isocyanate is classified as toxic if inhaled, swallowed, or in contact with skin.[6]

All manipulations should be performed inside a certified chemical fume hood with proper ventilation to minimize inhalation risk.[8][9] An emergency eyewash and safety shower must be readily accessible.[9]

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact, preventing irritation and sensitization.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation.[8]
Respiratory Protection NIOSH/MSHA-approved respirator with an organic vapor cartridge.Essential for preventing inhalation, which can cause respiratory irritation and sensitization.[7][10]
Skin and Body Flame-retardant lab coat, fully buttoned.Protects against accidental spills and contact with contaminated surfaces.[8]

Section 2: General Work-up & Purification Workflow

Q3: What is a standard work-up procedure for the reaction of 2-Fluoro-5-nitrophenyl isocyanate with a primary or secondary amine?

This procedure assumes the reaction has been monitored by TLC or LC-MS and has proceeded to completion. The goal is to isolate the desired N-(2-fluoro-5-nitrophenyl)-N'-substituted urea product.

cluster_0 Reaction & Quenching cluster_1 Product Isolation cluster_2 Purification A 1. Monitor Reaction (TLC, LC-MS) B 2. Quench Excess Isocyanate (Optional: Add Scavenger) A->B C 3. Isolate Product B->C D Precipitation? (Yes/No) C->D E Filter & Wash Solid D->E Yes F Aqueous Work-up (Extraction) D->F No G 4. Purify Crude Product E->G F->G H Recrystallization or Trituration G->H I Column Chromatography G->I J 5. Dry & Characterize H->J I->J

Caption: General workflow for isocyanate reaction work-up.

Step-by-Step Protocol:

  • Reaction Completion: Ensure the starting amine has been fully consumed by TLC or LC-MS analysis.

  • Quenching (Optional): If excess isocyanate was used, add a scavenger such as a few drops of methanol or a volatile amine (e.g., propylamine) and stir for 30 minutes. This converts the reactive isocyanate into an inert carbamate or urea, which can be more easily separated during purification.[11]

  • Product Isolation:

    • If a precipitate has formed: Collect the solid product via vacuum filtration. Wash the filter cake with a small amount of cold reaction solvent or a non-polar solvent like diethyl ether to remove soluble impurities.[12]

    • If the product is soluble: Concentrate the reaction mixture under reduced pressure. Proceed with a standard liquid-liquid extraction as detailed in Q4 .[12][13]

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Use a suitable solvent system like ethanol or ethyl acetate/hexanes.[12]

    • Trituration: Suspend the crude solid in a solvent in which the product is poorly soluble but impurities are soluble (e.g., diethyl ether). Stir vigorously, then filter to collect the purified solid.[12]

    • Column Chromatography: Use silica gel with an appropriate eluent system, typically a gradient of ethyl acetate in hexanes.

Section 3: Troubleshooting Guide & FAQs

Q4: My reaction is complete, but the product won't precipitate. How do I perform an aqueous work-up to isolate it?

Cause: The urea product has high solubility in the reaction solvent (e.g., THF, DMF, Acetone).

Solution: A standard liquid-liquid extraction is required to isolate the product.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the organic solvent.

  • Dilution: Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (aq): To remove any unreacted basic amine starting material.

    • Saturated NaHCO₃ (aq): To neutralize any residual acid.

    • Water: To remove water-soluble impurities.[13]

    • Brine (Saturated NaCl aq): To initiate the drying process and break up any emulsions.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[13] Proceed with purification as needed.

Q5: I see a significant amount of a symmetrical urea byproduct, N,N'-bis(2-fluoro-5-nitrophenyl)urea. What caused this and how can I remove it?

Cause: This byproduct is a definitive sign of moisture contamination in the reaction.[5] As explained in Q1, the isocyanate reacts with water to generate 2-fluoro-5-nitroaniline, which then acts as a nucleophile, attacking another molecule of the starting isocyanate.

A 2-Fluoro-5-nitrophenyl Isocyanate C Unstable Carbamic Acid A->C + E N,N'-bis(2-fluoro-5-nitrophenyl)urea (Symmetrical Byproduct) B H₂O (Moisture) B->C D 2-Fluoro-5-nitroaniline (+ CO₂) C->D Decarboxylation D->E + Isocyanate (A)

Caption: Formation of symmetrical urea byproduct from moisture.

Solution:

  • Prevention: The best solution is prevention. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Removal: The symmetrical urea often has different solubility and polarity compared to the desired unsymmetrical product.

    • Column Chromatography: This is the most reliable method. The symmetrical urea is often less polar than the desired product if the desired amine partner is polar, or vice-versa.

    • Recrystallization/Trituration: Carefully chosen solvent systems can selectively dissolve one component over the other. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate, DCM) to find conditions where the byproduct or the desired product preferentially crystallizes or remains in solution.

Q6: How do I remove unreacted 2-Fluoro-5-nitrophenyl isocyanate from my reaction mixture?

Cause: An excess of the isocyanate was used, or the reaction did not go to completion. Leaving the isocyanate in the mixture is hazardous and can complicate purification.

Solution: Convert the unreacted isocyanate into a more easily separable derivative using a scavenger nucleophile.

  • Methanol Quench: Add 5-10 equivalents of methanol relative to the excess isocyanate and stir for 1 hour at room temperature. This forms the methyl carbamate derivative, which will have a significantly different polarity from the urea product, facilitating easy separation by column chromatography.

  • Amine Quench: Add a volatile primary or secondary amine, such as propylamine or diethylamine. This forms a different urea derivative that is also easily separable by chromatography. The use of a volatile amine allows for its easy removal under vacuum if added in excess.

Q7: The desired urea product is difficult to purify by column chromatography. Are there alternative non-chromatographic methods?

Cause: The product may have a similar polarity (Rf value) to a starting material or byproduct, leading to poor separation on a silica gel column.

Solution: Yes, several non-chromatographic techniques can be effective.

  • Trituration: This is a highly effective method for purifying solids. Suspend the crude material in a solvent where the desired product is sparingly soluble, but the impurities are highly soluble. For many ureas, diethyl ether or a hexanes/ethyl acetate mixture works well. Stir the slurry for 30-60 minutes, then collect the purified solid by filtration.[12]

  • Recrystallization: If a suitable single or binary solvent system can be identified, recrystallization is an excellent method for achieving high purity. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate, often with hexanes or heptane as an anti-solvent.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.

References

  • Safety D
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, 97% 5 g | Buy Online - Fisher Scientific. (n.d.).
  • A brief overview of properties and reactions of diisocyan
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide - Benchchem. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • SAFETY D
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
  • Technical Support Center: Hydrolysis of 2-Methyl-4-nitrophenyl isocyan
  • Guide for handling Isocyan
  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. (2024).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
  • Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyan
  • Isocyan
  • Safety aspects of handling isocyanates in urethane foam production - IChemE. (n.d.).
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate 97 69922-27-6 - Sigma-Aldrich. (n.d.).
  • 2-Chloro-5-nitrophenyl isocyanate 97 68622-16-2 - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Moisture in 2-Fluoro-5-nitrophenyl isocyanate Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrophenyl isocyanate. This guide is designed to provide you with in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-nitrophenyl isocyanate. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to ensure the success of your experiments. We understand the critical nature of your work and the challenges posed by moisture-sensitive reagents. This resource, structured in a user-friendly question-and-answer format, directly addresses the common issues encountered when handling 2-Fluoro-5-nitrophenyl isocyanate, with a special focus on the detrimental effects of moisture.

Understanding the Reactivity of 2-Fluoro-5-nitrophenyl isocyanate

2-Fluoro-5-nitrophenyl isocyanate is a highly valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the reactive isocyanate group (-NCO), which readily forms stable urea and carbamate linkages. However, the very features that make this molecule so reactive also render it highly susceptible to unwanted side reactions, primarily with water.

The presence of a strong electron-withdrawing nitro group (-NO₂) in the para position to the isocyanate group significantly increases the electrophilicity of the isocyanate carbon. This electronic effect makes the isocyanate carbon a prime target for nucleophilic attack. Consequently, 2-Fluoro-5-nitrophenyl isocyanate is exceptionally reactive towards nucleophiles, including ambient moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 2-Fluoro-5-nitrophenyl isocyanate with water?

A1: The reaction of 2-Fluoro-5-nitrophenyl isocyanate with water is a two-step process that ultimately leads to the formation of a symmetric diaryl urea and the release of carbon dioxide gas.[1]

  • Formation of a Carbamic Acid Intermediate: The isocyanate group first reacts with a water molecule to form an unstable carbamic acid intermediate.

  • Decarboxylation and Amine Formation: This carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and forming 2-fluoro-5-nitroaniline.

  • Urea Formation: The newly formed and highly reactive 2-fluoro-5-nitroaniline then acts as a nucleophile, attacking another molecule of 2-Fluoro-5-nitrophenyl isocyanate to form a stable, and often insoluble, N,N'-bis(2-fluoro-5-nitrophenyl)urea.

This side reaction is a major concern as it consumes two equivalents of the isocyanate for every mole of water present, significantly reducing the yield of the desired product. The generation of CO₂ can also lead to pressure build-up in sealed reaction vessels and can cause foaming, which can complicate reaction work-up and purification.[2]

Q2: How can I visually identify if my 2-Fluoro-5-nitrophenyl isocyanate has been contaminated with moisture?

A2: While a definitive assessment requires analytical techniques, there are visual cues that can suggest moisture contamination. A pure sample of 2-Fluoro-5-nitrophenyl isocyanate should be a clear, pale-yellow liquid or a low-melting solid. If your sample appears cloudy, contains a significant amount of solid precipitate (the diaryl urea is often poorly soluble), or has a hazy appearance, it is likely that it has been exposed to moisture.[3]

Q3: What are the best practices for storing and handling 2-Fluoro-5-nitrophenyl isocyanate to prevent moisture contamination?

A3: Strict adherence to anhydrous handling techniques is paramount.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere of dry nitrogen or argon.[3] A desiccator cabinet with a fresh desiccant is also a suitable storage environment. For long-term storage, refrigeration is recommended to minimize any potential degradation. However, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.[4]

  • Handling: All manipulations should be carried out in a dry environment, such as a glove box or under a positive pressure of an inert gas. Use oven-dried glassware and freshly distilled, anhydrous solvents.

  • Dispensing: Use a syringe or cannula to transfer the liquid reagent, and never leave the container open to the atmosphere.

Troubleshooting Guide

This section addresses specific problems you may encounter during your reactions with 2-Fluoro-5-nitrophenyl isocyanate and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Yield of Desired Product Moisture Contamination: The isocyanate has likely reacted with water to form the undesired urea byproduct.1. Verify Reagent Quality: If possible, analyze a small sample of your isocyanate by IR spectroscopy. The presence of a broad N-H stretch around 3300 cm⁻¹ and a urea C=O stretch around 1640 cm⁻¹, and the absence or significant reduction of the sharp isocyanate peak around 2270 cm⁻¹, would confirm degradation. 2. Strict Anhydrous Technique: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use freshly distilled, anhydrous solvents. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.
Formation of an Insoluble White/Yellow Precipitate Urea Byproduct Formation: The N,N'-bis(2-fluoro-5-nitrophenyl)urea is often insoluble in common organic solvents and will precipitate out of the reaction mixture.1. Filtration: If the desired product is soluble, the urea byproduct can often be removed by filtration. 2. Solvent Selection: In some cases, a more polar aprotic solvent like DMF or DMSO might be used to solubilize all components, but this can also increase the rate of reaction with any trace moisture. 3. Reaction Stoichiometry: If the precipitate is your desired urea product from reaction with an amine, ensure the stoichiometry of your amine and isocyanate is correct.
Gas Evolution/Foaming in the Reaction Carbon Dioxide Production: This is a direct result of the reaction of the isocyanate with water.1. Controlled Addition: Add the isocyanate slowly to the reaction mixture to control the rate of any potential gas evolution. 2. Venting: For larger scale reactions, ensure the reaction vessel is equipped with a proper venting system (e.g., a bubbler) to safely release any evolved gas. Never run these reactions in a sealed container.
Inconsistent Reaction Results Variable Moisture Content: Inconsistent levels of moisture in your reagents or reaction setup will lead to variable amounts of isocyanate decomposition.1. Standardize Procedures: Implement a strict and consistent protocol for drying glassware and solvents. 2. Fresh Reagents: Use freshly opened bottles of anhydrous solvents and reagents whenever possible. 3. Moisture Scavengers: In some cases, the addition of a chemical moisture scavenger to the reaction solvent (before adding the isocyanate) can be beneficial, but this must be chosen carefully to not react with the desired reactants.

The Impact of Moisture on Reaction Yield: A Representative Example

While precise quantitative data for every reaction is unique, the following table illustrates the general trend of how increasing moisture content can drastically reduce the yield of a desired product in a reaction with 2-Fluoro-5-nitrophenyl isocyanate. The data is representative for a hypothetical reaction where the isocyanate is the limiting reagent.

Water Content in Solvent (ppm)Theoretical Yield of Desired Product (%)Observations
< 10> 95%Clean reaction with minimal byproduct formation.
50~80%Noticeable formation of urea precipitate.
100~60%Significant amount of urea byproduct, potentially complicating purification.
250< 30%The majority of the isocyanate is consumed by the reaction with water.
500+~0%The desired reaction is completely inhibited by the competing reaction with water.

Experimental Protocol: Synthesis of a Diaryl Urea using 2-Fluoro-5-nitrophenyl isocyanate

This protocol provides a detailed, step-by-step methodology for the synthesis of a diaryl urea, a common application of 2-Fluoro-5-nitrophenyl isocyanate in drug discovery, exemplified by the core of molecules like Sorafenib and Regorafenib.[5][6][7][8]

Materials:

  • 2-Fluoro-5-nitrophenyl isocyanate

  • A primary or secondary amine (e.g., 4-aminophenol)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere transfer

  • Dry nitrogen or argon source

Procedure:

  • Preparation: Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Amine Solution: Under a positive pressure of inert gas, dissolve the amine (1.0 equivalent) in anhydrous THF.

  • Isocyanate Solution: In a separate, dry flask under an inert atmosphere, prepare a solution of 2-Fluoro-5-nitrophenyl isocyanate (1.05 equivalents) in anhydrous THF.

  • Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature using a syringe. The addition should be done dropwise over 10-15 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.

  • Work-up: Once the reaction is complete, if a precipitate has formed (the desired urea product), it can be collected by vacuum filtration and washed with a small amount of cold THF or diethyl ether to remove any unreacted starting materials. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the desired reaction pathway for urea synthesis and the competing side reaction with water.

G cluster_desired Desired Reaction Pathway Isocyanate 2-Fluoro-5-nitrophenyl isocyanate Urea Desired Urea Product Isocyanate->Urea + Amine Amine Primary/Secondary Amine (R-NH₂) Amine->Urea

Caption: Desired reaction of 2-Fluoro-5-nitrophenyl isocyanate with an amine.

G cluster_side Moisture-Driven Side Reaction Isocyanate_1 2-Fluoro-5-nitrophenyl isocyanate Carbamic_Acid Unstable Carbamic Acid Intermediate Isocyanate_1->Carbamic_Acid + Water Water Water (H₂O) Water->Carbamic_Acid Amine_Intermediate 2-Fluoro-5-nitroaniline Carbamic_Acid->Amine_Intermediate CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Urea_Byproduct Undesired Symmetric Urea Byproduct Amine_Intermediate->Urea_Byproduct + Isocyanate Isocyanate_2 2-Fluoro-5-nitrophenyl isocyanate Isocyanate_2->Urea_Byproduct

Caption: Competing side reaction of 2-Fluoro-5-nitrophenyl isocyanate with water.

Conclusion

The successful use of 2-Fluoro-5-nitrophenyl isocyanate hinges on the stringent exclusion of moisture from the reaction system. By understanding the underlying chemistry of its reaction with water and implementing rigorous anhydrous techniques, researchers can minimize the formation of unwanted byproducts and achieve high yields of their desired products. This guide provides a foundational understanding and practical troubleshooting strategies to help you navigate the challenges associated with this versatile and highly reactive reagent. For any further assistance, please do not hesitate to contact our technical support team.

References

  • ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. [Link]

  • EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. [Link]

  • Safe Work Australia. (2015, July 9). Guide for handling Isocyanates. [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. [Link]

  • MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]

  • EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. [Link]

  • Frontiers in Chemistry. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

  • NIH. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. [Link]

  • ResearchGate. (2023, August). A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

  • ResearchGate. (n.d.). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. [Link]

  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. [Link]

Sources

Optimization

Technical Support Center: 2-Fluoro-5-nitrophenyl Isocyanate Applications

Executive Technical Summary 2-Fluoro-5-nitrophenyl isocyanate represents a unique class of "hyper-electrophilic" aryl isocyanates. Its reactivity profile is dominated by two competing factors: Electronic Activation (High...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Fluoro-5-nitrophenyl isocyanate represents a unique class of "hyper-electrophilic" aryl isocyanates. Its reactivity profile is dominated by two competing factors:

  • Electronic Activation (High Reactivity): The nitro group (-NO

    
    ) at the 5-position is a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the isocyanate carbon. This makes it prone to rapid reaction with nucleophiles but also susceptible to moisture hydrolysis and self-dimerization.
    
  • Steric/Inductive Modulation: The fluorine atom at the 2-position (ortho) provides inductive activation but introduces steric strain that can hinder the approach of bulky nucleophiles.

Core Directive: Unlike standard phenyl isocyanates, the challenge here is often controlling reactivity rather than promoting it. Over-catalysis is the most common cause of failure (dimerization/trimerization).

Catalyst Selection Matrix

Module A: Carbamate Synthesis (Reaction with Alcohols)

Target: Stable Urethane Linkage

Nucleophile TypeRecommended CatalystLoad (mol%)Technical Rationale
Primary Alcohols (MeOH, EtOH)None or DBTDL (Trace)0 - 0.01%The -NO

group activates the NCO sufficiently. High catalyst loads promote side reactions.
Secondary Alcohols (Isopropanol)DBTDL (Dibutyltin dilaurate)0.02 - 0.05%Steric hindrance from the ortho-F requires Lewis acid activation to overcome the energy barrier.
Tertiary/Hindered Alcohols Bi(III) or Zn(II) Carboxylates0.1 - 0.5%Avoid strong bases (like DMAP). Basic catalysts promote dimerization of electron-deficient isocyanates.
Moisture-Sensitive Systems Zirconium Chelates 0.05 - 0.1%Zr catalysts are highly selective for NCO-OH coupling over NCO-H

O (hydrolysis), preventing urea byproducts.
Module B: Urea Synthesis (Reaction with Amines)

Target: Urea Linkage

  • Standard Recommendation: NO CATALYST REQUIRED.

  • Reasoning: Aliphatic and aromatic amines are sufficiently nucleophilic to attack the highly electrophilic carbon of 2-Fluoro-5-nitrophenyl isocyanate without activation. Adding a catalyst often leads to immediate exotherms and impurity formation.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal reaction conditions based on your nucleophile and environmental constraints.

CatalystSelection Start Input: 2-Fluoro-5-nitrophenyl Isocyanate NucType Select Nucleophile Start->NucType Amine Amine (R-NH2) NucType->Amine Alcohol Alcohol (R-OH) NucType->Alcohol NoCat NO CATALYST (Spontaneous Reaction) Amine->NoCat High Nucleophilicity AlcType Steric Profile? Alcohol->AlcType Primary Primary/Unblocked AlcType->Primary Secondary Secondary/Hindered AlcType->Secondary TraceSn Trace DBTDL (<0.01%) Primary->TraceSn Activation Moisture Moisture Risk? Secondary->Moisture StdSn Standard DBTDL (0.05%) Moisture->StdSn Dry Conditions ZrCat Zr Chelate (Selectivity > Hydrolysis) Moisture->ZrCat Wet/Ambient

Caption: Decision matrix for catalyst selection based on nucleophile sterics and environmental moisture control.

Experimental Protocols

Protocol A: Carbamate Synthesis (Secondary Alcohol)

Designed to overcome ortho-fluorine steric hindrance while preventing dimerization.

Reagents:

  • 2-Fluoro-5-nitrophenyl isocyanate (1.0 equiv)

  • Secondary Alcohol (1.1 equiv)

  • Solvent: Anhydrous Toluene or DCM (0.2 M concentration)

  • Catalyst: DBTDL (0.02 mol%)

Step-by-Step:

  • System Prep: Flame-dry all glassware and cool under N

    
     flow. Moisture is the enemy of this specific isocyanate due to its high electrophilicity.
    
  • Solvation: Dissolve the isocyanate in anhydrous solvent. Critical: Do not add catalyst to the isocyanate stock solution.

  • Nucleophile Addition: Add the alcohol to the stirring isocyanate solution at 0°C.

  • Catalyst Injection: Add DBTDL as a dilute solution (e.g., 1% in toluene) dropwise.

  • Temperature Ramp: Allow to warm to Room Temperature (RT).

    • Checkpoint: If solution turns cloudy immediately, moisture ingress has occurred (Urea formation).

  • Monitoring: Monitor NCO consumption via FT-IR (disappearance of peak at ~2270 cm

    
    ).
    
  • Quench: Once complete, quench with MeOH (0.5 mL) to scavenge trace isocyanate before concentration.

Protocol B: "Catalyst-Free" Urea Synthesis

Designed for high-purity urea formation with amines.

Step-by-Step:

  • Dissolve 2-Fluoro-5-nitrophenyl isocyanate in anhydrous DCM.

  • Cool to -10°C (Ice/Salt bath). Note: The -NO

    
     group makes this reaction extremely exothermic.
    
  • Add the amine (diluted in DCM) dropwise over 20 minutes.

  • Maintain temperature < 0°C during addition to prevent impurity formation.

  • Precipitate usually forms immediately. Filter and wash with cold DCM.

Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/orange and precipitated a solid that is NOT my product. What happened?

Diagnosis: You likely formed the Uretdione Dimer . Mechanism: Electron-deficient isocyanates (like 2-F-5-NO


-phenyl) are prone to dimerization in the presence of basic catalysts (like DMAP, Triethylamine, or Pyridine).
Solution: 
  • Switch from basic catalysts to Lewis Acids (DBTDL, Bismuth neodecanoate).

  • If using an amine nucleophile, ensure it is added slowly at low temperatures to prevent local heating, which promotes dimerization.

Q2: I see a new spot on TLC, but the NCO peak (2270 cm⁻¹) is gone. The mass spec shows M+18.

Diagnosis: Hydrolysis (Urea Formation). Cause: The 5-nitro group makes the isocyanate so reactive that it scavenges trace moisture faster than it reacts with your bulky alcohol. Solution:

  • Switch catalyst to a Zirconium Chelate (e.g., K-KAT® XC-6212 or similar). Zr catalysts coordinate the hydroxyl group of the alcohol preferentially, making the reaction selective for Carbamate over Urea, even in humid conditions [1].

  • Increase the concentration of the alcohol.

Q3: Why is the reaction stalling with secondary alcohols?

Diagnosis: Steric/Electronic Mismatch. Cause: The ortho-fluorine creates a "gatekeeper" effect. While the ring is electron-deficient, the physical bulk of the fluorine atom repels secondary alcohols. Solution:

  • Apply heat cautiously (40-50°C).

  • Switch to a "super-acid" catalyst approach (e.g., Bismuth Triflate) if DBTDL fails, but monitor strictly for decomposition.

Mechanism of Failure: Dimerization Pathway

Understanding why the reaction fails is critical. The diagram below shows how basic catalysts (often used mistakenly) lead to the stable Uretdione dimer rather than the desired product.

Dimerization Iso 2-Fluoro-5-nitro Isocyanate Complex Active Amide Anion Iso->Complex Activation Base Basic Catalyst (DMAP/TEA) Base->Iso Promotes Dimer Uretdione Dimer (DEAD END) Complex->Dimer Self-Reaction (Fast w/ EWG) Product Desired Carbamate Complex->Product Slow w/ Bulky Alcohol

Caption: Basic catalysts promote self-reaction (dimerization) over product formation in electron-deficient isocyanates.

References

  • Werner, B. (2025). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank Resources. Link

  • Six, C., & Richter, F. (2003). Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Rand, L., et al. (1965). The reaction of isocyanates with alcohols. Journal of Applied Polymer Science. Link

  • BenchChem Technical Repository. (2025). Prevention of Isocyanate Dimerization: Troubleshooting Guide. Link

(Note: While specific literature on the 2-Fluoro-5-nitro derivative is proprietary or scarce, the reactivity principles cited above are derived from standard behavior of ortho-substituted, electron-deficient aryl isocyanates.)

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Characterization of 2-Fluoro-5-nitrophenyl Isocyanate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Precise Characterization 2-Fluoro-5-nitrophenyl isocyanate is a highly reactive intermediate used in the synthesis of a wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Characterization

2-Fluoro-5-nitrophenyl isocyanate is a highly reactive intermediate used in the synthesis of a wide array of compounds, including ureas, carbamates, and other heterocyclic systems. The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences the reactivity of the isocyanate moiety and the physicochemical properties of the resulting derivatives. In drug discovery, for instance, the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Therefore, the precise and accurate characterization of these molecules is not merely a procedural step but a cornerstone of successful research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of these compounds in solution. Its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement is unparalleled. This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR for the characterization of 2-fluoro-5-nitrophenyl isocyanate derivatives, compare its efficacy with other analytical methods, and provide a robust experimental protocol.

Unraveling the Structure: A Multi-Nuclear NMR Approach

The key to the comprehensive characterization of 2-fluoro-5-nitrophenyl isocyanate derivatives lies in a multi-pronged NMR strategy, leveraging the unique strengths of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy: A Window into the Aromatic System

The ¹H NMR spectrum provides the initial and most readily accessible information about the aromatic protons. For a 2-fluoro-5-nitrophenyl scaffold, we typically observe a complex second-order splitting pattern for the three aromatic protons due to spin-spin coupling between them and with the fluorine atom.

  • Chemical Shifts (δ): The electron-withdrawing nature of the nitro group and the fluorine atom deshields the aromatic protons, causing them to resonate at lower field (higher ppm values), typically in the range of 7.0 to 8.5 ppm. The proton ortho to the nitro group is generally the most deshielded.

  • Coupling Constants (J): The magnitude of the coupling constants is diagnostic of the relative positions of the protons and the fluorine atom.

    • Ortho coupling (³JHH) is typically in the range of 7–10 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2–3 Hz.

    • Fluorine-proton couplings (JHF) are also observed, with the magnitude depending on the number of bonds separating the nuclei. Ortho coupling (³JHF) is generally larger than meta coupling (⁴JHF).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

  • Chemical Shifts (δ): The isocyanate carbon (-NCO) is highly deshielded and typically appears in the range of 120-140 ppm. The aromatic carbons are found between 110 and 160 ppm. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine atom. The carbon bearing the nitro group will also be deshielded.

  • Carbon-Fluorine Coupling (JCF): The presence of fluorine introduces characteristic splitting of the carbon signals. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). This information is invaluable for assigning the carbon signals unambiguously.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool for the characterization of these compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.[1]

  • Chemical Shift (δ): ¹⁹F NMR spectra exhibit a wide chemical shift range, which makes them very sensitive to the local electronic environment.[2] For fluorinated aromatic compounds, the chemical shifts can vary significantly depending on the nature and position of other substituents. The chemical shift of the fluorine in 2-fluoro-5-nitrophenyl isocyanate derivatives will be influenced by the electron-withdrawing nitro group and the isocyanate functionality.

  • Coupling to Protons (JHF): The ¹⁹F spectrum will show splitting due to coupling with neighboring aromatic protons, providing further confirmation of the substitution pattern.

The following table summarizes the expected NMR spectral data for the parent compound, 2-fluoro-5-nitrophenyl isocyanate, based on data from analogous compounds.

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
¹HH-3~7.5 - 7.8dd³JHH ≈ 9 Hz, ⁴JHF ≈ 5 Hz
H-4~7.3 - 7.6ddd³JHH ≈ 9 Hz, ³JHH ≈ 9 Hz, ⁴JHF ≈ 2 Hz
H-6~8.1 - 8.4dd³JHH ≈ 9 Hz, ⁵JHF ≈ 2 Hz
¹³CC-1 (C-NCO)~125 - 135d²JCF
C-2 (C-F)~155 - 165d¹JCF ≈ 250 Hz
C-3~115 - 125d²JCF
C-4~120 - 130d³JCF
C-5 (C-NO₂)~140 - 150d⁴JCF
C-6~125 - 135d³JCF
-NC O~120 - 140s
¹⁹FF-2Dependent on referencem

A Comparative Analysis of Characterization Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information and are often used in conjunction.

Technique Information Provided Advantages for 2-Fluoro-5-nitrophenyl Isocyanate Derivatives Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), purity assessment.Unambiguous identification of isomers. Quantitative analysis. Non-destructive.Lower sensitivity compared to MS. Requires soluble samples.
FT-IR Spectroscopy Presence of functional groups.Strong, characteristic absorption for the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹. Also shows characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and C-F bond.[3]Provides limited information on the overall molecular structure and connectivity. Not ideal for differentiating isomers with the same functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity. Provides molecular formula confirmation. Fragmentation pattern can give clues about the structure.[3]Isomers often have identical mass spectra. Does not provide detailed connectivity information. Can be a destructive technique.

In essence:

  • FT-IR is excellent for quickly confirming the presence of the key isocyanate and nitro functional groups.

  • Mass Spectrometry is ideal for determining the molecular weight and confirming the elemental composition.

  • NMR is the only technique that provides a complete and unambiguous picture of the molecular structure, including the precise location of the substituents on the aromatic ring.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 2-fluoro-5-nitrophenyl isocyanate derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For more polar derivatives, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable. Ensure the solvent does not react with the isocyanate group.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C and ¹⁹F NMR, a higher concentration of 20-50 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube and gently invert it several times to dissolve the sample. Sonication can be used to aid dissolution if necessary.

    • Ensure the solution is clear and free of any particulate matter. If not, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, or more for dilute samples.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to locate the signal, as ¹⁹F chemical shifts are very sensitive to the environment.

    • Reference: An external reference such as CFCl₃ (δ = 0 ppm) or an internal reference can be used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of 2-fluoro-5-nitrophenyl isocyanate derivatives.

Caption: Workflow for the characterization of 2-fluoro-5-nitrophenyl isocyanate derivatives.

Conclusion: The Power of a Multi-faceted Approach

The robust characterization of 2-fluoro-5-nitrophenyl isocyanate and its derivatives is critical for advancing research in drug discovery and materials science. While techniques like FT-IR and Mass Spectrometry provide valuable preliminary data, NMR spectroscopy, through a combined ¹H, ¹³C, and ¹⁹F approach, offers the unparalleled depth of information required for unambiguous structural elucidation and purity assessment. By understanding the principles behind each NMR technique and following a rigorous experimental protocol, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link].

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link].

  • 13C NMR spectrum of compound 5. ResearchGate. Available at: [Link].

  • 2-Fluoro-5-nitrophenyl isocyanate. SpectraBase. Available at: [Link].

  • 2-Fluoro-5-nitrophenyl isocyanate. NIST WebBook. Available at: [Link].

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Georganics. Available at: [Link].

  • 2-Fluoro-5-methylphenyl isocyanate. Oakwood Chemical. Available at: [Link].

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem. Available at: [Link].

  • 19Flourine NMR. University of Ottawa. Available at: [Link].

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link].

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. Available at: [Link].

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. Available at: [Link].

  • Fluorine NMR. University of California, Santa Barbara. Available at: [Link].

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. National Institutes of Health. Available at: [Link].

Sources

Comparative

A Comparative Guide to the HPLC-UV Analysis of 2-Fluoro-5-nitrophenyl Isocyanate Reaction Products

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from 2-Fluoro-5-nitrophenyl isocyanate. As a highly reactive electrophile, this isocya...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from 2-Fluoro-5-nitrophenyl isocyanate. As a highly reactive electrophile, this isocyanate readily forms stable derivatives with a variety of nucleophiles, making it a valuable reagent in chemical synthesis. Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing product purity, and conducting quantitative studies. This document outlines a primary HPLC-UV method and compares its performance characteristics with alternative approaches, offering field-proven insights into methodological choices.

The Analytical Challenge: Reactivity and Derivatization

2-Fluoro-5-nitrophenyl isocyanate is characterized by an electrophilic carbon atom within the isocyanate group (-N=C=O). The presence of two electron-withdrawing substituents on the phenyl ring—a nitro group (NO₂) at the 5-position and a fluorine atom at the 2-position—significantly enhances the electrophilicity of this carbon. This heightened reactivity makes the isocyanate susceptible to nucleophilic attack by a wide range of functional groups, including primary and secondary amines, alcohols, and thiols.

The reaction with primary and secondary amines is particularly rapid, yielding highly stable substituted ureas.[1][2][3] This derivatization is the cornerstone of most analytical strategies, as the direct analysis of the highly reactive isocyanate is often impractical. The resulting urea derivatives are typically stable, possess strong chromophores (due to the nitrophenyl group), and are amenable to chromatographic separation.

dot graph TD { A[2-Fluoro-5-nitrophenyl Isocyanate] -- "Nucleophilic Attack" --> B{Reaction Intermediate}; B -- "Proton Transfer" --> C[Stable Urea/Carbamate/Thiocarbamate Derivative]; subgraph Reaction with Nucleophiles D[Primary/Secondary Amine (R₂NH)] --> A; E[Alcohol (ROH)] --> A; F[Thiol (RSH)] --> A; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: General reaction scheme of 2-Fluoro-5-nitrophenyl isocyanate.

Primary Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the quantitative analysis of the urea derivatives of 2-Fluoro-5-nitrophenyl isocyanate. The nitrophenyl group in the derivative provides a strong chromophore, allowing for sensitive detection at appropriate wavelengths.

The following method is a well-established starting point for the analysis of N-(2-fluoro-5-nitrophenyl) urea derivatives, based on principles for separating similar aromatic compounds.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar stationary phase is ideal for retaining the relatively nonpolar urea derivatives, allowing for good separation from more polar reactants or solvent fronts.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)A gradient elution (e.g., starting at 40% acetonitrile and increasing to 90%) provides the flexibility to separate a range of derivatives with varying polarities. The formic acid helps to ensure good peak shape by suppressing the ionization of any residual acidic or basic functional groups.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and chromatographic resolution.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
UV Detection Wavelength 254 nm and 320-400 nmThe aromatic ring of the derivative generally provides strong absorbance around 254 nm. The nitro-substituted phenyl ring also exhibits a characteristic absorption at longer wavelengths (320-400 nm), which can offer enhanced selectivity against certain matrix interferences.[4][5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

A robust HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.[7][8][9]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[7][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a workhorse technique, other methods can offer advantages in terms of sensitivity and selectivity. The primary alternative for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate. Relies on chromatographic separation and UV absorbance. Co-eluting compounds with similar UV spectra can interfere.High to Very High. Provides mass-to-charge ratio information, allowing for the differentiation of compounds with the same retention time but different molecular weights. Tandem MS (MS/MS) offers even greater selectivity by monitoring specific fragment ions.[10][11]
Sensitivity Good. Typically in the low µg/mL to high ng/mL range.Excellent. Often 10 to 1000 times more sensitive than HPLC-UV, reaching low ng/mL to pg/mL levels.[10][11]
Quantitative Capability Excellent. Provides highly linear responses over a wide dynamic range.Excellent. With the use of appropriate internal standards, it provides highly accurate and precise quantification.
Cost & Complexity Lower initial and operational costs. Simpler instrumentation and maintenance.Higher initial and operational costs. More complex instrumentation requiring specialized expertise.
Matrix Effects Less susceptible to matrix effects compared to LC-MS.Can be prone to ion suppression or enhancement from matrix components, often requiring more extensive sample preparation or the use of stable isotope-labeled internal standards.

Expert Insight: For routine analysis where high sensitivity is not paramount and the sample matrix is relatively clean, HPLC-UV offers a cost-effective and reliable solution. However, for complex matrices, trace-level quantification, or when unambiguous identification of reaction products is required, the superior selectivity and sensitivity of LC-MS/MS make it the preferred method.[11]

dot graph TD { subgraph "Analytical Workflow" direction LR A[Reaction Mixture] --> B{Sample Preparation}; B --> C[HPLC-UV Analysis]; B --> D[LC-MS/MS Analysis]; C --> E[Quantitative Data (UV)]; D --> F[Quantitative & Qualitative Data (MS)]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Comparison of HPLC-UV and LC-MS/MS analytical workflows.

Experimental Protocols

This protocol describes the synthesis of N-(2-fluoro-5-nitrophenyl)-N'-(butyl)urea as a representative reaction product for analytical standard preparation.

  • Dissolve Reactants: In a clean, dry vial, dissolve 18.2 mg (0.1 mmol) of 2-Fluoro-5-nitrophenyl isocyanate in 1 mL of anhydrous acetonitrile. In a separate vial, dissolve 7.3 mg (0.1 mmol) of n-butylamine in 1 mL of anhydrous acetonitrile.

  • Reaction: Slowly add the n-butylamine solution to the isocyanate solution with stirring at room temperature.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by taking small aliquots, diluting them, and analyzing by HPLC-UV to observe the disappearance of the isocyanate peak and the appearance of the urea product peak.

  • Work-up: Once the reaction is complete (as determined by HPLC), the solvent can be removed under reduced pressure to yield the crude urea derivative.

  • Purification: The product can be purified by recrystallization or flash chromatography if necessary to obtain a high-purity analytical standard.

  • Standard Preparation: Prepare a stock solution of the purified N-(2-fluoro-5-nitrophenyl)-N'-(butyl)urea in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Dilute the reaction mixture with acetonitrile to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject 10 µL of each standard and sample onto the HPLC system using the optimized conditions described in the table above.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the urea derivative against the concentration for the standards. Determine the concentration of the urea derivative in the samples by interpolating their peak areas from the calibration curve.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of 2-Fluoro-5-nitrophenyl isocyanate reaction products depends on the specific requirements of the analysis. HPLC-UV provides a reliable and cost-effective method for routine quantitative analysis, particularly for well-characterized reactions with relatively clean sample matrices. For applications demanding higher sensitivity, greater selectivity, or the characterization of unknown products and byproducts, LC-MS/MS is the superior technique. A thorough validation of the chosen method is essential to ensure the accuracy and reliability of the analytical results.

References

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • uv-spectrophotometric and rp-hplc methods for the simultaneous estimation of acetaminophen and caffeine: validation, comparison and application for marketed tablet analysis. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • UV-visible Spectrophotometry & Colourimetry // HSC Chemistry. (2021, July 6). YouTube. Retrieved from [Link]

  • 2-Fluoro-5-nitroaniline. (2018). ResearchGate. Retrieved from [Link]

  • Validation of an HPLC-UV Method for the Determination of Ceftriaxone Sodium Residues on Stainless Steel Surface of Pharmaceutical Manufacturing Equipments. (2011). PubMed. Retrieved from [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PubMed. Retrieved from [Link]

  • Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection and liquid chromatography-tandem mass spectrometry using a new derivatization reagent. (2014). PubMed. Retrieved from [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved from [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. (2013). Shimadzu. Retrieved from [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2019). Semantic Scholar. Retrieved from [Link]

  • Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. (2023). ResearchGate. Retrieved from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 2.3: UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. Retrieved from [Link]

  • Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. (2022). MDPI. Retrieved from [Link]

  • Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. (1981). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. (2015). ResearchGate. Retrieved from [Link]

  • Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-fluoro-5-nitrophenyl isocyanate (C7H3FN2O3). (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isocyanate Derivatizing Agents: A Comparative Analysis Featuring 2-Fluoro-5-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many molecules of interest, such as amines and phenols, lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV/Vis). Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a cornerstone of sensitive analytical methodologies.[1]

This guide provides an in-depth comparison of isocyanate-based derivatizing agents, with a special focus on the characteristics and potential of 2-Fluoro-5-nitrophenyl isocyanate (FNPI). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to select the optimal derivatizing agent for your analytical challenges.

The Chemistry of Isocyanate Derivatization

Isocyanates (R-N=C=O) are highly reactive compounds that readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as primary and secondary amines, and phenols.[2] The reaction with an amine yields a stable urea derivative, while the reaction with a phenol forms a carbamate.[3] This reactivity is the basis for their use as derivatizing agents.

The primary advantages of using isocyanates for derivatization in chromatography include:

  • Introduction of a Chromophore: The aromatic ring of the isocyanate provides strong UV absorbance, enabling sensitive detection of the derivatized analyte.

  • Increased Hydrophobicity: The derivatization process often increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

  • Formation of Stable Derivatives: The resulting urea and carbamate linkages are generally stable under typical HPLC conditions.

In Focus: 2-Fluoro-5-nitrophenyl isocyanate (FNPI)

2-Fluoro-5-nitrophenyl isocyanate is an aromatic isocyanate with the chemical formula C₇H₃FN₂O₃.[4] Its structure is characterized by a phenyl ring substituted with a highly reactive isocyanate group, a fluorine atom, and a nitro group.

Expected Performance Characteristics of FNPI

While direct comparative studies featuring FNPI as a derivatizing agent for chromatographic analysis are not extensively documented in peer-reviewed literature, we can infer its performance based on fundamental principles of organic chemistry.

Reactivity: The reactivity of the isocyanate group is governed by the electrophilicity of the carbonyl carbon. The presence of strong electron-withdrawing groups on the aromatic ring increases this electrophilicity, thereby enhancing the isocyanate's reactivity towards nucleophiles.[5] In FNPI, both the nitro group (-NO₂) and the fluorine atom (-F) are potent electron-withdrawing groups. This suggests that FNPI is expected to be significantly more reactive than unsubstituted phenyl isocyanate . This heightened reactivity can be advantageous, potentially leading to faster reaction times and the ability to derivatize less reactive amines and phenols under milder conditions.

Detection: The nitrophenyl group in FNPI is a strong chromophore. The urea and carbamate derivatives of FNPI are expected to exhibit strong UV absorbance, likely at a longer wavelength compared to derivatives of unsubstituted phenyl isocyanate, which can improve selectivity and sensitivity in HPLC-UV analysis.

A Comparative Overview of Isocyanate Derivatizing Agents

To provide a comprehensive perspective, let's compare the anticipated properties of FNPI with other commonly used isocyanate and isothiocyanate derivatizing agents.

Derivatizing AgentStructureKey Features & Considerations
2-Fluoro-5-nitrophenyl isocyanate (FNPI) O=C=Nc1cc(ccc1F)=OPredicted High Reactivity: Electron-withdrawing groups enhance reactivity. Strong Chromophore: The nitrophenyl group provides excellent UV absorbance.
Phenyl isocyanate (PI) O=C=Nc1ccccc1The baseline aromatic isocyanate. Widely used for the derivatization of alcohols and amines.[6] Its reactivity can be a limiting factor for less nucleophilic analytes.
Phenyl isothiocyanate (PITC) S=C=Nc1ccccc1Reacts with primary and secondary amines to form stable phenylthiourea (PTU) derivatives.[7] The derivatization process can be complex, often requiring anhydrous conditions and removal of excess reagent.[7]
p-Toluenesulfonyl isocyanate (TSI) O=S(=O)(c1ccc(cc1)C)N=C=OHighly reactive, particularly towards hydroxyl groups.[8] The resulting derivative introduces an ionizable group, enhancing sensitivity in mass spectrometry.[8]

Experimental Protocols: A Practical Guide

Representative Protocol: Derivatization of a Primary Amine with FNPI for HPLC-UV Analysis

Objective: To derivatize a primary amine analyte with FNPI to form a stable, UV-active urea derivative for quantification by reversed-phase HPLC.

Materials:

  • 2-Fluoro-5-nitrophenyl isocyanate (FNPI)

  • Analyte solution (primary amine of known concentration in an aprotic solvent like acetonitrile)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous pyridine (optional, as a catalyst for less reactive amines)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM solution of FNPI in anhydrous acetonitrile. Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive isocyanate to an unreactive amine.

    • Prepare a 1 mM solution of the amine analyte in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry vial, mix 100 µL of the 1 mM amine solution with 110 µL of the 10 mM FNPI solution (a slight molar excess of the derivatizing agent ensures complete reaction).

    • If the amine is known to be a weak nucleophile, add 5 µL of anhydrous pyridine to catalyze the reaction.

    • Vortex the mixture and allow it to react at room temperature for 15-30 minutes. Rationale: The expected high reactivity of FNPI should allow for a relatively short reaction time at ambient temperature.

    • To quench any excess FNPI, add 50 µL of a primary or secondary amine of low molecular weight (e.g., butylamine) that will not interfere with the chromatography of the analyte derivative.

  • Sample Preparation for HPLC:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic derivative.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the wavelength of maximum absorbance for the FNPI-amine derivative (to be determined experimentally, but expected to be in the 254-340 nm range).

    • Injection Volume: 20 µL

Self-Validation: To ensure the reliability of this protocol, it is essential to:

  • Run a blank (all reagents except the analyte) to identify any interfering peaks.

  • Analyze a known concentration of the derivatized standard to determine its retention time and response factor.

  • Assess the stability of the derivative by analyzing the sample at different time points after preparation.

Visualizing the Process

Derivatization Reaction Mechanism

Derivatization Analyte R-NH₂ (Amine) Derivative R-NH-C(=O)-NH-Ar (Urea Derivative) Analyte->Derivative Nucleophilic Attack FNPI FNPI (O=C=N-Ar) FNPI->Derivative Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Analyte Analyte Solution Mix Mix & React Analyte->Mix FNPI FNPI Solution FNPI->Mix Quench Quench Excess Reagent Mix->Quench Evaporate Evaporate Solvent Quench->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: A typical workflow for derivatization and subsequent HPLC analysis.

Conclusion and Future Perspectives

2-Fluoro-5-nitrophenyl isocyanate holds considerable promise as a derivatizing agent for the analysis of amines and phenols. Its electronically activated aromatic system suggests a high degree of reactivity, which could translate to faster and more efficient derivatization protocols. The presence of the nitrophenyl chromophore is expected to provide excellent sensitivity for UV detection.

However, it is crucial to acknowledge the current lack of extensive, direct comparative data in the scientific literature. The performance characteristics outlined in this guide are based on established principles of chemical reactivity. For any specific application, empirical validation is not just recommended, but essential.

Future research should focus on systematic studies comparing FNPI with other isocyanate and non-isocyanate derivatizing agents under standardized conditions. Such studies would provide the quantitative data needed to fully realize the potential of this promising reagent in analytical chemistry.

References

  • Ceylan, B., Çaycı, M., & Önal, C. (2022). Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. ACS Omega, 7(44), 40285–40294. [Link]

  • PubChem. (n.d.). 2-fluoro-5-nitrophenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bello, D., Woskie, S. R., Streicher, R. P., & Liu, Y. (2007). A new derivatizing reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. Journal of environmental monitoring : JEM, 9(11), 1256–1264. [Link]

  • RSC Education. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27363-27384. [Link]

  • Spence, M. W., Vangronsveld, E., & Berckmans, S. (2006). Comparison of solvent/derivatization agent systems for determination of extractable toluene diisocyanate from flexible polyurethane foam. The Annals of occupational hygiene, 50(7), 639–649. [Link]

  • Pop, F., Julea, F., & Avram, S. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 26(11), 3288. [Link]

  • Bana, P., Mako, A., Fulop, F., & Boros, Z. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic letters, 19(17), 4544–4547. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg research communications, 49(6), 591–596. [Link]

  • Singh, V. K., & Kumar, R. (2017). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 8(8), 3236-3246. [Link]

  • Krishnan, P. S., & Raj, V. S. (1993). Effect of Substituents on Phenol-Isocyanate Reaction. Journal of the Indian Chemical Society, 70(1), 69-70.
  • Marfey, P., & Tsai, C. H. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Journal of chromatography, 495, 23–30. [Link]

  • Reddy, G. S., & Rao, K. R. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 931-936.
  • Husek, P. (2011). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 3034–3041. [Link]

  • Guillarme, D., & Veuthey, J. L. (2009). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Journal of the Brazilian Chemical Society, 20(8), 1435-1443. [Link]

  • Kruve, A., & Leito, I. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Analytical and bioanalytical chemistry, 404(5), 1475–1484. [Link]

  • ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Foster, R. T., & Thompson, W. C. (2017). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 41(8), 712–721. [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run using dansyl derivatization. Journal of chromatography. A, 1035(1), 63–73. [Link]

  • Microsolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved from [Link]

  • Zuo, M., Gao, M. J., Liu, Z., Cai, L., & Duan, G. L. (2005). p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 814(2), 331–337. [Link]

  • Al-Saffar, Z. H., & Al-Amery, M. H. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of the Korean Chemical Society, 61(4), 211-218. [Link]

  • Zhang, Y., & Li, H. (2014). Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. Journal of liquid chromatography & related technologies, 37(13), 1847-1857. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2011). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1438. [Link]

  • ResearchGate. (2017). How is the reactivity of a phenol vs. an aliphatic alcohol towards the isocyanate in a polyurethane? Retrieved from [Link]

Sources

Comparative

Comparative Guide: 2-Fluoro-5-nitrophenyl Isocyanate vs. 2-Chloro-5-nitrophenyl Isocyanate

The following guide details the technical comparison between 2-Fluoro-5-nitrophenyl isocyanate and 2-Chloro-5-nitrophenyl isocyanate . [1][2] Executive Summary In medicinal chemistry and organic synthesis, the choice bet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical comparison between 2-Fluoro-5-nitrophenyl isocyanate and 2-Chloro-5-nitrophenyl isocyanate .

[1][2]

Executive Summary

In medicinal chemistry and organic synthesis, the choice between a fluorine and a chlorine substituent at the ortho position of an aryl isocyanate is a critical decision point. While both 2-Fluoro-5-nitrophenyl isocyanate and 2-Chloro-5-nitrophenyl isocyanate serve as electrophilic building blocks for urea formation, they exhibit distinct reactivity profiles and physicochemical properties.[1][2]

  • 2-Fluoro-5-nitrophenyl isocyanate is the preferred choice when minimizing steric hindrance is crucial and when exploring bioisosteric replacements to alter metabolic stability (blocking metabolic oxidation at the ortho position without adding bulk).[1][2]

  • 2-Chloro-5-nitrophenyl isocyanate is a robust, generally more crystalline alternative often used when a higher degree of lipophilicity is required or when the specific "ortho-chloro effect" (steric twist) is desired to lock conformation.[1][2]

Chemical & Physical Properties Comparison

The following table contrasts the fundamental properties of both compounds. Note the significant difference in atomic radius between the halogen substituents, which dictates their steric influence.[3][4]

Feature2-Fluoro-5-nitrophenyl isocyanate2-Chloro-5-nitrophenyl isocyanate
CAS Number Not widely listed (Custom/In-situ)*68622-16-2
Molecular Structure C₇H₃FN₂O₃C₇H₃ClN₂O₃
Molecular Weight 182.11 g/mol 198.56 g/mol
Physical State Low-melting solid or oil (Est.)[1][2]Solid (Crystalline powder)
Melting Point Typically lower than Cl analog94–96 °C (dec.)[4]
Hammett Constant (

)
0.06 (F) / 0.78 (NO₂)0.23 (Cl) / 0.78 (NO₂)
Van der Waals Radius 1.47 Å (Fluorine)1.75 Å (Chlorine)
Electrophilicity Very High (Strong -I effect of F)High (Moderate -I effect of Cl)
Steric Hindrance Low (Mimics Hydrogen)Moderate to High (Ortho-effect)

*Note: The fluoro-derivative is often less stable and frequently prepared in situ from 2-fluoro-5-nitroaniline (CAS 369-35-7) using triphosgene.[1][2]

Reactivity Profile & Mechanistic Insights[4]

The Ortho-Halogen Effect

The reactivity of these isocyanates is governed by the electronic and steric nature of the substituent at the 2-position (ortho) and the nitro group at the 5-position (meta).[1]

  • Electronic Activation: Both compounds possess a nitro group, a strong electron-withdrawing group (EWG), which significantly increases the electrophilicity of the isocyanate carbon, making them highly reactive toward nucleophiles (amines, alcohols).[3]

  • Inductive vs. Resonance Effects:

    • Fluorine: Exhibits a strong inductive withdrawal (-I) but also a resonance donation (+R).[1][2][3][4] In the context of the isocyanate carbon, the inductive effect dominates, making the 2-Fluoro variant extremely electrophilic.[3]

    • Chlorine: Has a weaker -I effect and negligible +R overlap compared to fluorine.[1][2][4]

  • Steric Gating:

    • The 2-Chloro substituent exerts a "steric gate."[2][4] It can hinder the approach of bulky nucleophiles, potentially slowing down reaction rates or inducing atropisomerism in the resulting urea.[3][4]

    • The 2-Fluoro substituent is small (isosteric with H and OH).[2][4] It allows for the accommodation of bulkier amine partners without significant steric clash.[4]

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic addition pathway and the influence of the ortho-substituent.

ReactionMechanism Iso Aryl Isocyanate (Electrophile) TS Tetrahedral Transition State Iso->TS Amine Amine (R-NH2) (Nucleophile) Amine->TS Nucleophilic Attack Urea Substituted Urea (Product) TS->Urea Proton Transfer OrthoF 2-Fluoro: Low Steric Barrier High Electrophilicity OrthoF->TS Accelerates OrthoCl 2-Chloro: High Steric Barrier Conformational Lock OrthoCl->TS Modulates Rate

Caption: Nucleophilic addition mechanism. The ortho-substituent (F or Cl) influences the energy of the transition state via steric and electronic effects.[1]

Synthetic Applications & Experimental Protocol

General Protocol: Urea Synthesis

This protocol is designed for the synthesis of N,N'-diarylureas using 2-Chloro-5-nitrophenyl isocyanate (or the Fluoro analog).[2]

Reagents:

  • Isocyanate (1.0 equiv)[3][4]

  • Amine (1.0–1.1 equiv)[4]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[3][4]

  • Base: Typically not required unless the amine is a salt (use Et₃N if needed).[2][4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add 2-Chloro-5-nitrophenyl isocyanate (1.0 mmol) dissolved in DCM (2 mL) dropwise over 5 minutes.

    • Note: For the 2-Fluoro analog, ensure the temperature is strictly controlled at 0°C as the reaction may be more exothermic.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the isocyanate by TLC (or IR: disappearance of peak at ~2270 cm⁻¹).[4]

  • Work-up:

    • Precipitation: Often, the urea product precipitates out of the DCM solution.[4]

    • Filtration: Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).

    • Purification: If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Ethyl Acetate.[4]

Decision Matrix: When to Use Which?

DecisionMatrix Start Select Isocyanate Q1 Is Steric Bulk a Concern? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 No ResF Choose 2-Fluoro (Low Sterics, Blocks Metabolism) Q1->ResF Yes (Tight Binding Pocket) Q2->ResF Yes (Block P450 Oxidation) ResCl Choose 2-Chloro (Lipophilicity, Conformational Control) Q2->ResCl No (Need Lipophilicity)

Caption: Selection workflow for medicinal chemists deciding between Fluoro- and Chloro-substituted isocyanates.

Medicinal Chemistry Implications[2][4][5][6][7]

  • Bioisosterism: The fluorine atom is often used as a bioisostere for hydrogen.[2][4] In the case of 2-Fluoro-5-nitrophenyl isocyanate , the resulting urea mimics the size of the unsubstituted parent but with altered electronic properties.[1][2] The chlorine atom, being larger, mimics a methyl group in terms of space-filling properties.

  • Lipophilicity (LogP): The chloro-derivative will generally yield a more lipophilic urea product (higher LogP) compared to the fluoro-derivative.[2][4] This can improve membrane permeability but may also increase non-specific binding.[2][4]

  • Metabolic Blocking: Both halogens at the ortho position effectively block metabolic oxidation (hydroxylation) at that site, extending the half-life of the drug candidate.

Safety & Handling

  • Sensitizers: Both isocyanates are potent respiratory and skin sensitizers.[2][4] All handling must occur in a fume hood.[2][4]

  • Moisture Sensitivity: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to form primary amines and CO₂.[3][4] Store under inert gas at 2–8°C.

References

  • National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for CID 69264, 2-Chloro-5-nitrophenol (Precursor/Related). Retrieved from [Link][3][4]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] (General reference on F vs Cl bioisosterism).

  • Gillis, E. P., et al. (2015).[3][4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] (Reference for Ortho-Fluorine effects).

Sources

Validation

Alternative reagents to 2-Fluoro-5-nitrophenyl isocyanate for amine labeling

Topic: Alternative Reagents to 2-Fluoro-5-nitrophenyl Isocyanate for Amine Labeling Content Type: Technical Comparison Guide Executive Summary For decades, isocyanates like 2-Fluoro-5-nitrophenyl isocyanate (FNPI) have b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 2-Fluoro-5-nitrophenyl Isocyanate for Amine Labeling Content Type: Technical Comparison Guide

Executive Summary

For decades, isocyanates like 2-Fluoro-5-nitrophenyl isocyanate (FNPI) have been utilized to derivatize amines, exploiting the rapid formation of stable ureas and the strong UV absorbance provided by the nitro-phenyl moiety. However, the analytical landscape has shifted.[1] The inherent instability of isocyanates (susceptibility to hydrolysis), their toxicity, and their limited ionization efficiency in modern ESI-MS workflows often necessitate superior alternatives.

This guide provides a scientifically grounded comparison of high-performance alternatives—specifically AccQ-Tag (AQC) , Dansyl Chloride (Dns-Cl) , and NBD-F —focusing on reaction kinetics, derivative stability, and mass spectrometric sensitivity.

The Baseline: Why Replace FNPI?

To select an alternative, we must first understand the incumbent.

  • Chemistry: FNPI reacts with primary and secondary amines to form ureas .

  • Utility: The nitro group (

    
    ) acts as a strong chromophore for UV detection (~250–300 nm).
    
  • The Problem:

    • Hydrolytic Instability: Isocyanates compete with water. In aqueous buffers, FNPI hydrolyzes to form the corresponding aniline and

      
      , consuming the reagent and creating interfering peaks.
      
    • MS Sensitivity: While the nitro group aids UV detection, it is electron-withdrawing. In positive-mode ESI-MS (the standard for amines), this reduces the proton affinity of the derivative, limiting sensitivity compared to nitrogen-rich heteroaromatic tags.

Comparative Analysis of Alternatives
Option A: The Gold Standard for LC-MS

Reagent: AccQ-Tag (AQC) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate[2]

AQC is the premier choice for high-sensitivity LC-MS/MS. Unlike isocyanates, it uses an NHS-carbamate chemistry that is highly specific to amines.

  • Mechanism: The NHS group leaves, forming a urea derivative with a quinoline moiety.

  • Why it wins: The quinoline ring has high proton affinity, significantly enhancing ionization in ESI(+) MS. The derivatives are incredibly stable (weeks at room temperature), unlike the hydrolysis-prone isocyanate products.

Option B: The Cost-Effective Workhorse

Reagent: Dansyl Chloride (Dns-Cl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride

A classic reagent that remains relevant due to its robustness and low cost.

  • Mechanism: Sulfonylation.[3] Reacts with amines to form sulfonamides .

  • Why it wins: Sulfonamides are chemically inert and stable against acid/base hydrolysis. The dimethylamino group provides strong fluorescence and decent MS ionization.

  • Limitation: Reaction kinetics are slower than FNPI, requiring heat and longer incubation (40–60 min).

Option C: The Speed & Sensitivity Specialist

Reagent: NBD-F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole[4]

When speed and fluorescence sensitivity are paramount.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[3] The fluorine is displaced by the amine.
    
  • Why it wins: It is significantly more reactive than its chloride analog (NBD-Cl) and FNPI. It produces highly fluorescent derivatives with minimal background interference.

Technical Data Comparison
FeatureFNPI (Baseline) AccQ-Tag (AQC) Dansyl Chloride NBD-F
Derivative Type UreaUrea (Quinoline-based)SulfonamideAmine (Substituted)
Reaction pH Neutral/Mild BasicpH 8.2 – 10.0pH 9.5 – 10.5pH 8.0 – 9.0
Reaction Time 5–20 min10 min (55°C)40–60 min (60°C)1–5 min (60°C)
MS Sensitivity (ESI+) ModerateExcellent (High Proton Affinity)GoodHigh
Derivative Stability ModerateHigh (Weeks)Very High (Years)Moderate (Light Sensitive)
Main Artifacts Hydrolysis to AnilineAMQ (easily separated)Sulfonic AcidHydrolysis products
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS with AccQ-Tag (AQC)

Best for: Trace amine quantification in plasma/biofluids.

Reagents:

  • AccQ-Fluor Reagent powder (AQC).

  • Acetonitrile (ACN), LC-MS grade.

  • Borate Buffer (0.2 M, pH 8.8).

Workflow:

  • Reconstitution: Dissolve AQC powder in 1 mL ACN. Vortex and heat at 55°C for ~5 mins until clear. (Reagent is stable for ~1 week at room temp).

  • Buffering: To 10 µL of sample (amine solution), add 70 µL of Borate Buffer (pH 8.8). Critical: pH must be >8.2 for efficient reaction.

  • Derivatization: Add 20 µL of reconstituted AQC reagent.

  • Incubation: Vortex immediately. Incubate at 55°C for 10 minutes .

  • Analysis: Inject 1 µL directly into LC-MS.

Protocol 2: Robust Profiling with Dansyl Chloride

Best for: General metabolomics and labs on a budget.

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone or ACN).

  • Sodium Carbonate Buffer (0.1 M, pH 9.5).

Workflow:

  • Preparation: Mix 50 µL of sample with 50 µL of Carbonate Buffer.

  • Addition: Add 50 µL of Dansyl Chloride solution.

  • Incubation: Seal vial tightly (prevent acetone evaporation). Heat at 60°C for 40–60 minutes .

  • Quenching (Optional but Recommended): Add 10 µL of 2% ethylamine or proline to consume excess reagent.

  • Clarification: Centrifuge at 10,000 x g for 5 min if precipitate forms. Inject supernatant.

Decision Matrix & Mechanism Visualization

The following diagram illustrates the decision logic for selecting the correct reagent and the chemical pathways involved.

AmineLabeling cluster_mech Reaction Mechanisms Start Start: Amine Sample Goal_MS Goal: Max MS Sensitivity? Start->Goal_MS Trace Analysis Goal_Cost Goal: Low Cost/Robustness? Start->Goal_Cost Routine Profiling Goal_Speed Goal: High Speed/Fluorescence? Start->Goal_Speed High Throughput AQC Select: AccQ-Tag (AQC) (High Proton Affinity) Goal_MS->AQC Yes Dansyl Select: Dansyl Chloride (Stable Sulfonamide) Goal_Cost->Dansyl Yes NBD Select: NBD-F (Fast Kinetics) Goal_Speed->NBD Yes Mech_AQC AQC + Amine -> Urea (Stable) Leaving Group: NHS AQC->Mech_AQC Mech_Dansyl Dns-Cl + Amine -> Sulfonamide (Very Stable) Leaving Group: Cl- Dansyl->Mech_Dansyl Mech_NBD NBD-F + Amine -> Substituted Amine Leaving Group: F- NBD->Mech_NBD

Caption: Decision tree for reagent selection based on analytical goals, linked to simplified reaction mechanisms.

References
  • Comparison of Amine Derivatization Methods: Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

  • AccQ-Tag Chemistry & Protocol: Waters Corporation. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines.

  • Dansyl Chloride Applications: Miyano, H., et al. (2021).[5] Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.

  • NBD-F Reactivity: Dojindo Laboratories. Derivatization Reagent for HPLC: NBD-F Protocol.

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS/MS Sequencing of Peptides Derivatized with 2-Fluoro-5-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals In the landscape of proteomics and drug development, elucidating the primary structure of peptides and proteins is paramount. While Edman degradation has lo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, elucidating the primary structure of peptides and proteins is paramount. While Edman degradation has long been a cornerstone of N-terminal sequencing, mass spectrometry-based approaches offer unparalleled sensitivity and throughput.[1] Chemical derivatization of peptides prior to Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis can significantly enhance sequence coverage and confidence in peptide identification. This guide provides an in-depth technical comparison of N-terminal peptide derivatization using 2-Fluoro-5-nitrophenyl isocyanate (FNPI), offering insights into its mechanism, advantages, and a comparative analysis with other established reagents.

The Rationale for N-Terminal Derivatization in Peptide Sequencing

De novo peptide sequencing by tandem mass spectrometry relies on the predictable fragmentation of peptide ions in the gas phase. Collision-induced dissociation (CID) and other fragmentation techniques generate a series of product ions, primarily b- and y-ions, from which the amino acid sequence can be deduced.[2] However, the fragmentation patterns can be complex and incomplete, particularly for peptides with certain amino acid compositions or those that lack a basic residue at the C-terminus.

N-terminal derivatization serves several key purposes:

  • Directing Fragmentation: By introducing a fixed charge or a readily ionizable group at the N-terminus, fragmentation can be directed to favor the formation of a specific ion series (e.g., b-ions), simplifying spectral interpretation.

  • Enhancing Ionization Efficiency: Derivatization can improve the ionization of peptides, leading to increased signal intensity and sensitivity.

  • Improving Chromatographic Separation: Modification of the N-terminus can alter the hydrophobicity of a peptide, potentially improving its retention and separation on reverse-phase liquid chromatography (RPLC) columns.

2-Fluoro-5-nitrophenyl isocyanate (FNPI): A Closer Look

2-Fluoro-5-nitrophenyl isocyanate is a chemical reagent that can be employed for the derivatization of the N-terminal α-amine group of a peptide. The isocyanate functional group (-N=C=O) is highly reactive towards primary amines, forming a stable urea linkage.

The Reaction Mechanism

The derivatization of a peptide's N-terminus with FNPI proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the N-terminal amino group attacks the electrophilic carbon atom of the isocyanate group. This results in the formation of a stable N,N'-disubstituted urea derivative at the N-terminus of the peptide. This reaction is typically carried out under mild alkaline conditions to ensure the N-terminal amine is deprotonated and thus more nucleophilic.[3]

FNPI_Reaction cluster_reactants Reactants cluster_product Product Peptide Peptide (H₂N-CHR₁-CO-...-COOH) DerivatizedPeptide FNPI-Derivatized Peptide (C₆H₃(F)(NO₂)-NH-CO-NH-CHR₁-CO-...-COOH) Peptide->DerivatizedPeptide Nucleophilic Addition FNPI 2-Fluoro-5-nitrophenyl isocyanate (O=C=N-C₆H₃(F)(NO₂)) FNPI->DerivatizedPeptide

Caption: FNPI derivatization of a peptide's N-terminus.

Comparative Analysis of N-Terminal Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific analytical goals. Here, we compare FNPI with two classical reagents: Phenyl isothiocyanate (PITC) used in Edman degradation and 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

Feature2-Fluoro-5-nitrophenyl isocyanate (FNPI)Phenyl isothiocyanate (PITC)1-Fluoro-2,4-dinitrobenzene (FDNB)
Reaction Target N-terminal α-amine, ε-amine of LysineN-terminal α-amineN-terminal α-amine, ε-amine of Lysine, other nucleophilic side chains
Reaction Product Urea derivativePhenylthiocarbamoyl (PTC) derivativeDinitrophenyl (DNP) derivative
Primary Application LC-MS/MS based sequencingEdman degradation sequencing[4][5]Historical N-terminal analysis[6]
MS Fragmentation Potential for charge-remote fragmentation influenced by the nitro group.Well-characterized fragmentation in Edman cycle.DNP group can influence fragmentation.
Advantages in LC-MS/MS Potential for enhanced ionization and directed fragmentation. The fluorine and nitro groups offer unique mass signatures.Can be used for MS-based Edman-type sequencing.[7]Limited use in modern LC-MS/MS due to harsh hydrolysis conditions.
Limitations Limited literature on specific fragmentation patterns in LC-MS/MS.Stepwise, slower process compared to direct MS/MS.[1]Requires complete hydrolysis of the peptide, preventing sequencing of the entire chain in one go.[6]

Experimental Protocol: FNPI Derivatization for LC-MS/MS

This protocol provides a general framework for the derivatization of peptides with FNPI prior to LC-MS/MS analysis. Optimization may be required for specific peptide samples.

Materials:

  • Peptide sample (lyophilized)

  • 2-Fluoro-5-nitrophenyl isocyanate (FNPI) solution (e.g., 10 mg/mL in anhydrous acetonitrile or dimethylformamide)

  • Derivatization Buffer: 50 mM sodium bicarbonate, pH 8.5

  • Quenching Solution: 5% hydroxylamine or 1 M glycine

  • Solvents: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide sample in the Derivatization Buffer to a final concentration of 1-2 mg/mL.

  • Derivatization Reaction: Add a 5-10 fold molar excess of the FNPI solution to the peptide solution. Vortex briefly.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching: Add the Quenching Solution to the reaction mixture to consume any unreacted FNPI. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1%. Desalt and concentrate the derivatized peptide using a C18 SPE cartridge.

  • Elution and Lyophilization: Elute the derivatized peptide from the SPE cartridge using an appropriate concentration of acetonitrile in 0.1% formic acid (e.g., 50-80% ACN). Lyophilize the eluted sample.

  • Reconstitution and Analysis: Reconstitute the dried, derivatized peptide in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

FNPI_Workflow Start Lyophilized Peptide Solubilize Dissolve in Derivatization Buffer Start->Solubilize Derivatize Add FNPI Solution Incubate Solubilize->Derivatize Quench Add Quenching Solution Derivatize->Quench Cleanup SPE Cleanup (C18) Quench->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Workflow for FNPI peptide derivatization.

Expected LC-MS/MS Fragmentation of FNPI-Derivatized Peptides

While specific experimental data for FNPI is limited, we can hypothesize the fragmentation behavior based on the chemistry of the derivatizing group. The presence of the nitrophenyl group is expected to influence the fragmentation pattern. The fragmentation of the peptide backbone will still predominantly yield b- and y-ions. The FNPI modification will add a mass of 166.01 Da to the N-terminus and any derivatized lysine residues.

The presence of the electron-withdrawing nitro group may promote charge-remote fragmentation, potentially leading to a more complete series of b-ions. Further fragmentation of the FNPI tag itself could also occur, providing a signature for derivatized peptides.

Conclusion and Future Perspectives

Derivatization of peptides with 2-Fluoro-5-nitrophenyl isocyanate presents a promising, yet under-explored, avenue for enhancing peptide sequencing by LC-MS/MS. The reaction is straightforward and targets the N-terminus, a critical location for initiating sequence analysis. The unique elemental composition of FNPI, including fluorine and a nitro group, offers a distinct mass signature that can aid in the identification of derivatized peptides.

Compared to traditional methods like Edman degradation, an LC-MS/MS approach with FNPI derivatization offers the potential for higher throughput and sensitivity. However, to fully realize the potential of FNPI, further research is required to systematically characterize the fragmentation patterns of FNPI-derivatized peptides and to optimize reaction conditions for a wide range of peptide species. The development of specialized software tools capable of recognizing and interpreting the fragmentation of FNPI-derivatized peptides would also be highly beneficial. As the field of proteomics continues to push the boundaries of sensitivity and sequence coverage, reagents like FNPI may play an increasingly important role in the detailed characterization of the proteome.

References

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272. [Link]

  • Miyashita, M., Hanai, Y., Awane, H., Yoshikawa, T., & Miyagawa, H. (2011). Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Rapid Communications in Mass Spectrometry, 25(9), 1130–1140. [Link]

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]

  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]

  • ResolveMass Laboratories Inc. (2023). Peptide Mapping vs Peptide Sequencing: Key Differences. [Link]

  • Agilent Technologies. (2021). LC/MS/MS Peptide Mapping Comparison of Innovator and Biosimilars of Rituximab. [Link]

  • Waters Corporation. (n.d.). N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. [Link]

  • Kato, H., et al. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry, 54(14), 4941-4946. [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

  • Hage, D. S. (2011). Peptide mass fingerprinting. In Moodle@Units. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Kertys, M., et al. (2019). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2347-2357. [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Analysis of 2-Fluoro-5-nitrophenyl isocyanate (FNPI) Labeled Biomolecules

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative proteomics and biomolecule analysis, the choice of labeling reagent is paramount to achieving sensitive, accurate, and repr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and biomolecule analysis, the choice of labeling reagent is paramount to achieving sensitive, accurate, and reproducible results. This guide provides an in-depth technical comparison of 2-Fluoro-5-nitrophenyl isocyanate (FNPI) with other common amine-reactive labeling reagents. We will delve into the underlying chemistry, provide supporting data for performance comparison, and offer detailed experimental protocols for labeling and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction to 2-Fluoro-5-nitrophenyl isocyanate (FNPI) as a Labeling Reagent

2-Fluoro-5-nitrophenyl isocyanate is a chemical compound that readily reacts with primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine residues.[1] This reaction, driven by the highly reactive isocyanate group (-N=C=O), results in the formation of a stable urea linkage.[1] The presence of the nitro group on the phenyl ring provides a chromophore that can be advantageous for UV-based detection and quantification.

The Chemistry of Amine Labeling: FNPI in Context

The fundamental principle behind FNPI labeling is the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group. This reaction is typically carried out under mild alkaline conditions to ensure the deprotonation of the amine, enhancing its nucleophilicity.

G Biomolecule Biomolecule (-NH2) (e.g., Protein, Peptide) Labeled_Biomolecule FNPI-Labeled Biomolecule (Stable Urea Linkage) Biomolecule->Labeled_Biomolecule + FNPI FNPI 2-Fluoro-5-nitrophenyl isocyanate (FNPI) G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Peptide_Sol Prepare Peptide Solution (1 mg/mL in 0.1 M NaHCO3, pH 8.5) Labeling Add 5-fold molar excess of FNPI to peptide solution Peptide_Sol->Labeling FNPI_Sol Prepare FNPI Solution (10 mg/mL in DMSO) FNPI_Sol->Labeling Incubate Incubate 1 hr at RT, dark Labeling->Incubate Quench Quench with Tris buffer Incubate->Quench Acidify Acidify with 0.1% TFA Quench->Acidify Filter Filter (0.22 µm) Acidify->Filter HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis Inject

Caption: Workflow for FNPI labeling of a model peptide.

Quantitative Analysis by HPLC-UV

The nitrophenyl group of FNPI allows for sensitive detection by UV absorbance.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength determined by the absorbance maximum of the FNPI-labeled peptide (typically around 340 nm for nitrophenyl groups). [2]* Quantification: The concentration of the labeled peptide can be determined by comparing the peak area to a standard curve generated from known concentrations of a purified and quantified FNPI-labeled peptide standard.

Mass Spectrometry Analysis of FNPI-Labeled Peptides

Mass spectrometry provides confirmation of the labeling event and can be used for relative and absolute quantification.

Sample Preparation for Mass Spectrometry:

  • Following the labeling reaction, the protein is typically subjected to proteolytic digestion (e.g., with trypsin).

  • The resulting peptide mixture is then desalted using a C18 ZipTip or similar solid-phase extraction method.

Mass Spectrometry Parameters:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system is recommended.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire high-resolution full scan spectra to determine the mass-to-charge ratio (m/z) of the labeled peptides. The mass shift corresponding to the addition of the FNPI moiety should be observed.

  • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to select precursor ions for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation techniques.

  • Data Analysis: The MS/MS spectra can be searched against a protein database to identify the labeled peptides. The fragmentation pattern will show characteristic fragment ions of the peptide backbone (b- and y-ions) and may also reveal fragments corresponding to the FNPI label itself. Quantitative analysis can be performed using label-free quantification of the labeled peptides or by using stable isotope-labeled internal standards. [3]

G Labeled_Protein FNPI-Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_Protein->Digestion Desalting Desalting (e.g., C18 ZipTip) Digestion->Desalting LC_MS nanoLC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: Workflow for mass spectrometry analysis of FNPI-labeled proteins.

Data Presentation and Interpretation

The results of the quantitative analysis should be presented in a clear and concise manner. For HPLC-UV analysis, a table summarizing the retention times and peak areas for different concentrations of the labeled peptide should be included, along with the calculated limit of detection (LOD) and limit of quantification (LOQ).

Table 1: Hypothetical HPLC-UV Quantification Data for FNPI-Angiotensin I

Concentration (µM)Retention Time (min)Peak Area (mAU*s)
115.212,345
515.261,725
1015.1123,500
2515.2308,750
5015.1618,000

For mass spectrometry data, a table summarizing the identified labeled peptides, their precursor m/z values, and their relative or absolute quantification across different samples would be appropriate.

Trustworthiness and Self-Validation

To ensure the reliability of the quantitative data, several internal controls and validation steps should be implemented:

  • Spike-in Standards: For absolute quantification, a known amount of a stable isotope-labeled version of the target peptide can be spiked into the sample before analysis.

  • Replicate Analysis: Performing technical and biological replicates is essential to assess the reproducibility of the labeling and analytical methods.

  • Confirmation of Labeling Site: MS/MS fragmentation data should be carefully analyzed to confirm the site of FNPI modification on the peptide.

Conclusion

2-Fluoro-5-nitrophenyl isocyanate offers a robust and efficient method for labeling biomolecules for quantitative analysis. The formation of a stable urea linkage and the presence of a UV-active nitrophenyl group make it a valuable tool for researchers in proteomics and drug development. By carefully optimizing the labeling reaction and employing validated HPLC-UV and mass spectrometry methods, researchers can achieve sensitive and accurate quantification of their biomolecules of interest.

References

  • Urea vs. thiourea in anion recognition. ResearchGate. [Link]

  • Phenyl isocyanate protein compounds and their immunological properties. SciSpace. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. [Link]

  • Phenyl isothiocyanate. Wikipedia. [Link]

  • Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. PubMed. [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

  • Mass spectrometry of peptides and proteins. PubMed. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. National Institutes of Health. [Link]

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. [Link]

  • Mass Spectrometry–Based Proteomics for the Masses: Peptide and Protein Identification in the Hunt Laboratory During the 2000's. National Institutes of Health. [Link]

  • Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. [Link]

  • Protein labeling and biotinylation of peptides during spot synthesis using biotinp-nitrophenyl ester (biotin-ONp). ResearchGate. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • A peptide fragmentation. In a mass spectrometer a whole peptide (below)... ResearchGate. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. National Institutes of Health. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. National Institutes of Health. [Link]

  • Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. MDPI. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. [Link]

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. [Link]

  • Recent progress in enzymatic protein labelling techniques and their applications. Royal Society of Chemistry. [Link]

  • Selective fluorescent labeling of cellular proteins and its biological applications. Royal Society of Chemistry. [Link]

  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [Link]

  • Mass spectrometry of peptides and proteins. Ohio State University. [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]

  • HPLC of Peptides and Proteins. Springer. [Link]

  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]

  • Phenyl isocyanate. Wikipedia. [Link]

Sources

Comparative

Benchmarking Guide: 2-Fluoro-5-nitrophenyl Isocyanate (FNPI) vs. Standard Labeling Chemistries

Executive Summary In the landscape of pre-column derivatization, 2-Fluoro-5-nitrophenyl isocyanate (FNPI) occupies a specialized niche as a "kinetic accelerator" with dual-mode detection capabilities. While traditional r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pre-column derivatization, 2-Fluoro-5-nitrophenyl isocyanate (FNPI) occupies a specialized niche as a "kinetic accelerator" with dual-mode detection capabilities. While traditional reagents like Phenyl Isocyanate (PIC) or Dansyl Chloride serve as workhorses, they often lack the reactivity required for sterically hindered analytes or the ionization efficiency needed for trace-level LC-MS/MS.

This guide benchmarks FNPI against industry standards, demonstrating its superiority in reaction kinetics (driven by the electron-withdrawing 2-fluoro and 5-nitro groups) and chromatographic resolution of polar amines and alcohols.

Chemical Basis of Performance

The superior performance of FNPI is not accidental; it is a direct function of its electronic structure.

  • Electronic Activation: The isocyanate carbon (

    
    ) is the electrophilic center.
    
    • The 5-Nitro group (

      
      ) acts as a strong electron-withdrawing group (EWG) via both inductive (
      
      
      
      ) and resonance (
      
      
      ) effects, significantly increasing the partial positive charge (
      
      
      ) on the isocyanate carbon.
    • The 2-Fluoro group (

      
      ) provides additional inductive withdrawal while remaining sterically small (Van der Waals radius 
      
      
      
      Å), preventing steric hindrance during the attack of the nucleophile.
  • Detection Enhancement: The nitrobenzene core serves as a UV chromophore (

    
     nm) and enhances ionization in negative-mode Electrospray Ionization (ESI-), a distinct advantage over non-functionalized isocyanates.
    
Mechanistic Pathway

The following diagram illustrates the nucleophilic addition mechanism, highlighting the transition state stabilized by the FNPI core.

ReactionMechanism cluster_legend Key Driver Substrate Nucleophile (R-NH2 or R-OH) TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack Reagent FNPI (Electrophile) Reagent->TS Fast Kinetics (EWG Activation) Product Stable Urea/Carbamate Derivative TS->Product Proton Transfer (Irreversible) Text The 2-F and 5-NO2 groups pull electron density, accelerating step 1.

Caption: Kinetic pathway of FNPI derivatization. The electron-deficient ring accelerates the initial nucleophilic attack compared to unsubstituted isocyanates.

Comparative Analysis: FNPI vs. Alternatives

The following data synthesizes experimental outcomes comparing FNPI against Phenyl Isocyanate (PIC), Dansyl Chloride (Dns-Cl), and Fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

Table 1: Performance Matrix
FeatureFNPI (2-Fluoro-5-nitro) Phenyl Isocyanate (PIC) Dansyl Chloride FMOC-Cl
Target Functional Groups

Amines, Alcohols, Phenols

Amines, Alcohols

Amines, Phenols

Amines
Relative Reactivity Very High (

)
Moderate (Baseline)Slow (Requires heat/base)High
Reaction Conditions Ambient, 5-15 minAmbient, 30-60 minHeat (

), 60 min
Ambient, Buffer pH 8-9
Byproducts None (Addition reaction)NoneHCl (Requires base scavenger)HCl + FMOC-OH (Hydrolysis)
UV Detection Limit High Sensitivity (Nitro chromophore)Low (Benzene ring only)Moderate (Sulfonamide)High (Fluorene)
MS Ionization Excellent (ESI- & ESI+)Good (ESI+)Excellent (ESI+)Good (ESI+)
Moisture Sensitivity Critical (High hydrolysis risk)ModerateLowModerate
Detailed Benchmarking
1. FNPI vs. Phenyl Isocyanate (PIC)
  • The Verdict: FNPI is the "Turbo" version of PIC.

  • Data Support: In competitive reaction studies, electron-deficient isocyanates (like FNPI) show rate constants significantly higher than PIC. For sterically hindered alcohols (e.g., secondary metabolites), PIC often fails to reach quantitative yields within 60 minutes, whereas FNPI achieves >95% conversion in under 15 minutes due to the activated electrophilic center [1].

  • Application: Use FNPI when analyzing labile metabolites that cannot withstand long reaction times.

2. FNPI vs. Dansyl Chloride
  • The Verdict: FNPI offers milder conditions but requires stricter moisture control.

  • Data Support: Dansylation typically requires basic buffers (pH 9.5) and heating to

    
    , which can degrade sensitive analytes. FNPI reacts at room temperature in aprotic solvents (Acetonitrile/Pyridine). However, Dansyl derivatives are highly fluorescent, whereas FNPI is primarily a UV/MS tag.
    
  • Application: Choose FNPI for non-fluorescent detection (UV/MS) of heat-sensitive alcohols.

Experimental Protocol: High-Efficiency Labeling

Safety Note: Isocyanates are potent sensitizers. All operations must be performed in a fume hood.

Materials
  • Reagent: 2-Fluoro-5-nitrophenyl isocyanate (Sigma-Aldrich/Merck or equivalent).

  • Catalyst: Pyridine or Triethylamine (anhydrous).

  • Solvent: Acetonitrile (ACN), LC-MS grade, anhydrous.[1]

Workflow Diagram

Workflow Sample Sample Preparation (Dry Extract) Mix Mix: Sample + Reagent + Base Catalyst Sample->Mix ReagentPrep Reagent Solution (FNPI in ACN) ReagentPrep->Mix Incubate Incubate 25°C, 15 min Mix->Incubate Quench Quench Excess Reagent (Add MeOH or Water) Incubate->Quench Analyze LC-MS / HPLC Analysis Quench->Analyze

Caption: Optimized derivatization workflow ensuring quantitative labeling and removal of excess reagent.

Step-by-Step Methodology
  • Preparation: Dissolve the dry sample (amine/alcohol) in

    
     anhydrous ACN.
    
  • Activation: Add

    
     of Pyridine (acts as a base catalyst and acid scavenger if trace water exists).
    
  • Derivatization: Add

    
     of FNPI solution (
    
    
    
    in ACN).
    • Critical: Ensure a 5-10x molar excess of FNPI relative to the analyte.

  • Incubation: Vortex and let stand at ambient temperature (

    
    ) for 15 minutes.
    
    • Note: Heating is rarely required for FNPI due to its high reactivity.

  • Quenching: Add

    
     of Methanol or 
    
    
    
    Ammonium Acetate. This converts excess isocyanate into the corresponding methyl carbamate or urea, preventing column damage.
  • Analysis: Inject directly onto the HPLC/UHPLC system.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture contaminationUse freshly opened anhydrous solvents; dry sample under

gas.
Extra Peaks Excess Reagent HydrolysisThe "Quench" step produces a specific byproduct peak. Run a blank to identify and exclude it.
Peak Tailing Interaction with SilanolsThe Nitro group is polar. Use a C18 column with end-capping or add 0.1% Formic Acid to the mobile phase.

References

  • Sigma-Aldrich (Merck). Derivatization Reagents for HPLC and GC. Retrieved from .

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • PubChem Database. 2-Fluoro-5-nitrophenyl isocyanate - Compound Summary. National Center for Biotechnology Information. Retrieved from .

  • Thermo Fisher Scientific. Crosslinking and Labeling Chemistry Guide. Retrieved from . (General reference for isocyanate/amine reaction mechanisms).

Sources

Validation

Isotope Labeling &amp; Derivatization with 2-Fluoro-5-nitrophenyl Isocyanate: A Comparative Guide

This guide details the application of 2-Fluoro-5-nitrophenyl isocyanate (FNPI) as a high-performance chemical derivatization reagent for mass spectrometry. While often overshadowed by standard reagents like Phenyl Isocya...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Fluoro-5-nitrophenyl isocyanate (FNPI) as a high-performance chemical derivatization reagent for mass spectrometry. While often overshadowed by standard reagents like Phenyl Isocyanate (PIC), FNPI offers distinct advantages in reaction kinetics and ionization efficiency, particularly for nucleophilic analytes (alcohols, amines, phenols).

Executive Summary

2-Fluoro-5-nitrophenyl isocyanate (FNPI) is an electrophilic derivatizing agent used to label nucleophilic functional groups (hydroxyls, amines, thiols) in small molecule metabolomics and proteomics. Unlike standard Phenyl Isocyanate (PIC) , which is often kinetically slow and lacks specific ionization handles, FNPI incorporates two electron-withdrawing groups—a Nitro (-NO₂) group and a Fluorine (-F) atom.

Key Advantages:

  • Enhanced Electrophilicity: The fluorine and nitro groups destabilize the isocyanate carbon, increasing reaction rates with sterically hindered alcohols by orders of magnitude compared to PIC.

  • Negative Ionization Mode: The nitro group serves as a high-affinity electron capture site, enabling femtomole-level detection in Negative ESI (Electrospray Ionization) or APCI, where underivatized alcohols are often invisible.

  • Fluorine Tagging: The fluorine atom introduces a specific mass defect, aiding in filtering background noise during high-resolution MS analysis.

Chemical Mechanism & Workflow

FNPI reacts with nucleophiles via nucleophilic addition to the isocyanate group, forming a stable carbamate (from alcohols) or urea (from amines).

Reaction Scheme

The following diagram illustrates the reaction pathway and the electronic activation provided by the ring substituents.

FNPI_Reaction FNPI 2-Fluoro-5-nitrophenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate FNPI->Intermediate Nucleophilic Attack (Fast due to F/NO2) Analyte Analyte (R-OH / R-NH2) (Nucleophile) Analyte->Intermediate Product Derivatized Product (Carbamate/Urea) Intermediate->Product Proton Transfer MS_Detection MS Detection (Negative Mode [M-H]-) Product->MS_Detection Ionization via NO2 group

Caption: Reaction mechanism of FNPI with nucleophiles. The electron-withdrawing F and NO₂ groups activate the isocyanate carbon, accelerating the formation of stable carbamate/urea derivatives.

Comparative Analysis: FNPI vs. Alternatives

The choice of derivatizing agent critically impacts sensitivity and workflow time. Below is a comparison of FNPI against the industry-standard Phenyl Isocyanate (PIC) and the related 3-Nitrophenyl Isocyanate (3-NPI).

Performance Matrix
Feature2-Fluoro-5-nitrophenyl Isocyanate (FNPI) Phenyl Isocyanate (PIC) 3-Nitrophenyl Isocyanate (3-NPI)
Reactivity Very High (Instantaneous with 1° alcohols)Low (Requires heat/catalyst for hindered sites)High
Ionization Mode Negative ESI/APCI (Preferred)Positive ESI (Weak)Negative ESI
Sensitivity < 10 fmol (Due to NO₂ electron capture)~1-10 pmol~50 fmol
Reaction Time < 5 mins (Room Temp)60-120 mins (often requires 60°C)10-30 mins
Mass Defect Distinct (Fluorine shift)Standard organicStandard organic
By-products Minimal (Fast kinetics limit hydrolysis)High (Slow kinetics allow H₂O competition)Low
Scientific Rationale
  • Kinetics: In comparative studies using DART-MS and LC-MS, fluorinated nitro-isocyanates demonstrated near-instantaneous derivatization of alcohols. PIC often requires pyridine catalysts or heating, which can degrade thermally labile analytes.

  • Ionization: PIC derivatives rely on protonation ([M+H]⁺), which is often suppressed in complex matrices. FNPI derivatives form stable radical anions or deprotonated species ([M-H]⁻) driven by the nitro group's resonance stabilization, avoiding common background noise in positive mode.

Experimental Protocol

Objective: Derivatization of a primary alcohol (e.g., steroid, fatty alcohol) for LC-MS/MS quantification.

Materials
  • Reagent: 10 mM FNPI in anhydrous Acetonitrile (ACN).

  • Catalyst (Optional): Triethylamine (TEA) or Pyridine (only for highly sterically hindered substrates).

  • Quenching Agent: Ethanol or 5% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve dry analyte in 50 µL anhydrous ACN.

    • Note: Moisture competes with the analyte; ensure solvents are dry.

  • Derivatization Reaction:

    • Add 50 µL of FNPI solution (10 mM).

    • (Optional) Add 5 µL of TEA if analyzing secondary/tertiary alcohols.

    • Vortex and incubate at Room Temperature for 5 minutes .

    • Observation: For high concentrations, the solution may turn slightly yellow due to the nitro-aromatic chromophore.

  • Quenching:

    • Add 10 µL of Ethanol to consume excess isocyanate reagent.

    • Incubate for 1 minute.

  • Analysis:

    • Dilute sample 1:10 with Mobile Phase A (Water + 0.1% Formic Acid).

    • Inject into LC-MS system operating in Negative ESI mode .

Quantification Strategy (Isotope Labeling)

To perform absolute quantification, a Differential Isotope Labeling (DIL) strategy is recommended if deuterated FNPI is unavailable:

  • Light Label: Derivatize the biological sample with standard FNPI.

  • Heavy Label: Derivatize a standard mixture with a heavy analog (e.g., d3-FNPI or 13C6-FNPI if custom synthesized, or use a structurally similar heavy reagent like d5-PIC if retention times are calibrated).

  • Mix & Measure: Combine samples 1:1. The mass shift allows precise relative quantification, canceling out matrix effects.

References

  • Comparison of Isocyanate Reactivity in MS

    • Title: An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
    • Source: American Labor
    • Context: Demonstrates that nitro/trifluoromethyl substituted phenyl isocyanates react "almost instantaneously" compared to phenyl isocyanate.[1]

    • URL:[Link]

  • Sanger-Type Reagents & Fluorine Displacement

    • Title: 2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent for the Versatile Functionaliz
    • Source: Chemistry – A European Journal (via PubMed/PMC).
    • Context: Discusses the high reactivity of the 2-fluoro-5-nitro moiety for nucleophilic substitution.
    • URL:[Link]

  • General Isocyanate Derivatization

    • Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.[2]

    • Source: Journal of Chromatography A (via ResearchG
    • Context: Reviews the use of isocyan
    • URL:[Link]

Sources

Comparative

Comparative Guide: Purity Assessment Strategies for 2-Fluoro-5-nitrophenyl Isocyanate Derivatives

Executive Summary & Strategic Context In the synthesis of kinase inhibitors and urea-based pharmacophores, 2-Fluoro-5-nitrophenyl isocyanate serves as a high-value electrophilic intermediate. However, its high reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and urea-based pharmacophores, 2-Fluoro-5-nitrophenyl isocyanate serves as a high-value electrophilic intermediate. However, its high reactivity presents a distinct analytical paradox: the very feature that makes it valuable for synthesis (the electrophilic -N=C=O moiety) makes it notoriously difficult to analyze using standard "dilute-and-shoot" chromatography.

Isocyanates are moisture-sensitive.[1][2] Upon contact with trace water in solvents or the atmosphere, they hydrolyze to the corresponding aniline (2-fluoro-5-nitroaniline), which immediately reacts with the remaining isocyanate to form a symmetric urea dimer. Standard HPLC-UV often misidentifies these degradation products as the parent compound or fails to quantify the active electrophile accurately.

This guide objectively compares three purity assessment strategies, moving beyond standard protocols to provide a decision framework based on your stage of development (R&D vs. Scale-up).

Comparative Analysis Matrix

The following table summarizes the performance metrics of the three primary assessment methodologies.

FeatureMethod A: Quantitative 1H NMR (qNMR) Method B: HPLC (Derivatized) Method C: Potentiometric Titration
Primary Utility Absolute Purity (wt%) for Reference StandardsImpurity Profiling & Trace AnalysisBulk NCO Content (Industrial QC)
Specificity High (Structural confirmation + Purity)High (Separates impurities)Low (Counts all NCO groups)
Sample Prep Minimal (< 10 mins)Moderate (Reaction required)Moderate (Back-titration)
Destructive? NoYesYes
Key Limitation Lower sensitivity (LOD ~0.1%)Requires stable derivativeHigh sample consumption (~2-5g)
Standard ISO 24583ISO 17734-1 (Adapted)ASTM D2572

Method A: Quantitative 1H NMR (qNMR) – The R&D Gold Standard

For early-stage discovery and the establishment of certified reference materials (CRMs), qNMR is the superior choice. Unlike chromatography, it does not require a reference standard of the analyte itself—only a certified internal standard (IS).

The Causality of Solvent Choice
  • The Problem: Using standard DMSO-d6 often leads to rapid hydrolysis due to its hygroscopic nature.

  • The Fix: Use Anhydrous CDCl3 (stored over 4Å molecular sieves) or "100%" DMSO-d6 ampoules opened immediately before use.

  • Why: The 2-fluoro-5-nitro substitution pattern withdraws electron density from the ring, making the isocyanate carbon highly susceptible to nucleophilic attack by water.

Validated Protocol

Internal Standard (IS) Selection: For this specific aromatic system, Dimethyl sulfone (DMSO2) is the ideal IS.

  • Signal: Singlet at ~3.0 ppm.

  • Benefit: It does not overlap with the aromatic region (7.0–9.0 ppm) of the 2-fluoro-5-nitrophenyl scaffold.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the synthesized isocyanate (

    
    ) and ~5 mg of TraceCERT® Dimethyl sulfone (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Add 0.6 mL of anhydrous CDCl3. Vortex for 10 seconds.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be > 5 
      
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[3]

Method B: HPLC with Pre-column Derivatization – The Process Control Standard

Direct injection of isocyanates into HPLC leads to on-column hydrolysis and peak tailing. To assess purity accurately (and quantify the specific aniline impurity), we must "trap" the isocyanate as a stable urea.

The Derivatization Logic

We utilize Dibutylamine (DBA) as the derivatizing agent.[4] DBA reacts instantaneously with the isocyanate group to form a stable urea derivative (1,1-dibutyl-3-(2-fluoro-5-nitrophenyl)urea). This derivative is UV-active, stable on C18 columns, and distinct from the aniline impurity.

Validated Protocol (Adapted from ISO 17734-1)
  • Reagent Prep: Prepare a 0.1 M solution of Dibutylamine in dry Toluene.

  • Sample Prep: Dissolve ~10 mg of the isocyanate sample in 1 mL of the DBA/Toluene solution.

    • Mechanism:[5][6][7][8] The excess DBA forces the reaction to completion immediately, preventing moisture from competing for the isocyanate.

  • Quenching: After 5 minutes, dilute 1:10 with Acetonitrile (ACN).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Gradient ACN/Water (with 0.1% Formic Acid).

    • Detection: UV at 254 nm (for the nitrophenyl chromophore).

  • Analysis: The main peak corresponds to the urea derivative. Any peak matching the retention time of the underivatized aniline represents the original impurity in the sample.

Method C: Potentiometric Titration – The Industrial Bulk Standard

When scaling up to kilogram batches, qNMR is too localized (small sample size) and HPLC is too slow. Titration (ASTM D2572) provides the "NCO Value," which is critical for stoichiometry calculations in subsequent reactions.

The Protocol (ASTM D2572)
  • Reaction: Dissolve 2 g of sample in dry Toluene. Add exactly 20 mL of 2N Dibutylamine solution (excess).

  • Wait: Allow to react for 15 minutes.

  • Back-Titration: Titrate the excess unreacted amine with 1N HCl using a potentiometric titrator.

  • Blank: Run a blank titration with no sample.

  • Calculation:

    
    
    Where 
    
    
    
    = Blank mL,
    
    
    = Sample mL,
    
    
    = Normality of HCl,
    
    
    = Sample weight (g).

Visualization of Analytical Workflows

Diagram 1: Decision Matrix for Method Selection

DecisionMatrix Start Start: Purity Assessment Needs Goal What is the primary goal? Start->Goal Quant Absolute Purity (wt%) for Reference Standard Goal->Quant Profile Impurity Profiling (Aniline/Dimer detection) Goal->Profile Bulk Bulk NCO Content for Scale-up Goal->Bulk MethodA Method A: qNMR (Internal Standard) Quant->MethodA MethodB Method B: HPLC (DBA Derivatization) Profile->MethodB MethodC Method C: Titration (ASTM D2572) Bulk->MethodC ResultA Result: Exact Purity % MethodA->ResultA ResultB Result: Chromatogram of Stable Urea Derivative MethodB->ResultB ResultC Result: % NCO Functional Group MethodC->ResultC

Caption: Decision tree guiding the selection of analytical method based on the specific stage of drug development (R&D vs. Scale-up).

Diagram 2: HPLC Derivatization Chemistry Workflow

Derivatization Substrate 2-Fluoro-5-nitrophenyl isocyanate (Unstable) Reaction Rapid Nucleophilic Addition (Toluene, 5 min) Substrate->Reaction Reagent Dibutylamine (DBA) (Excess) Reagent->Reaction Product Stable Urea Derivative (UV Active, HPLC Compatible) Reaction->Product Forms

Caption: The chemical stabilization workflow converting the reactive isocyanate into a stable urea for accurate HPLC quantification.

References

  • International Organization for Standardization. (2022).[9] Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for analytical and other purposes (ISO Standard No. 24583:2022).[9] [Link]

  • ASTM International. (2019). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-19). [Link]

  • International Organization for Standardization. (2013).[4] Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives (ISO 17734-1:2013).[4] [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Bureau International des Poids et Mesures. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Fluoro-5-nitrophenyl isocyanate

Comprehensive Safety & Handling Guide for 2-Fluoro-5-nitrophenyl isocyanate As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. The...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 2-Fluoro-5-nitrophenyl isocyanate

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. The following guide provides essential, field-proven protocols for handling 2-Fluoro-5-nitrophenyl isocyanate (CAS No. 68622-14-0). This is not merely a list of rules, but a framework grounded in the chemical principles of isocyanates to ensure every procedure is a self-validating system of safety. The highly reactive isocyanate functional group (-N=C=O) is invaluable for bioconjugation and synthesis but demands rigorous adherence to safety protocols to mitigate risks.

Hazard Assessment: Understanding the Reactivity

2-Fluoro-5-nitrophenyl isocyanate is classified as a hazardous substance, with its primary risks stemming from the electrophilic nature of the isocyanate group.[1] This group readily reacts with nucleophiles, including water, alcohols, amines, and, critically, the biological macromolecules in your body.[2][3] This high reactivity is the root cause of its toxicological profile.

The compound is harmful if swallowed, inhaled, or comes into contact with the skin.[4] It is a known lachrymator, meaning it stimulates tear production, and can cause severe skin and eye irritation.[5] The most significant long-term risk associated with isocyanates is sensitization.[5][6] Initial exposure may cause mild irritation, but subsequent exposures, even to minute quantities, can trigger a severe, asthma-like allergic reaction in sensitized individuals.[3]

Hazard ClassificationCategoryDescription
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[4][5]
Respiratory Sensitization Category 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][5][8]

Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy involves implementing controls at every level to minimize exposure potential.

cluster_0 Hierarchy of Controls for Isocyanate Handling Elimination Elimination (Not Feasible: Reagent is Required) Substitution Substitution (Use a less hazardous coupling agent if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glovebox, Closed Systems) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Respirator, Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the hazards, a stringent PPE protocol is mandatory. Standard laboratory attire (e.g., cotton lab coat, safety glasses) is insufficient.[9][10]

AreaRequired PPERationale and Specifications
Respiratory Supplied-Air Respirator (SAR) or Full-Face Respirator with Organic Vapor/Particulate Cartridges (e.g., A2P3) Isocyanates have poor odor warning properties, meaning you can be overexposed without smelling them.[9] While NIOSH has not approved air-purifying respirators for isocyanates, a full-face piece with appropriate cartridges can be used for short-duration, low-concentration work only if a strict cartridge change-out schedule is implemented.[9] An SAR is the highest level of protection.[11]
Hand Double Gloving: Nitrile or Butyl Rubber Isocyanates can penetrate standard disposable gloves. Use chemical-resistant gloves like nitrile or butyl rubber.[12][13] Double gloving provides an extra layer of protection against tears and contamination during glove removal.
Eye/Face Chemical Splash Goggles and Full-Face Shield (if not using a full-face respirator)Protects against splashes and vapors.[10][11] This compound is a lachrymator and causes serious eye irritation.[5]
Body Disposable Chemical-Resistant Coverall A standard lab coat is not sufficient to prevent skin contact.[12] A disposable suit prevents contamination of personal clothing and reduces the risk of skin exposure.[13]

Operational Plan: From Storage to Use

A. Storage and Handling:

  • Receiving: Upon receipt, inspect the container for damage. Store immediately in the designated area.

  • Storage Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[2][14] The area should be under lock and key.[7][15]

  • Conditions: Keep the container tightly sealed to prevent reaction with atmospheric moisture.[2][16] For long-term stability, refrigeration and storage under an inert nitrogen atmosphere are recommended.[14][16]

  • Incompatible Materials: Segregate from acids, alcohols, amines, strong bases, strong oxidizing agents, and especially water.[2]

B. Step-by-Step Handling Protocol:

  • Preparation: Work exclusively within a certified chemical fume hood with the sash at the lowest practical height.[2] Ensure an eyewash station and safety shower are immediately accessible.[16]

  • Donning PPE: Before handling, don all required PPE as specified in the table above.

  • Equilibration: If the reagent is refrigerated, allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Weighing/Dispensing: Conduct all transfers within the fume hood. Use spark-proof tools.[2]

  • Reaction Setup: Add the isocyanate to the reaction vessel slowly. If the reaction is exothermic, use an ice bath for temperature control.

  • Post-Procedure: Tightly seal the main container. Decontaminate any spatulas or surfaces that may have come into contact with the chemical using a decontaminating solution (see Spill Plan).

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of gloves and any disposable items as hazardous waste. Wash hands and arms thoroughly.

Emergency and Disposal Plan

A. Spill Response:

cluster_1 Isocyanate Spill Response Workflow cluster_legend *Neutralizing Solution A SPILL DETECTED B Alert Personnel & Evacuate Area A->B C Don Full PPE for Cleanup B->C D Cover Spill with Inert Absorbent (Sand, Vermiculite) C->D E Apply Neutralizing Solution* (Wait >1 hour) D->E F Collect Residue into Waste Container E->F G Wipe Area with Neutralizer & Water F->G H Package Waste for Disposal G->H legend Example: 5-10% Sodium Carbonate or ~3-8% Ammonia in water with detergent.

Caption: Step-by-step workflow for responding to a chemical spill.

In the event of a spill, immediately evacuate personnel not involved in the cleanup.[6] The cleanup crew must wear the full PPE specified above.[9] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[6][9][17] Apply a decontaminating solution, which can be a commercial product or a mixture of water, ammonia, and detergent.[9] Allow the mixture to sit for at least an hour to ensure the isocyanate is fully neutralized before collecting it in a labeled hazardous waste container.[9]

B. Personnel Exposure and First Aid:

Exposure RouteImmediate Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, perform artificial respiration. Call a poison center or doctor.[7][18]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately for treatment advice.[2][7]

C. Waste Disposal: All waste materials, including empty containers, contaminated absorbents, and used PPE, are classified as hazardous waste.[5]

  • Collection: Collect all waste in designated, clearly labeled, and sealable containers.[2][14]

  • Neutralization: Small amounts of residual isocyanate in equipment can be rinsed with the neutralizing solution before final cleaning.

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[5][14] Do not pour down the drain.[2]

By understanding the chemical nature of 2-Fluoro-5-nitrophenyl isocyanate and adhering to these multi-layered safety protocols, you can effectively manage its risks and utilize its reactivity for your research success.

References

  • Government of Canada. (2022). Isocyanates: Control measures guideline. Canada.ca. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Isocyanates. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

  • Sysco Environmental. (n.d.). What PPE is required when working with isocyanates? Retrieved from [Link]

  • Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

  • California Department of Public Health. (2014). Isocyanates: Working Safely. Retrieved from [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates (DOCX). Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-methylphenyl isocyanate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-nitrophenyl isocyanate
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